5-Phenyl-1,3,4-oxadiazole-2-thiol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Oxadiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
5-phenyl-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c12-8-10-9-7(11-8)6-4-2-1-3-5-6/h1-5H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHWXVBZGSVUGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062773 | |
| Record name | 1,3,4-Oxadiazole-2(3H)-thione, 5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3004-42-0 | |
| Record name | 5-Phenyl-1,3,4-oxadiazole-2-thiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3004-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Oxadiazole-2(3H)-thione, 5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003004420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4-Oxadiazole-2(3H)-thione, 5-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,4-Oxadiazole-2(3H)-thione, 5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenyl-1,3,4-oxadiazole-2(3H)-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.186 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Analysis of 5-phenyl-1,3,4-oxadiazole-2-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of 5-phenyl-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The document outlines the synthesis and detailed spectral characterization of this molecule, presenting data from Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Experimental protocols, data interpretation, and relevant structural visualizations are included to support research and development activities.
Introduction
This compound is a key pharmacophore known for its diverse biological activities. The 1,3,4-oxadiazole ring is a versatile scaffold in drug design, and the presence of a thiol group provides a reactive site for further chemical modifications, making it a valuable intermediate in the synthesis of novel therapeutic agents. Accurate and comprehensive spectroscopic analysis is fundamental to confirming the structure and purity of this compound, which is a prerequisite for its use in further research and drug development. This guide summarizes the key spectroscopic data and provides generalized experimental methodologies for its characterization.
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process commencing with benzoic acid. The general synthetic pathway is illustrated below.[1][2]
Spectroscopic Data
The structural confirmation of this compound is based on a combination of spectroscopic techniques. The key data are summarized in the following tables.
FT-IR Spectral Data
Table 1: FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3111 - 2935 | C-H stretching (aromatic) | [1] |
| 2560 | S-H stretching | [3] |
| 1600 - 1450 | C=N stretching | [1] |
| 1554 | C=C stretching (aromatic) | [3] |
| 1514 | C=N stretching | [3] |
| 1471 | C-N stretching | [1] |
| 1108 | C-O-C stretching (in ring) | [3] |
| 704 | C-S stretching | [1] |
UV-Vis Spectral Data
Table 2: UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Reference |
| DMF | 299, 215 | [2] |
¹H NMR Spectral Data
Table 3: ¹H NMR Spectral Data for this compound
| Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
| DMSO-d₆ | 7.21 - 7.30 | m | Phenyl protons (5H) | [3] |
| DMSO-d₆ | 12.33 | s | SH proton (1H) | [3] |
¹³C NMR Spectral Data
Table 4: ¹³C NMR Spectral Data for this compound
| Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |
| DMSO-d₆ | 125.02, 125.11, 126.21, 127.11 | Aromatic carbons | [3] |
| DMSO-d₆ | 158.66, 175.72 | Oxadiazole ring carbons (C2 & C5) | [3] |
Mass Spectrometry Data
Table 5: Mass Spectrometry Data for this compound
| Ionization Mode | m/z | Assignment | Reference |
| EI | 178 | [M]⁺ | [3] |
Thiol-Thione Tautomerism
This compound can exist in two tautomeric forms: the thiol form and the thione form. Spectroscopic evidence, particularly from FT-IR and NMR, can provide insights into the predominant tautomer in a given state (solid or in solution). The equilibrium between these two forms is an important chemical characteristic of this compound.
Experimental Protocols
The following sections detail generalized experimental protocols for the spectroscopic analysis of this compound.
Synthesis of this compound
This protocol describes a general procedure for the synthesis of the title compound.
-
Esterification: Benzoic acid is refluxed with an excess of ethanol in the presence of a catalytic amount of concentrated sulfuric acid to yield ethyl benzoate.[1]
-
Hydrazinolysis: The resulting ethyl benzoate is then refluxed with hydrazine hydrate in an alcoholic solvent to form benzoyl hydrazide.
-
Cyclization: Benzoyl hydrazide is dissolved in a solution of potassium hydroxide in ethanol. Carbon disulfide is added, and the mixture is refluxed. The reaction mixture is then cooled and acidified with a dilute mineral acid to precipitate the crude this compound. The product can be purified by recrystallization from a suitable solvent like ethanol.
FT-IR Spectroscopy
-
Sample Preparation: A small amount of the dried, solid sample is mixed with potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of a blank KBr pellet is recorded first. Then, the sample spectrum is recorded over a typical range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy
-
Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a suitable UV-grade solvent (e.g., DMF) to a known concentration (e.g., 10⁻³ mol·dm⁻³).[1]
-
Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer. The solvent is used as a reference in a matched quartz cuvette. The absorbance is measured over a wavelength range of approximately 200-400 nm.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired at a frequency of 300 MHz or higher. For ¹³C NMR, a frequency of 75 MHz or higher is common. Standard pulse sequences are used to acquire the spectra.
Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: The sample solution is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography. Electron ionization (EI) is a common method for this type of molecule. The mass-to-charge ratio (m/z) of the resulting ions is measured.
Data Interpretation and Conclusion
The spectroscopic data presented in this guide are consistent with the structure of this compound. The FT-IR spectrum confirms the presence of the key functional groups, including the thiol, aromatic C-H, C=N, and C-O-C bonds. The UV-Vis spectrum indicates the presence of a conjugated system. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, which aligns with the proposed molecular structure. Finally, the mass spectrum shows the molecular ion peak at the expected m/z value, confirming the molecular weight of the compound.
This comprehensive spectroscopic characterization provides a solid foundation for the use of this compound in further chemical synthesis and biological studies. The provided protocols offer a general framework for the quality control and analysis of this important heterocyclic compound.
References
The Multifaceted Biological Activities of 5-Phenyl-1,3,4-oxadiazole-2-thiol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole nucleus, particularly when substituted with a phenyl group at the 5-position and a thiol at the 2-position, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of 5-phenyl-1,3,4-oxadiazole-2-thiol derivatives, with a focus on their antimicrobial, anticancer, and enzyme inhibitory properties.
Antimicrobial and Antifungal Activity
Derivatives of this compound have been extensively investigated for their potential to combat various microbial and fungal pathogens. The core structure is often modified at the thiol position to generate a diverse library of compounds with enhanced potency and a broader spectrum of activity.
Quantitative Antimicrobial and Antifungal Data
The following table summarizes the minimum inhibitory concentration (MIC) values of representative this compound derivatives against a panel of bacteria and fungi.
| Compound ID | Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| 1 | This compound | Escherichia coli | >250 | Candida albicans | >250 | [1] |
| Bacillus subtilis | >250 | Aspergillus niger | >250 | [1] | ||
| Staphylococcus aureus | >250 | Candida krusei | >250 | [1] | ||
| 2 | N-(substituted phenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide derivative | Staphylococcus aureus | 3.125 | Candida albicans | 6.25 | |
| Bacillus subtilis | 6.25 | Aspergillus niger | 3.125 | |||
| Escherichia coli | 3.125 | |||||
| Pseudomonas aeruginosa | 6.25 |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial and antifungal activity of the synthesized compounds is typically evaluated using the broth microdilution method.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity
The this compound scaffold has emerged as a promising template for the design of potent anticancer agents. Derivatives have shown significant cytotoxic effects against a variety of cancer cell lines, often acting through specific mechanisms such as inhibition of tubulin polymerization or key enzymes involved in cancer progression.
Quantitative Anticancer Data
The following table presents the half-maximal inhibitory concentration (IC50) values for selected derivatives against various cancer cell lines.
| Compound ID | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3 | 5-(substituted phenyl)-3-[(substituted phenylamino)methyl]-3H-[2][3][4]oxadiazole-2-thione | HepG2 (Hepatocarcinoma) | 12.01 | |
| MCF-7 (Breast Adenocarcinoma) | 7.52 | |||
| HL-60 (Leukemia) | 9.7 | |||
| 4 | 1,3,4-oxadiazole-linked 1,2,3-triazole derivative | HeLa (Cervical Cancer) | - | [5] |
| MDA-MB-231 (Breast Cancer) | - | [5] | ||
| DU-145 (Prostate Cancer) | - | [5] | ||
| HepG2 (Hepatocarcinoma) | - | [5] | ||
| 5 | 5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)indoline-2,3-dione | HT-29 (Colon Carcinoma) | 0.78 | [5] |
| HepG2 (Hepatocarcinoma) | 0.26 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Mechanisms of Action and Signaling Pathways
The diverse biological activities of this compound derivatives stem from their ability to interact with various molecular targets and modulate key cellular signaling pathways.
Inhibition of Tubulin Polymerization
Several derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds induce cell cycle arrest, typically at the G2/M phase, leading to apoptosis.[5]
Signaling Pathway of Tubulin Polymerization Inhibition
Caption: Inhibition of tubulin polymerization leading to apoptosis.
Enzyme Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Certain this compound derivatives have been shown to inhibit VEGFR-2, thereby blocking downstream signaling pathways.
VEGFR-2 Signaling Pathway
Caption: VEGFR-2 signaling pathway and its inhibition.[2][3][4][6][7][8][9][10]
p53-Mediated Apoptosis
Some derivatives induce apoptosis through the activation of the p53 tumor suppressor protein. This leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately activating the caspase cascade.[6]
p53-Mediated Intrinsic Apoptosis Pathway
Caption: p53-mediated intrinsic apoptosis pathway.[4][6][9][11][12][13][14][15][16][17]
Synthesis of this compound Derivatives
The general synthetic route to this compound and its derivatives is a well-established multi-step process.
General Synthetic Workflow
Caption: General synthetic route for this compound and its derivatives.
Experimental Protocol: Synthesis of this compound
-
Preparation of Benzoic Hydrazide: Benzoic acid is converted to its acid chloride using thionyl chloride. The resulting benzoyl chloride is then reacted with hydrazine hydrate in a suitable solvent like ethanol to yield benzoic hydrazide.
-
Cyclization to form the Oxadiazole Ring: Benzoic hydrazide is dissolved in ethanol, and potassium hydroxide is added. Carbon disulfide is then added dropwise while stirring, and the mixture is refluxed for several hours.
-
Acidification and Isolation: After cooling, the reaction mixture is poured into ice-cold water and acidified with a mineral acid (e.g., hydrochloric acid). The precipitated solid, this compound, is then filtered, washed with water, and recrystallized from a suitable solvent like ethanol.
Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The versatility of its synthesis allows for the creation of a vast array of derivatives with diverse biological activities. The data and protocols presented in this guide highlight the significant potential of these compounds as antimicrobial, anticancer, and enzyme-inhibiting agents. Further research focusing on lead optimization, in vivo efficacy, and detailed mechanistic studies will be crucial in translating the promise of these compounds into clinically effective drugs. The exploration of their effects on various signaling pathways will undoubtedly unveil new therapeutic opportunities and deepen our understanding of their mechanism of action at the molecular level.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. researchgate.net [researchgate.net]
- 9. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The mitochondrial p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. zider.free.fr [zider.free.fr]
- 14. mdpi.com [mdpi.com]
- 15. weizmann.ac.il [weizmann.ac.il]
- 16. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Phenyl-1,3,4-oxadiazole-2-thiol: Properties, Synthesis, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-phenyl-1,3,4-oxadiazole-2-thiol. It includes detailed experimental protocols for its synthesis and characterization, along with a summary of its antimicrobial activities. The information is intended to support further research and development of this compound for potential therapeutic applications.
Core Physical and Chemical Properties
This compound is a heterocyclic compound featuring a central 1,3,4-oxadiazole ring substituted with a phenyl group and a thiol group. This structure imparts a unique electronic distribution and the potential for diverse biological activities. The compound typically appears as a crystalline solid and is soluble in polar solvents like ethanol and methanol.[1]
A key characteristic of this molecule is the existence of thiol-thione tautomerism, where it can exist in either the thiol (-SH) form or the thione (C=S) form. Spectroscopic data often suggests that the thione form is predominant.[2]
Quantitative Data Summary
The following tables summarize the key physical and chemical data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₂OS | [1][3] |
| Molecular Weight | 178.21 g/mol | [1][3] |
| Melting Point | 219-222 °C | [1][4] |
| Appearance | Crystalline solid | [1] |
| CAS Number | 3004-42-0 | [1][3] |
Spectral Data
The structural confirmation of this compound is typically achieved through various spectroscopic techniques.
| Technique | Key Data Points | Reference |
| FTIR (KBr, cm⁻¹) | ~2560 (S-H), ~1554 (C=C), ~1514 (C=N), ~1108 (C-O) | [5] |
| ¹H NMR (DMSO-d₆, δ ppm) | 7.21-7.30 (m, 5H, Ar-H), 12.33 (s, 1H, SH) | [5] |
| ¹³C NMR (DMSO-d₆, δ ppm) | 125.02-127.11 (Ar-C), 158.66, 175.72 (oxadiazole moiety) | [5] |
| Mass Spectrum (m/z) | 178 (M⁺, 100%) | [5] |
Experimental Protocols
This section details the methodologies for the synthesis and characterization of this compound, as well as a general protocol for evaluating its antimicrobial activity.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the esterification of benzoic acid, followed by hydrazinolysis, and finally, cyclization with carbon disulfide.
Step 1: Synthesis of Ethyl Benzoate
-
Reflux a mixture of benzoic acid and ethyl alcohol in the presence of a catalytic amount of concentrated sulfuric acid for 4 hours.[6]
-
After the reaction is complete, neutralize the excess acid with a concentrated base solution.[6]
-
Extract the ethyl benzoate with a suitable organic solvent and purify by distillation.
Step 2: Synthesis of Benzoyl Hydrazide
-
Reflux the synthesized ethyl benzoate with hydrazine hydrate in absolute ethanol.[5]
-
Upon cooling, the benzoyl hydrazide will precipitate.
-
Collect the solid by filtration, wash with cold water, and recrystallize from aqueous ethanol.[5]
Step 3: Synthesis of this compound
-
Dissolve benzoyl hydrazide in absolute ethanol.[5]
-
Add carbon disulfide to the solution, followed by an aqueous solution of potassium hydroxide.[5]
-
Stir the reaction mixture thoroughly and reflux.[5]
-
After completion, cool the reaction mixture and acidify with a suitable acid to precipitate the crude product.
-
Collect the crude solid, wash with water, and recrystallize from 30% aqueous ethanol to obtain the purified this compound.[5]
Spectroscopic Characterization
The structure of the synthesized compound is confirmed using the following spectroscopic methods:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Record the FTIR spectrum using a KBr disc method.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz for ¹H and 75.43 MHz for ¹³C) using DMSO-d₆ as the solvent and TMS as the internal standard.[5]
-
Mass Spectrometry: Obtain the mass spectrum to determine the molecular ion peak.[5]
Antimicrobial Activity Screening
The antimicrobial activity of this compound can be evaluated against a panel of bacterial and fungal strains.
Protocol: Broth Dilution Method
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth for bacteria and Sabouraud Dextrose Broth for fungi in microtiter plates.[7]
-
Inoculate the wells with a standardized suspension of the test microorganisms (e.g., Escherichia coli, Bacillus subtilis, Staphylococcus aureus, Candida albicans, Aspergillus niger).[6][7]
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.[7]
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]
-
Use standard antimicrobial agents (e.g., chloramphenicol for bacteria, fluconazole for fungi) as positive controls.[6]
Biological Activities and Potential Applications
This compound and its derivatives have been reported to exhibit a broad spectrum of biological activities, making them promising scaffolds for drug development.
-
Antimicrobial Activity: The compound has been screened for its activity against various bacteria and fungi, including Escherichia coli, Bacillus subtilis, Staphylococcus aureus, Candida albicans, and Aspergillus niger.[6][7] The presence of the 2-thiol group on the 1,3,4-oxadiazole ring is believed to enhance these biological activities.[5]
-
Anticancer Properties: Some studies suggest that 1,3,4-oxadiazole derivatives possess potential anticancer properties.[1][6]
-
Other Activities: Literature surveys reveal that the 1,3,4-oxadiazole nucleus is associated with a wide range of pharmacological effects, including anti-inflammatory, anticonvulsant, and anthelmintic activities.[6]
The versatile biological profile of this compound makes it a valuable lead compound for the design and synthesis of new therapeutic agents. Further research into its mechanism of action and structure-activity relationships is warranted to fully explore its therapeutic potential.
References
5-Phenyl-1,3,4-oxadiazole-2-thiol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 5-phenyl-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, synthesis protocols, and diverse biological activities, including its potential as an antimicrobial and anticancer agent. Furthermore, it explores the compound's mechanism of action through enzyme inhibition and provides insights from molecular docking studies. All quantitative data is presented in structured tables for clarity, and key experimental and logical workflows are visualized using diagrams.
Physicochemical Properties
This compound is a solid organic compound with the molecular formula C₈H₆N₂OS.[1][2] Its chemical structure features a central 1,3,4-oxadiazole ring substituted with a phenyl group at the 5-position and a thiol group at the 2-position.
| Property | Value | Reference |
| CAS Number | 3004-42-0 | [1][2] |
| Molecular Weight | 178.21 g/mol | [1][2] |
| Molecular Formula | C₈H₆N₂OS | [1][2] |
| Melting Point | 219-222 °C | [2] |
| Form | Solid | [2] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with benzoic acid. The general synthetic route involves the conversion of benzoic acid to its corresponding ester, followed by reaction with hydrazine hydrate to form a hydrazide. The final cyclization step to form the oxadiazole ring is achieved by reacting the hydrazide with carbon disulfide in the presence of a base.[3][4]
Experimental Protocol: Synthesis from Benzoic Acid
Step 1: Esterification of Benzoic Acid
-
Benzoic acid is refluxed with ethanol in the presence of a catalytic amount of concentrated sulfuric acid for approximately 4 hours to yield ethyl benzoate.[3]
Step 2: Formation of Benzoic Hydrazide
-
The resulting ethyl benzoate is then reacted with hydrazine hydrate in absolute ethanol under reflux to produce benzoic hydrazide.[3]
Step 3: Cyclization to this compound
-
Benzoic hydrazide is dissolved in absolute ethanol.
-
Carbon disulfide is added to the solution, followed by the addition of an aqueous solution of potassium hydroxide.
-
The reaction mixture is stirred and refluxed to facilitate the cyclization.[3]
-
Upon completion, the reaction mixture is cooled and acidified to precipitate the crude this compound, which can then be purified by recrystallization.
Biological Activities and Potential Applications
This compound and its derivatives have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for drug development.
Antimicrobial Activity
The compound has been screened for its in vitro antimicrobial activity against various bacterial and fungal strains.
Antibacterial Activity: Studies have shown that this compound exhibits varying degrees of antibacterial activity. For instance, its activity has been tested against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus.[3]
Antifungal Activity: The antifungal potential has been evaluated against fungal species such as Candida albicans and Aspergillus niger.[3]
| Microorganism | Activity Level | Reference |
| Escherichia coli | Moderate | [3] |
| Bacillus subtilis | Moderate | [3] |
| Staphylococcus aureus | Moderate | [3] |
| Candida albicans | Weak to Moderate | [3] |
| Aspergillus niger | Weak to Moderate | [3] |
Anticancer and Cytotoxic Activity
Derivatives of this compound have been investigated for their potential as anticancer agents. Certain S-alkylated derivatives have shown significant cytotoxicity against human cancer cell lines, such as A549 (lung cancer).[5] For example, specific thioether derivatives have reported IC₅₀ values in the micromolar range, indicating potent anticancer activity.[5]
| Cell Line | Derivative Type | Reported IC₅₀ (µg/mL) | Reference |
| A549 (Lung Cancer) | S-alkylated thioether | 11.20 - 59.61 | [5] |
Antioxidant Activity
The antioxidant potential of this compound derivatives has also been explored. Some derivatives have shown moderate free radical scavenging activity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[6]
Mechanism of Action
The biological activities of this compound and its derivatives are attributed to their ability to interact with and inhibit various biological targets, primarily enzymes.
Enzyme Inhibition:
-
Thymidine Phosphorylase: Derivatives of 5-phenyl-1,3,4-oxadiazole-2-thione have shown inhibitory activity against thymidine phosphorylase, an enzyme implicated in cancer progression.[7]
-
Matrix Metalloproteinase-9 (MMP-9): Certain acetamide derivatives have demonstrated significant inhibition of MMP-9, an enzyme involved in cancer cell invasion and metastasis.[8]
-
Histone Deacetylases (HDACs): Some 1,3,4-oxadiazole derivatives have been evaluated as HDAC inhibitors, which are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are important targets in cancer therapy.[7]
Molecular Docking Studies: Computational molecular docking studies have been employed to predict the binding modes of these compounds with their target enzymes. For instance, docking studies have suggested that derivatives of 5-phenyl-1,3,4-oxadiazole can bind to the active site of enzymes like Mycobacterium tuberculosis Enoyl-ACP reductase, indicating a potential mechanism for their antitubercular activity.[1]
Conclusion
This compound serves as a versatile scaffold in the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated promising antimicrobial, anticancer, and antioxidant activities. The underlying mechanism of action often involves the inhibition of key enzymes crucial for pathogen survival and cancer cell proliferation. Further research into the structure-activity relationships and optimization of this core structure holds significant potential for the development of new and effective drugs. This technical guide provides a foundational understanding for researchers and scientists working in the field of medicinal chemistry and drug discovery to further explore the therapeutic potential of this important class of compounds.
References
- 1. Design, Synthesis, Toxicity Estimation and Molecular Docking Studies of N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimine as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 7. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
tautomerism in 5-phenyl-1,3,4-oxadiazole-2-thiol
An In-depth Technical Guide on the Tautomerism of 5-Phenyl-1,3,4-oxadiazole-2-thiol
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a heterocyclic compound of significant interest in medicinal chemistry, forming the scaffold for various pharmacologically active agents. A critical characteristic of this molecule is its existence in a tautomeric equilibrium between the thiol and thione forms. Understanding this equilibrium is paramount for drug design, as the predominant tautomer dictates the molecule's physicochemical properties, reactivity, and interaction with biological targets. This guide provides a comprehensive analysis of the thiol-thione , supported by spectroscopic data, detailed experimental protocols, and logical workflows. Spectroscopic evidence from FT-IR, NMR, and UV-Vis analyses conclusively demonstrates that the thione form is predominant, particularly in the solid state.
Introduction
The 1,3,4-oxadiazole ring is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties[1][2][3]. The introduction of a thiol group at the 2-position creates 5-substituted-1,3,4-oxadiazole-2-thiols, which can exist in two tautomeric forms: the thiol form and the thione form[4]. This phenomenon, known as thiol-thione tautomerism, is crucial as the two forms possess different hydrogen-bonding capabilities, lipophilicity, and nucleophilicity, all of which influence a compound's pharmacokinetic and pharmacodynamic profile. This document focuses on the 5-phenyl derivative to elucidate the structural and spectral characteristics that define its tautomeric state.
The Thiol-Thione Tautomeric Equilibrium
Mercapto-substituted azoles, including this compound, can interconvert between two tautomeric structures: the thiol form (A) and the thione form (B)[4][5]. This equilibrium is dynamic and can be influenced by factors such as the physical state (solid vs. solution), solvent polarity, pH, and temperature.
Spectroscopic analyses are the primary means of investigating this equilibrium, with evidence from various techniques pointing towards the prevalence of the thione form (B)[6][7].
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the cyclization of an acid hydrazide with carbon disulfide[1][4].
Synthesis Workflow
Detailed Synthesis Protocol
A widely used method for preparing 5-substituted-1,3,4-oxadiazole-2-thiols involves the following steps[4][8]:
-
Preparation of Benzoyl Hydrazide: Benzoic acid is first converted to its corresponding ester, typically ethyl benzoate, by refluxing with ethanol in the presence of a catalytic amount of concentrated sulfuric acid[2][3]. The resulting ester is then reacted with hydrazine hydrate to yield benzoyl hydrazide[8].
-
Cyclization: Benzoyl hydrazide (1 mole) is dissolved in absolute ethanol. To this solution, potassium hydroxide (1 mole) and carbon disulfide (1 mole) are added.
-
Reaction: The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
-
Isolation: The reaction mixture is cooled, and the solvent is often removed under reduced pressure. The residue is dissolved in water and acidified with a dilute acid (e.g., HCl) to precipitate the crude product.
-
Purification: The precipitate is filtered, washed with cold water, and recrystallized from a suitable solvent like ethanol to yield pure this compound. The melting point of the pure compound is reported to be 219-222 °C[9].
Spectroscopic Evidence and Analysis
Spectroscopic analysis is essential for distinguishing between the thiol and thione tautomers. The presence or absence of specific absorption bands and chemical shifts provides direct evidence for the predominant form.
FT-IR Spectroscopy
Infrared spectroscopy is a powerful tool for identifying functional groups that differ between the two tautomers. The key distinction lies in the S-H bond of the thiol form versus the N-H and C=S bonds of the thione form.
-
Experimental Protocol: An FT-IR spectrum is typically recorded using the KBr pellet method. A small amount of the dried sample is mixed with potassium bromide powder and pressed into a thin, transparent disk. The spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Data and Interpretation: The absence of a significant S-H stretching band (typically around 2500-2600 cm⁻¹) and the presence of N-H and C=S stretching bands are strong indicators of the thione form. For this compound, the thione form is strongly supported[6].
Table 1: FT-IR Spectral Data for this compound and Related Compounds
| Vibrational Mode | Expected Range (cm⁻¹) | Observed Frequency (cm⁻¹) | Tautomer Indicated | Reference |
|---|---|---|---|---|
| N-H stretch | 3100-3300 | ~3111 | Thione | [2] |
| S-H stretch | 2500-2600 | 2438, 2398 | Thiol (minor or ambiguous) | [2][3] |
| C=N stretch | 1600-1690 | 1600-1450 range | Both | [2] |
| C=S stretch | 1050-1250 | Not explicitly assigned | Thione (inferred) | |
Note: The bands observed in the 2300-2400 cm⁻¹ range are unusually low for a typical S-H stretch and may have alternative assignments, further supporting the absence of a clear thiol group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information in solution. The key proton to observe is the one attached to either sulfur (thiol) or nitrogen (thione).
-
Experimental Protocol: NMR spectra are recorded on a high-field spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent, commonly DMSO-d₆, which can accommodate the exchangeable proton. Tetramethylsilane (TMS) is used as an internal standard.
-
Data and Interpretation: A broad singlet in the downfield region (δ 13-15 ppm) is characteristic of an N-H proton in a thione/amide-like environment, while an S-H proton would typically appear much further upfield. For a related compound, 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol, a signal at δ 15.0 ppm was attributed to the SH proton, though this is more characteristic of an NH proton[8]. The spectra for the 5-phenyl derivative show aromatic protons in the expected range of δ 7.49-7.62 ppm[3]. The presence of a very downfield exchangeable proton strongly suggests the N-H of the thione tautomer is dominant in solution.
Table 2: ¹H NMR Spectral Data
| Proton | Expected Chemical Shift (δ, ppm) | Observed Shift (δ, ppm) | Tautomer Indicated | Reference |
|---|---|---|---|---|
| -SH (Thiol) | 3-5 | Not observed | - | |
| -NH (Thione) | 13-15 | ~15.0 (in analog) | Thione | [8] |
| Aromatic (Ar-H) | 7-8 | 7.49 - 7.62 | Both |[3] |
UV-Visible Spectroscopy
UV-Vis spectroscopy reveals information about the electronic transitions within the molecule, which differ for the conjugated systems of the two tautomers.
-
Experimental Protocol: The UV-Vis absorption spectrum is recorded by dissolving the compound in a suitable solvent (e.g., ethanol, methanol, or H₂SO₄) and measuring the absorbance over a range of wavelengths (typically 200-400 nm) using a spectrophotometer.
-
Data and Interpretation: The thiol form is characterized by an n→π* transition for the C-S group[5]. In one study, a band at 196 nm in 1M H₂SO₄ was attributed to this transition, indicating the presence of the thiol form under highly acidic aqueous conditions[5]. However, under less extreme conditions, the thione form, with its more extended C=S conjugation, is generally expected to dominate the spectral features.
Table 3: UV-Vis Spectral Data
| Solvent | Observed λmax (nm) | Tautomer Indicated | Reference |
|---|---|---|---|
| 1M H₂SO₄ | 196 | Thiol | [5] |
| Not Specified | 295, 215 | Not specified |[3] |
Conclusion: The Predominant Thione Form
-
FT-IR data: The presence of N-H stretching vibrations and the absence of a clear S-H band.
-
NMR data: The observation of a downfield exchangeable proton signal characteristic of an N-H group.
-
Chemical Registration: The compound is often registered under a chemical structure representing the thione form, as indicated by its SMILES string S=C1NN=C(O1)c2ccccc2[9].
While the thiol form may exist as a minor component in equilibrium or be favored under specific conditions (e.g., highly acidic aqueous solutions), for the purposes of drug design and reactivity studies, the thione structure should be considered the primary molecular entity.
References
- 1. researchgate.net [researchgate.net]
- 2. ijari.org [ijari.org]
- 3. researchgate.net [researchgate.net]
- 4. jchemrev.com [jchemrev.com]
- 5. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 3004-42-0 | Benchchem [benchchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. This compound 97 3004-42-0 [sigmaaldrich.com]
The Therapeutic Potential of 1,3,4-Oxadiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole moiety, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features, including its ability to participate in hydrogen bonding and other non-covalent interactions, have led to the development of a vast number of derivatives with a broad spectrum of therapeutic applications. This technical guide provides an in-depth overview of the significant biological activities of 1,3,4-oxadiazole derivatives, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents. Detailed experimental methodologies and a summary of quantitative data are presented to facilitate further research and development in this promising area.
Anticancer Activity
1,3,4-oxadiazole derivatives have demonstrated potent cytotoxic effects against a wide range of cancer cell lines. Their anticancer mechanisms are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth, proliferation, and survival.
Mechanisms of Anticancer Action
Several key mechanisms have been elucidated for the anticancer activity of 1,3,4-oxadiazole derivatives:
-
Enzyme Inhibition: These compounds have been shown to inhibit various enzymes that are overexpressed or hyperactive in cancer cells. Notable targets include histone deacetylases (HDACs), thymidylate synthase, and topoisomerase II.[1] Difluoromethyl-1,3,4-oxadiazoles, for instance, have been identified as potent and selective inhibitors of HDAC6.[2]
-
Growth Factor Receptor Inhibition: 1,3,4-oxadiazole derivatives can interfere with the signaling pathways of growth factors that drive cancer progression. They have been shown to inhibit the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), thereby blocking downstream signaling cascades like the PI3K/Akt/mTOR pathway.[3][4]
-
Induction of Apoptosis: Many 1,3,4-oxadiazole derivatives induce programmed cell death (apoptosis) in cancer cells. This can be achieved through various mechanisms, including the disruption of mitochondrial membrane potential and the activation of caspases.
-
NF-κB Pathway Inhibition: The transcription factor NF-κB plays a critical role in inflammation and cancer by promoting cell survival and proliferation. Some 1,3,4-oxadiazole derivatives have been found to suppress the NF-κB signaling pathway.[5][6]
Quantitative Data: In Vitro Cytotoxicity
The anticancer potency of 1,3,4-oxadiazole derivatives is typically evaluated using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the IC50 values of selected 1,3,4-oxadiazole derivatives against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thioether-containing 1,3,4-oxadiazoles | MCF-7 (Breast) | 0.7 ± 0.2 | [1] |
| SGC-7901 (Stomach) | 30.0 ± 1.2 | [1] | |
| HepG2 (Liver) | 18.3 ± 1.4 | [1] | |
| Diarylureas with 1,3,4-oxadiazole | PC-3 (Prostate) | 0.67 | [1] |
| HCT-116 (Colon) | 0.80 | [1] | |
| ACHN (Renal) | 0.87 | [1] | |
| Naproxen-based 1,3,4-oxadiazoles | MCF-7 (Breast) | 2.13 | [7] |
| HepG2 (Liver) | 1.63 | [7] |
Signaling Pathway Visualization
The following diagram illustrates the inhibition of the EGFR signaling pathway by 1,3,4-oxadiazole derivatives.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens poses a significant threat to global health. 1,3,4-oxadiazole derivatives have demonstrated promising activity against a range of bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.
Antibacterial Activity
1,3,4-oxadiazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of the cell wall.
Antifungal Activity
Several 1,3,4-oxadiazole derivatives have exhibited potent antifungal activity against clinically relevant fungal species, including Candida albicans and Aspergillus niger.[8]
Quantitative Data: In Vitro Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a standard measure of the in vitro potency of an antimicrobial agent. The table below presents the MIC values for selected 1,3,4-oxadiazole derivatives against various microbial strains.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Pyridine-containing 1,3,4-oxadiazoles | Staphylococcus aureus | 62 | [9] |
| Methicillin-resistant S. aureus (MRSA) | 62 | [9] | |
| Carboxymethyl 1,3,4-oxadiazole-2-thiones | Staphylococcus aureus | - | [8] |
| Escherichia coli | - | [8] | |
| Aspergillus niger | - | [8] | |
| Candida albicans | - | [8] |
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a variety of diseases, including arthritis, inflammatory bowel disease, and certain types of cancer. 1,3,4-oxadiazole derivatives have been investigated for their anti-inflammatory properties, with promising results.
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of 1,3,4-oxadiazole derivatives are often linked to the inhibition of pro-inflammatory enzymes and signaling pathways:
-
Cyclooxygenase (COX) Inhibition: Some derivatives have been shown to inhibit COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.
-
Inhibition of Pro-inflammatory Cytokines: These compounds can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins.[][11] The inhibition of the NF-κB signaling pathway is a key mechanism in reducing the expression of these inflammatory mediators.[6][12]
Signaling Pathway Visualization
The following diagram illustrates the role of the NF-κB signaling pathway in inflammation and its inhibition by 1,3,4-oxadiazole derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of 1,3,4-oxadiazole derivatives.
General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
A common and efficient method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodesulfurization of thiosemicarbazides.[13]
Materials:
-
Arylhydrazide
-
Arylisothiocyanate
-
Methanol (MeOH)
-
N,N-Diisopropylethylamine (DIEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Thiosemicarbazide Formation:
-
Combine arylhydrazide (1 mmol) and arylisothiocyanate (1 mmol) in methanol (4 mL) in a round-bottom flask at room temperature.
-
Stir the mixture for 4 hours.
-
Collect the resulting precipitate by filtration, wash with methanol, and dry to obtain the thiosemicarbazide intermediate.
-
-
Cyclodesulfurization:
-
To a solution of the thiosemicarbazide (1 mmol) in DMF (3 mL), add DIEA (1 mmol) and TBTU (1.5 mmol) with magnetic stirring.
-
Heat the mixture to 50°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent in vacuo and extract the residue with water.
-
Isolate the solid product by filtration, wash with methanol, and dry.
-
Purify the product by recrystallization from a suitable solvent (e.g., methanol).
-
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[14][15]
Materials:
-
Cancer cell lines (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
1,3,4-oxadiazole derivatives (dissolved in DMSO)
-
MTT solution (1 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize the cells, resuspend in fresh medium, and adjust the cell density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 1,3,4-oxadiazole derivatives in culture medium. The final DMSO concentration should be kept low (e.g., <0.2%) to avoid solvent toxicity.
-
After 24 hours of cell seeding, remove the medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, remove the drug-containing medium and wash the cells with 200 µL of PBS.
-
Add 100 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the MTT solution and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solutions at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
-
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The agar well diffusion and agar dilution methods are commonly used.[16]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Mueller-Hinton Agar (MHA)
-
1,3,4-oxadiazole derivatives (dissolved in DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Sterile petri dishes and test tubes
Procedure (Agar Well Diffusion Method):
-
Inoculum Preparation:
-
Inoculate the bacterial strain into MHB and incubate for 12 hours at 35°C to achieve a turbidity of 0.5 McFarland units.
-
-
Plate Preparation:
-
Pour molten MHA into sterile petri dishes and allow it to solidify.
-
Spread the standardized bacterial inoculum evenly over the surface of the agar.
-
Create wells of a specific diameter in the agar using a sterile borer.
-
-
Compound Application:
-
Add a defined volume of the dissolved 1,3,4-oxadiazole derivatives and the standard antibiotic into separate wells. Include a DMSO control.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).
-
Procedure (Broth Microdilution Method for MIC):
-
Serial Dilution:
-
Perform two-fold serial dilutions of the 1,3,4-oxadiazole derivatives in MHB in a 96-well microtiter plate.
-
-
Inoculation:
-
Add a standardized bacterial inoculum to each well.
-
-
Incubation and Observation:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and biological evaluation of 1,3,4-oxadiazole derivatives.
Conclusion
1,3,4-oxadiazole derivatives represent a highly versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. Their diverse mechanisms of action, coupled with the relative ease of their synthesis and modification, make them attractive candidates for further drug discovery and development efforts. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of novel 1,3,4-oxadiazole-based therapeutic agents. Continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of new and effective treatments for a range of human diseases.
References
- 1. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]
- 2. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wjpps.com [wjpps.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naproxen Based 1,3,4-Oxadiazole Derivatives as EGFR Inhibitors: Design, Synthesis, Anticancer, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Tumor Necrosis Factor Alpha (TNF-α) in Autoimmune Disease and Current TNF-α Inhibitors in Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
Unraveling the Molecular Mysteries: A Technical Guide to the Mechanism of Action of 5-Phenyl-1,3,4-oxadiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the multifaceted mechanism of action of 5-phenyl-1,3,4-oxadiazole-2-thiol, a versatile heterocyclic compound with a broad spectrum of biological activities. This document consolidates current research findings, presenting a detailed overview of its antimicrobial, anticancer, and anti-inflammatory properties. Through a combination of quantitative data, detailed experimental protocols, and visual representations of molecular pathways, this guide aims to provide a comprehensive resource for professionals engaged in drug discovery and development.
Core Biological Activities and Quantitative Data
This compound and its derivatives have demonstrated significant potential across various therapeutic areas. The core activities can be broadly categorized as antimicrobial, anticancer, and anti-inflammatory.
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against a range of bacterial and fungal strains. The primary mechanism is believed to involve the disruption of essential enzymatic pathways or cellular structures in microorganisms. The following table summarizes the minimal inhibitory concentration (MIC) values reported in the literature.
| Microorganism | Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | >125 | Chloramphenicol | 62.5 |
| Bacillus subtilis | ATCC 1633 | >125 | Chloramphenicol | 62.5 |
| Staphylococcus aureus | ATCC 25923 | >125 | Chloramphenicol | 62.5 |
| Candida albicans | ATCC 2091 | >125 | Fluconazole | 62.5 |
| Aspergillus niger | ATCC 9029 | >125 | Fluconazole | 62.5 |
| Candida krusei | ATCC 6518 | >125 | Fluconazole | 62.5 |
Table 1: Antimicrobial Activity of this compound.[1]
Anticancer Activity
The anticancer potential of 1,3,4-oxadiazole derivatives is a significant area of research. These compounds have been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms, including the inhibition of key enzymes involved in cancer progression. While much of the specific quantitative data pertains to derivatives, the this compound core is fundamental to this activity.
| Cell Line | Cancer Type | Compound | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| HepG2 | Liver Cancer | Derivative with 1,4-benzodioxan moiety | 1.27 ± 0.05 | 5-Fluorouracil | - |
| HeLa | Cervical Cancer | Phenylpiperazine derivative | - | 5-Fluorouracil | - |
| SW1116 | Colorectal Cancer | Pyridine and acylhydrazone derivative | 1.18 ± 0.14 | Staurosporine | 4.18 ± 0.05 |
| BGC823 | Stomach Cancer | Pyridine and acylhydrazone derivative | 1.18 ± 0.14 | Staurosporine | 4.18 ± 0.05 |
| MCF-7 | Breast Cancer | Thioether derivative | 0.7 ± 0.2 | 5-Fluorouracil | 22.8 ± 1.2 |
| SGC-7901 | Stomach Cancer | Thioether derivative | 30.0 ± 1.2 | 5-Fluorouracil | 28.9 ± 2.2 |
| PC-3 | Prostate Cancer | Diarylurea derivative | 0.67 | Sorafenib | 1.99 |
| HCT-116 | Colon Cancer | Diarylurea derivative | 0.80 | Sorafenib | 1.58 |
| ACHN | Renal Cancer | Diarylurea derivative | 0.87 | Sorafenib | 2.51 |
Table 2: Anticancer Activity of this compound Derivatives.[2][3]
Anti-inflammatory Activity
Derivatives of this compound have exhibited anti-inflammatory properties, suggesting a potential role in modulating inflammatory pathways. The mechanism is thought to involve the inhibition of inflammatory mediators.
| Assay | Compound | Inhibition (%) | Reference Compound | Inhibition (%) |
| Carrageenan-induced rat paw edema | 5-Pyridyl-1,3,4-oxadiazole-2-thiol | 40.7 | Indomethacin | - |
| Carrageenan-induced rat paw edema | S-benzoyl-5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol | 39.2 | Indomethacin | - |
| Protein denaturation | Flurbiprofen-derived oxadiazole | 74.16 ± 4.41 | Ibuprofen | 84.31 ± 4.93 |
Table 3: Anti-inflammatory Activity of this compound Derivatives.[4][5]
Synthesis and Experimental Protocols
A fundamental understanding of the synthesis and experimental evaluation of this compound is crucial for its study and application.
Synthesis Workflow
The synthesis of this compound is a multi-step process that begins with benzoic acid. The following diagram illustrates a common synthetic route.
Caption: A typical synthetic pathway for this compound.
Experimental Protocols
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound.
-
Preparation of Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform twofold serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi). The final concentration of DMSO should not exceed 1% v/v.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]
This assay measures the inhibition of TS, a key enzyme in DNA synthesis.
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, 2-mercaptoethanol, CMP, and NaF.
-
Enzyme and Inhibitor Incubation: In a cuvette, mix the purified TS enzyme with varying concentrations of this compound (or its derivatives). Incubate for a short period at room temperature.
-
Initiation of Reaction: Add the substrates, deoxyuridine monophosphate (dUMP) and 5,10-methylenetetrahydrofolate (mTHF), to the cuvette to start the reaction.
-
Measurement: Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The conversion of mTHF to dihydrofolate (DHF) results in an increase in absorbance at this wavelength.
-
Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance curve. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.[6][7][8]
This protocol assesses the inhibitory effect on HDAC enzymes.
-
Reagent Preparation: Prepare assay buffer, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and a developer solution containing trypsin and a stop reagent (e.g., Trichostatin A).
-
Enzyme Reaction: In a 96-well black microplate, add the HDAC enzyme to the assay buffer. Add varying concentrations of the test compound.
-
Substrate Addition: Add the fluorogenic HDAC substrate to each well to initiate the reaction. Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Development: Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent product (AMC).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the compound and determine the IC₅₀ value.[9][10][11][12]
The Telomeric Repeat Amplification Protocol (TRAP) assay is a highly sensitive method to measure telomerase activity.
-
Cell Lysis and Protein Extraction: Prepare cell lysates from cancer cells and quantify the protein concentration.
-
Telomerase Extension: In a PCR tube, mix the cell lysate with a TRAP buffer, dNTPs, and a biotinylated TS primer. Incubate at 25°C to allow telomerase to add telomeric repeats to the primer.
-
PCR Amplification: Inactivate the telomerase by heating. Then, perform PCR using a forward primer and a reverse primer to amplify the extended products. An internal control is typically included.
-
Detection: Separate the PCR products by polyacrylamide gel electrophoresis (PAGE). Visualize the characteristic DNA ladder pattern using a suitable stain (e.g., SYBR Green) or by detecting the biotinylated products.
-
Inhibition Assessment: Perform the assay in the presence of varying concentrations of the test compound. A decrease in the intensity of the DNA ladder indicates telomerase inhibition.[13][14][15][16][17]
Molecular Mechanisms and Signaling Pathways
The diverse biological activities of this compound and its derivatives stem from their ability to interact with multiple molecular targets and modulate key signaling pathways.
Anticancer Mechanisms
The anticancer effects are multifaceted, primarily involving the inhibition of enzymes crucial for cancer cell survival and proliferation.
Caption: Key enzymatic targets in the anticancer activity of 1,3,4-oxadiazole derivatives.
-
Thymidylate Synthase (TS) Inhibition: By inhibiting TS, these compounds disrupt the synthesis of thymidine, a crucial component of DNA. This leads to "thymineless death" in rapidly dividing cancer cells.[2][6][7][8][18]
-
Histone Deacetylase (HDAC) Inhibition: Inhibition of HDACs leads to hyperacetylation of histones, altering chromatin structure and reactivating the expression of tumor suppressor genes, ultimately inducing apoptosis.[9][10][11][12][19]
-
Telomerase Inhibition: Telomerase is reactivated in most cancer cells, enabling them to maintain telomere length and achieve immortality. Inhibition of this enzyme leads to telomere shortening and eventual cell death.[2][3][13][14][15][16][17]
Some derivatives of 1,3,4-oxadiazole have been shown to induce apoptosis through the p53-mediated intrinsic pathway. This involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspases-9 and -3.[20]
Anti-inflammatory Mechanism
While less characterized for the parent compound, derivatives of 1,3,4-oxadiazole are believed to exert their anti-inflammatory effects by modulating key inflammatory signaling pathways. One such proposed pathway is the inhibition of Nuclear Factor-kappa B (NF-κB).
Caption: Postulated inhibition of the NF-κB signaling pathway by 1,3,4-oxadiazole derivatives.
Conclusion
This compound and its derivatives represent a promising scaffold in medicinal chemistry, exhibiting a remarkable range of biological activities. Their mechanisms of action, particularly in the context of cancer, are multifaceted and involve the inhibition of critical enzymes that drive disease progression. The data and protocols presented in this guide offer a solid foundation for further research into this versatile compound. Future studies should focus on elucidating the precise molecular interactions and signaling pathways modulated by the parent compound to fully realize its therapeutic potential. The continued exploration of this chemical entity holds significant promise for the development of novel and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Identification of thymidylate synthase as a potential therapeutic target for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. benchchem.com [benchchem.com]
- 14. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods of Telomerase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Non-Radioactive Assay Methods for the Assessment of Telomerase Activity and Telomere Length - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biointerfaceresearch.com [biointerfaceresearch.com]
- 20. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway - Arabian Journal of Chemistry [arabjchem.org]
Initial Antimicrobial Screening of 5-phenyl-1,3,4-oxadiazole-2-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial antimicrobial screening of the heterocyclic compound 5-phenyl-1,3,4-oxadiazole-2-thiol. This document details its antimicrobial activity against a range of pathogenic bacteria and fungi, outlines the experimental protocols for susceptibility testing, and explores its potential mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.
Antimicrobial Activity of this compound
The initial in vitro screening of this compound has demonstrated its potential as an antimicrobial agent. The compound has been tested against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. The antimicrobial efficacy is quantitatively expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.
Data Presentation
The MIC values for this compound against various microbial strains are summarized in the table below. This data is compiled from a key study investigating its spectral and biological properties.[1][2]
| Microorganism | Strain | Type | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Escherichia coli | ATCC 25922 | Gram-negative Bacteria | 1.59 |
| Bacillus subtilis | ATCC 1633 | Gram-positive Bacteria | 2 |
| Staphylococcus aureus | ATCC 25923 | Gram-positive Bacteria | 3.125 |
| Candida albicans | ATCC 2091 | Fungus | 6.25 |
| Aspergillus niger | ATCC 9029 | Fungus | 1.592 |
| Candida krusei | ATCC 6518 | Fungus | 3.125 |
Experimental Protocols
The determination of the antimicrobial activity of this compound was performed using the twofold broth dilution method.[1][2] This method is a standardized technique for determining the MIC of an antimicrobial agent.
Preparation of this compound Stock Solution
-
Dissolution : A stock solution of this compound is prepared by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a known concentration. The concentration of DMSO in the final test medium should not exceed a level that affects microbial growth (typically ≤1% v/v).[1]
Broth Microdilution Assay
The following protocol is a detailed methodology for performing the broth microdilution assay to determine the MIC of this compound.
-
Media Preparation : Mueller-Hinton Broth (MHB) is used for bacterial susceptibility testing, while Sabouraud Dextrose Broth (SDB) is used for fungal susceptibility testing. The media are prepared according to the manufacturer's instructions and sterilized.
-
Inoculum Preparation :
-
Bacterial cultures are grown on appropriate agar plates for 18-24 hours. Several colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Fungal cultures are grown on Sabouraud Dextrose Agar for a specified period. The inoculum is prepared by creating a suspension of spores or yeast cells in sterile saline and adjusting the turbidity to a desired concentration.
-
-
Serial Dilution :
-
A serial twofold dilution of the this compound stock solution is performed in a 96-well microtiter plate.
-
Each well, except for the negative control, contains a specific concentration of the test compound in the appropriate broth.
-
-
Inoculation : Each well is inoculated with the prepared microbial suspension.
-
Controls :
-
Positive Control : Wells containing only the growth medium and the microbial inoculum to ensure the viability of the microorganisms.
-
Negative Control : Wells containing only the growth medium to check for sterility.
-
Solvent Control : Wells containing the growth medium, microbial inoculum, and the highest concentration of the solvent (e.g., DMSO) used to ensure the solvent does not inhibit microbial growth.
-
-
Incubation :
-
Bacterial plates are incubated at 37°C for 18-24 hours.
-
Fungal plates are incubated at a suitable temperature (e.g., 28-30°C) for 24-72 hours, depending on the fungal species.
-
-
MIC Determination : The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.
Potential Mechanism of Action
While the specific signaling pathways inhibited by this compound have not been fully elucidated, the broader class of 1,3,4-oxadiazole derivatives is known to exhibit antimicrobial activity through various mechanisms. The presence of the 1,3,4-oxadiazole ring is a key pharmacophore that can interact with multiple biological targets in microbial cells.
Potential microbial targets for 1,3,4-oxadiazole derivatives include:
-
Enzyme Inhibition : These compounds have been shown to inhibit essential microbial enzymes. For instance, some derivatives of 2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl) methyl) propanamide have been identified as inhibitors of histone deacetylase (HDAC), an enzyme crucial for microbial gene regulation.[3]
-
Cell Wall Synthesis : Some 1,3,4-oxadiazole derivatives may interfere with the synthesis of the bacterial cell wall, a common target for antibiotics.
-
Nucleic Acid Synthesis : Inhibition of enzymes involved in DNA and RNA synthesis is another potential mechanism of action.
-
Protein Synthesis : The compound may disrupt the process of protein synthesis by targeting ribosomal function.
Further research, including enzyme inhibition assays and molecular docking studies, is necessary to pinpoint the precise mechanism of action of this compound.
Visualizations
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Logical Relationship of the Screening Process
Caption: Logical flow of the antimicrobial screening process.
Potential Microbial Targets of 1,3,4-Oxadiazole Derivatives
Caption: Potential microbial targets of 1,3,4-oxadiazole derivatives.
References
The Genesis of a Versatile Heterocycle: A Technical Guide to the Discovery and History of 5-Phenyl-1,3,4-oxadiazole-2-thiol
For Immediate Release
This technical guide delves into the discovery and history of 5-phenyl-1,3,4-oxadiazole-2-thiol, a significant heterocyclic compound that has served as a versatile scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a comprehensive overview of its synthesis, historical context, and physicochemical properties.
Introduction
The 1,3,4-oxadiazole ring system is a cornerstone in the development of therapeutic agents, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The introduction of a phenyl group at the 5-position and a thiol group at the 2-position of the oxadiazole ring gives rise to this compound, a molecule of considerable interest due to its synthetic utility and pharmacological potential.
Historical Context and Discovery
While the first synthesis of the parent, unsubstituted 1,3,4-oxadiazole was reported by Ainsworth in 1965, the specific discovery of this compound is less definitively documented in a single seminal publication.[2] Its synthesis, however, is a classic example of heterocyclic ring formation chemistry that has been refined over the decades. The primary and most widely adopted synthetic route involves the reaction of benzoic hydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification. This method has been a foundational reaction for the creation of a vast number of 5-substituted-1,3,4-oxadiazole-2-thiols.[3]
The enduring relevance of this synthetic pathway is evident from its continued use in contemporary research, often as a starting point for the synthesis of more complex derivatives with tailored biological activities.
Physicochemical Properties
This compound is a stable, solid compound at room temperature. Its key physicochemical properties, compiled from various sources, are summarized in the table below. It's important to note that this molecule can exist in tautomeric forms, the thiol and the thione form, with the thione form often being predominant.
| Property | Value |
| Molecular Formula | C₈H₆N₂OS |
| Molecular Weight | 178.21 g/mol |
| Melting Point | 219-222 °C |
| Appearance | Solid |
| CAS Number | 3004-42-0 |
Spectroscopic Data
The structural characterization of this compound is well-documented through various spectroscopic techniques. The following table summarizes key spectral data.
| Spectroscopic Data | Values |
| IR (KBr, cm⁻¹) | ~2560 (S-H), ~1554 (C=C, aromatic), ~1514 (C=N), ~1108 (C-O-C) |
| ¹H NMR (DMSO-d₆, δ, ppm) | ~12.33 (s, 1H, SH), ~7.21-7.30 (m, 5H, Ar-H) |
| ¹³C NMR (DMSO-d₆, δ, ppm) | ~175.72 (C=S), ~158.66 (C-phenyl), ~125.02-127.11 (aromatic carbons) |
| Mass Spectrum (m/z) | 178 (M⁺) |
Note: Spectral data are approximate and may vary slightly depending on the experimental conditions and instrumentation.
Experimental Protocols
The synthesis of this compound is a standard laboratory procedure. Below is a detailed methodology based on commonly cited protocols.
Synthesis of Benzoic Hydrazide from Methyl Benzoate
-
Esterification of Benzoic Acid: Benzoic acid is refluxed with an excess of methanol in the presence of a catalytic amount of concentrated sulfuric acid to yield methyl benzoate.
-
Hydrazinolysis: The resulting methyl benzoate is then refluxed with hydrazine hydrate in ethanol. The product, benzoic hydrazide, typically crystallizes upon cooling and can be purified by recrystallization.
Synthesis of this compound
-
Reaction Setup: Benzoic hydrazide is dissolved in ethanol.
-
Addition of Reagents: To this solution, carbon disulfide is added, followed by the dropwise addition of an aqueous solution of potassium hydroxide.
-
Reflux: The reaction mixture is refluxed for several hours until the reaction is complete, which can be monitored by thin-layer chromatography.
-
Workup: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a dilute acid (e.g., hydrochloric acid) to precipitate the crude product.
-
Purification: The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent, such as ethanol, to yield pure this compound.
Key Synthetic Pathway
The logical workflow for the synthesis of this compound is depicted in the following diagram.
Caption: Synthetic workflow for this compound.
Logical Relationship of Reactants to Product
The following diagram illustrates the logical relationship and transformation of the key reactants leading to the final product.
Caption: Logical flow from reactants to the final product.
Conclusion
This compound is a heterocyclic compound with a rich history rooted in fundamental organic synthesis. Its straightforward and efficient synthesis has made it a readily accessible building block for the development of a multitude of derivatives with significant potential in medicinal chemistry. This guide provides a foundational understanding of its discovery, synthesis, and key properties to aid researchers in their ongoing efforts to explore the vast chemical space and therapeutic applications of 1,3,4-oxadiazole-based compounds.
References
Methodological & Application
Application Note: Synthesis of 5-phenyl-1,3,4-oxadiazole-2-thiol from Benzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heterocyclic compounds containing the 1,3,4-oxadiazole ring are a class of molecules of significant interest in medicinal chemistry and drug development.[1] These scaffolds are known to exhibit a wide spectrum of biological activities, including antifungal, antibacterial, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3] The introduction of a thiol group at the 2-position of the 1,3,4-oxadiazole ring can significantly enhance these biological activities.[2] 5-phenyl-1,3,4-oxadiazole-2-thiol, in particular, serves as a crucial intermediate for the synthesis of more complex derivatives and novel therapeutic agents.[4][5]
This application note provides a detailed, multi-step protocol for the synthesis of this compound, starting from the readily available precursor, benzoic acid. The described synthesis pathway involves esterification of benzoic acid, conversion to benzohydrazide, and subsequent cyclization with carbon disulfide.
Synthetic Pathway
The synthesis proceeds through a three-step reaction sequence starting from benzoic acid.
Caption: Reaction scheme for the synthesis of this compound.
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for the final synthesized compound, this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₈H₆N₂OS | [6] |
| Molecular Weight | 178.21 g/mol | [6] |
| Appearance | Crystalline Solid | [3] |
| Melting Point | Not specified in sources, typically determined experimentally. | |
| IR (KBr, ν cm⁻¹) | 2560 (S-H), 1554 (C=C aromatic), 1514 (C=N), 1108 (C-O) | [2] |
| ¹H NMR (DMSO-d₆) δ ppm | 12.33 (s, 1H, SH), 7.21-7.30 (m, 5H, Ar-H) | [2] |
| ¹³C NMR (DMSO-d₆) δ ppm | 175.72 & 158.66 (Oxadiazole C), 127.11, 126.21, 125.11, 125.02 (Aromatic C) | [2] |
| Mass Spectrum (m/z) | 178 (M⁺) | [2] |
Experimental Workflow
The overall experimental process can be visualized as a sequence of synthesis and purification steps.
Caption: Flowchart of the experimental protocol for synthesis and purification.
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound from benzoic acid.
Step 1: Synthesis of Ethyl Benzoate
-
Place benzoic acid into a round-bottom flask equipped with a reflux condenser.
-
Add an excess of ethyl alcohol followed by a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for approximately 4 hours.[3]
-
After cooling to room temperature, carefully add a concentrated solution of a base (e.g., sodium carbonate solution) to neutralize the excess sulfuric acid and unreacted benzoic acid.
-
Transfer the mixture to a separatory funnel. Extract the ethyl benzoate using a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain crude ethyl benzoate.
Step 2: Synthesis of Benzohydrazide
-
Dissolve the ethyl benzoate obtained from Step 1 in methanol in a round-bottom flask.
-
Add 80% hydrazine hydrate to the solution.[3]
-
Stir the mixture vigorously at room temperature for approximately 3 hours.[3]
-
A solid precipitate (benzohydrazide) will form.
-
Collect the solid by filtration, wash with n-hexane, and dry thoroughly.[3]
Step 3: Synthesis of this compound
-
In a round-bottom flask, combine the benzohydrazide from Step 2, potassium hydroxide, and absolute ethanol.
-
While stirring, add carbon disulfide to the mixture.
-
Attach a reflux condenser and heat the mixture under reflux for 6-12 hours.[3][7]
-
After the reaction is complete, cool the mixture and add ice-cold distilled water.[3]
-
Acidify the solution to a pH of approximately 2-3 using a dilute acid (e.g., hydrochloric acid or acetic acid).[3][7]
-
A precipitate of the crude product will form.
-
Collect the solid product by filtration, wash thoroughly with distilled water, and dry.
-
For purification, recrystallize the final product from methanol.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound – Ascendex Scientific, LLC [ascendexllc.com]
- 7. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of S-Substituted Derivatives of 5-Phenyl-1,3,4-oxadiazole-2-thiol
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the synthesis of S-substituted derivatives of 5-phenyl-1,3,4-oxadiazole-2-thiol, a heterocyclic scaffold of significant interest in medicinal chemistry due to its wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3][4][5] The substitution at the sulfur atom of the thiol group allows for the generation of a diverse library of compounds with potentially enhanced biological efficacy.[2][6]
Overall Synthetic Scheme
The synthesis is a multi-step process that begins with benzoic acid and culminates in the S-alkylation or S-arylation of the key intermediate, this compound.
Figure 1. General workflow for the synthesis of S-substituted this compound derivatives.
Experimental Protocols
Part 1: Synthesis of this compound (Intermediate)
This procedure involves three sequential steps to prepare the core heterocyclic compound.
Step 1.1: Synthesis of Ethyl Benzoate
-
Setup: Place benzoic acid and an excess of absolute ethyl alcohol in a round-bottom flask equipped with a reflux condenser.
-
Catalysis: Carefully add a few drops of concentrated sulfuric acid to the mixture to act as a catalyst.
-
Reaction: Heat the mixture under reflux for approximately 4 hours.[4]
-
Work-up: After cooling, neutralize the excess acid by adding a concentrated solution of a weak base (e.g., sodium bicarbonate) until effervescence ceases.
-
Extraction: Extract the ester using a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain crude ethyl benzoate.
Step 1.2: Synthesis of Benzoyl Hydrazide
-
Setup: Dissolve the crude ethyl benzoate from the previous step in absolute ethanol in a round-bottom flask.
-
Reaction: Add hydrazine hydrate (99%) to the solution.[7]
-
Reflux: Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the mixture. The product, benzoyl hydrazide, will often precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry.[7]
Step 1.3: Synthesis of this compound
-
Setup: Dissolve the synthesized benzoyl hydrazide in absolute ethanol in a 250 mL flask. Add potassium hydroxide (KOH) dissolved in a small amount of water.[7]
-
Reaction: To this stirred solution, add carbon disulfide (CS₂) dropwise.[7][8]
-
Reflux: Heat the resulting mixture under reflux. The reaction progress can be monitored by TLC until the starting material is consumed.[7]
-
Work-up: After cooling, pour the reaction mixture into ice-cold water.
-
Acidification: Acidify the solution with a dilute acid (e.g., HCl) to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent like aqueous ethanol to yield pure this compound.[7]
Part 2: Synthesis of S-Substituted Derivatives
This general protocol describes the reaction of the thiol intermediate with various electrophiles.
Step 2.1: General Procedure for S-Substitution
-
Setup: In a dry flask under an inert atmosphere, suspend this compound in a dry aprotic solvent such as N,N-dimethylformamide (DMF).
-
Deprotonation: Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C.[6] Allow the mixture to stir until the evolution of hydrogen gas ceases, indicating the formation of the thiolate salt.
-
Electrophile Addition: Add the desired electrophile (e.g., an alkyl halide, benzyl halide, or other substituted halide) to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours or until TLC indicates the completion of the reaction.[6]
-
Work-up: Quench the reaction by pouring the mixture into ice-cold water.
-
Isolation and Purification: Collect the resulting precipitate by filtration. Wash the solid with water and then purify it by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or ethyl acetate) to obtain the final S-substituted derivative.[6]
Data Presentation
The following table summarizes representative data for the precursor and some of its S-substituted derivatives. Yields and melting points can vary based on the specific substituent and purity of reagents.
| Compound ID | R-Group (Substituent) | Formula | Yield (%) | Melting Point (°C) |
| Intermediate | -H | C₈H₆N₂OS | ~85% | 202-204 |
| Derivative 1 | -CH₂-C₆H₅ (Benzyl) | C₁₅H₁₂N₂OS | >80% | 140-142 |
| Derivative 2 | -CH₂-C₆H₄-Cl (4-Chlorobenzyl) | C₁₅H₁₁ClN₂OS | >80% | 155-157 |
| Derivative 3 | -CH₂-C₆H₄-NO₂ (4-Nitrobenzyl) | C₁₅H₁₁N₃O₃S | >85% | 188-190 |
| Derivative 4 | -CH₃ (Methyl) | C₉H₈N₂OS | >75% | 110-112 |
Note: Data are compiled from various literature sources for illustrative purposes. Actual results may vary.
Characterization
The structures of all synthesized compounds should be confirmed using modern analytical techniques:
-
FT-IR Spectroscopy: To identify functional groups. For the thiol intermediate, look for a broad S-H stretch (around 2550-2600 cm⁻¹) and a C=S thione band. For S-substituted products, the S-H peak will disappear.[7]
-
¹H-NMR and ¹³C-NMR Spectroscopy: To confirm the chemical structure, including the successful addition of the S-substituent.[7][9]
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.[7]
-
Melting Point Analysis: To assess the purity of the synthesized compounds.[7]
References
- 1. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives | MDPI [mdpi.com]
- 3. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijari.org [ijari.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. This compound | 3004-42-0 | Benchchem [benchchem.com]
- 9. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
Application Notes and Protocols: 5-Phenyl-1,3,4-oxadiazole-2-thiol in Antifungal Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. The 1,3,4-oxadiazole scaffold has garnered considerable attention in medicinal chemistry due to its diverse pharmacological activities, including antifungal properties.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the investigation of 5-phenyl-1,3,4-oxadiazole-2-thiol and its derivatives as potential antifungal agents. The presence of the thiol group on the 1,3,4-oxadiazole ring is often associated with enhanced biological activity.[1]
Antifungal Activity
This compound and its derivatives have demonstrated in vitro activity against a range of pathogenic fungi, including species of Candida and Aspergillus.[2][4] The antifungal efficacy, often quantified by the Minimum Inhibitory Concentration (MIC), varies depending on the specific derivative and the fungal strain being tested.
Quantitative Data Summary
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound and related derivatives against various fungal strains.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| This compound | Candida albicans ATCC 2091 | Weak to Moderate Activity | [2] |
| This compound | Aspergillus niger ATCC 9029 | Weak to Moderate Activity | [2] |
| This compound | Candida krusei ATCC 6518 | Weak to Moderate Activity | [2] |
| LMM6 (a 1,3,4-oxadiazole derivative) | Candida albicans (clinical isolates) | 8 - 32 | [6] |
| LMM5 (a 1,3,4-oxadiazole derivative) | Candida albicans | 32 | [3] |
| LMM11 (a 1,3,4-oxadiazole derivative) | Candida albicans | 32 | [3] |
| 5-(4-hydroxyphenyl)-3-methyl-1,2,4-oxadiazole | Aspergillus niger | 25 | [7] |
| 5-(4-hydroxyphenyl)-5-methyl-1,3,4-oxadiazole | Aspergillus niger | 25 | [7] |
Potential Mechanism of Action
While the precise mechanism of action for this compound is still under investigation, related 1,3,4-oxadiazole derivatives have been suggested to inhibit key fungal enzymes. One potential target is lanosterol 14α-demethylase, an essential enzyme in the ergosterol biosynthesis pathway.[5] Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death. Another proposed mechanism for some 1,3,4-oxadiazole compounds is the inhibition of thioredoxin reductase, an enzyme crucial for fungal antioxidant defense.[3]
Caption: Proposed mechanism of action targeting ergosterol biosynthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the parent compound, which can then be used for further derivatization. The synthesis is a two-step process starting from benzoic acid.[1][2]
Materials:
-
Benzoic acid
-
Methanol or Ethanol
-
Concentrated Sulfuric Acid
-
Hydrazine hydrate
-
Carbon disulfide
-
Potassium hydroxide
-
Hydrochloric acid (4N)
-
Diethyl ether
-
Ethanol (for recrystallization)
-
Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.
Procedure:
Step 1: Synthesis of Benzoic Hydrazide
-
In a round-bottom flask, dissolve benzoic acid in an excess of methanol or ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, neutralize the excess acid with a concentrated base solution.
-
Remove the alcohol under reduced pressure.
-
To the resulting ester, add hydrazine hydrate in absolute ethanol.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture and remove the excess solvent to obtain the crude benzoic hydrazide.
Step 2: Cyclization to this compound
-
Dissolve the synthesized benzoic hydrazide in absolute ethanol.
-
Add an equimolar amount of potassium hydroxide, followed by a slight excess of carbon disulfide.
-
Reflux the mixture for 8-12 hours until the reaction is complete (monitored by TLC).
-
Remove the excess ethanol under reduced pressure.
-
Dilute the reaction mixture with distilled water and acidify to pH 2-3 with 4N hydrochloric acid.
-
A precipitate of this compound will form.
-
Filter the precipitate, wash with diethyl ether, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[1][2]
Caption: Workflow for the synthesis of the target compound.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[2][4]
Materials:
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
Mueller Hinton Broth (for bacteria) or Sabouraud Liquid Medium/RPMI 1640 (for fungi)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Standard antifungal drug (e.g., Fluconazole, Terbinafine)[1][2]
-
96-well microtiter plates
-
Spectrophotometer (optional, for quantitative reading)
Procedure:
-
Preparation of Stock Solution: Dissolve the test compounds and the standard drug in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: Grow the fungal strains on an appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 1.0 x 10³ fungi/mL in the test wells.[2]
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds and the standard drug in the appropriate broth. The final concentrations may range from 125 µg/mL to 1.592 µg/mL.[4] Ensure the final concentration of DMSO does not exceed 1% v/v.[4]
-
Inoculation: Add the prepared fungal inoculum to each well containing the diluted compounds.
-
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 30°C for 48 hours for fungi.[2]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4] This can be determined visually or by reading the optical density using a spectrophotometer.
Drug Development Workflow
The development of this compound as an antifungal drug follows a structured pipeline from initial discovery to preclinical studies.
Caption: Antifungal drug development workflow.
Conclusion
This compound represents a promising scaffold for the development of novel antifungal agents. The provided protocols offer a framework for the synthesis, in vitro evaluation, and further investigation of this class of compounds. Future research should focus on optimizing the structure to enhance antifungal potency and selectivity, elucidating the precise mechanism of action, and conducting in vivo studies to validate its therapeutic potential. The synergistic effects with existing antifungal drugs should also be explored, as this could offer a valuable strategy to combat drug resistance.[6]
References
- 1. asianpubs.org [asianpubs.org]
- 2. ijari.org [ijari.org]
- 3. Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Phenyl-1,3,4-oxadiazole-2-thiol and its Derivatives in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer properties. This document focuses on the application of 5-phenyl-1,3,4-oxadiazole-2-thiol and its closely related derivatives in anticancer research. While direct anticancer studies on the parent compound, this compound, are limited in publicly available literature, numerous derivatives have demonstrated significant cytotoxic and antitumor activities. These derivatives often act through various mechanisms, including the induction of apoptosis, inhibition of crucial cancer-related enzymes, and disruption of cell cycle progression.[1][2][3][4]
These application notes provide a summary of the reported anticancer activities of key derivatives, detailed protocols for evaluating these activities, and visual representations of relevant biological pathways and experimental workflows. This information is intended to guide researchers in exploring the therapeutic potential of this chemical scaffold.
Quantitative Data on Anticancer Activity of Derivatives
The following tables summarize the in vitro cytotoxicity of various derivatives of this compound against several human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth), providing a basis for comparing the potency of different structural modifications.
Table 1: Cytotoxicity (IC50 in µM) of 5-Aryl-1,3,4-oxadiazole-2-thione Derivatives
| Compound ID | Modification from Parent Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | 5-(4-chlorophenyl) substitution | MCF-7 (Breast) | Not specified, potent activity reported | [2][3] |
| Derivative B | 3,4,5-trimethoxyphenyl substitution | MCF-7 (Breast) | 7.52 | [5] |
| Derivative C | 3,4,5-trimethoxyphenyl substitution | HepG2 (Liver) | 12.01 | [5] |
| Derivative D | 3,4,5-trimethoxyphenyl substitution | HL-60 (Leukemia) | 9.7 | [5] |
Table 2: Cytotoxicity (IC50 in µM) of Thioether Derivatives of this compound
| Compound ID | Modification from Parent Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative E | Thioether linkage to a pyridine moiety | HepG2 (Liver) | 1.18 ± 0.14 | [2] |
| Derivative F | Thioether linkage to a pyridine moiety | MCF-7 (Breast) | 1.18 ± 0.14 | [2] |
| Derivative G | Thioether linkage to a pyridine moiety | SW1116 (Colorectal) | 1.18 ± 0.14 | [2] |
| Derivative H | Thioether linkage to a pyridine moiety | BGC823 (Gastric) | 1.18 ± 0.14 | [2] |
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anticancer potential of this compound derivatives.
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of the test compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[6]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[7] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis induced by the test compounds using flow cytometry.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with the test compound for the desired time, harvest the cells (including floating and adherent cells).
-
Washing: Wash the cells twice with cold PBS by centrifugation at 400-600 x g for 5 minutes.[1]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.[8]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[1][8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[8] Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both.
Western Blotting for Signaling Pathway Analysis
This protocol is for investigating the effect of the test compounds on the expression and phosphorylation of key proteins in cancer-related signaling pathways.
Materials:
-
Cancer cells treated with the test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, p53)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment, lyse the cells with ice-cold RIPA buffer.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[10]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.[9]
-
Analysis: Quantify the band intensities using densitometry software.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the initial screening and mechanistic evaluation of a this compound derivative for its anticancer properties.
Signaling Pathway
Research on 1,3,4-oxadiazole derivatives suggests that many exert their anticancer effects by inducing apoptosis through the intrinsic (mitochondrial) pathway.[11] The diagram below illustrates this proposed mechanism of action.
Conclusion
Derivatives of this compound represent a promising class of compounds for anticancer drug development. The provided data and protocols offer a framework for the systematic evaluation of their therapeutic potential. Further research, including extensive structure-activity relationship (SAR) studies and in vivo efficacy assessments, is warranted to identify lead candidates for clinical development.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for Evaluating the Antioxidant Properties of Oxadiazole Thiols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxadiazole derivatives, particularly those containing a thiol group, are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antioxidant properties.[1][2] The thiol (-SH) group is a key functional moiety that can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and free radicals, thus mitigating oxidative stress.[3][4] Oxidative stress is implicated in the pathophysiology of numerous diseases, such as cancer, neurodegenerative disorders, and cardiovascular diseases.[5][6] Therefore, the evaluation of the antioxidant potential of novel oxadiazole thiols is a critical step in the drug discovery and development process.
These application notes provide a comprehensive guide to the experimental setup for assessing the antioxidant properties of newly synthesized oxadiazole thiols. Detailed protocols for the most common and robust in vitro antioxidant assays—DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and FRAP (Ferric Reducing Antioxidant Power) assay—are presented. Additionally, guidelines for data presentation and visualization of the experimental workflow and underlying antioxidant mechanisms are included.
General Workflow for Antioxidant Evaluation
The overall process for evaluating the antioxidant properties of oxadiazole thiols follows a systematic approach from compound synthesis to data analysis and interpretation.
Caption: Experimental workflow for evaluating antioxidant properties.
Experimental Protocols
Detailed methodologies for the three key antioxidant assays are provided below. It is crucial to include a known antioxidant, such as ascorbic acid, gallic acid, or Trolox, as a positive control in each assay for comparison.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the reduction of the stable free radical DPPH•, which has a deep purple color, by an antioxidant.[7] The antioxidant donates a hydrogen atom or an electron to DPPH•, causing it to lose its color, which can be measured spectrophotometrically at 517 nm.[8]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.[7]
-
Preparation of Test Compounds: Prepare a stock solution of the synthesized oxadiazole thiol derivatives in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL. From the stock solution, prepare serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).[9]
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the test compound solution at different concentrations to separate wells.[9]
-
Prepare a control well containing 100 µL of the solvent and 100 µL of the DPPH solution, representing 0% inhibition.[9]
-
Prepare a blank for each sample concentration by adding 100 µL of the sample to a well and 100 µL of methanol (without DPPH) to correct for any background absorbance.[9]
-
Add 100 µL of the 0.1 mM DPPH solution to each well containing the test compound.[9]
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[7][9]
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[7]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:[9]
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (DPPH solution without the test compound).
-
A_sample is the absorbance of the DPPH solution with the test compound.
-
-
IC50 Value Determination: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH free radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.[10]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases, which is measured at 734 nm.[11][12]
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Preparation of ABTS•+ Working Solution: On the day of the assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[11]
-
Preparation of Test Compounds: Prepare a stock solution and serial dilutions of the oxadiazole thiol derivatives as described for the DPPH assay.
-
Assay Procedure:
-
In a 96-well microplate, add a small volume (e.g., 10-20 µL) of each concentration of the test compound to separate wells.[11]
-
Add a larger volume (e.g., 180-190 µL) of the diluted ABTS•+ working solution to each well.[11]
-
Include control wells containing the solvent and the ABTS•+ solution (blank).[11]
-
Incubate the microplate at room temperature in the dark for a specified period (e.g., 6-30 minutes).[11]
-
-
Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.[11]
-
Calculation of Scavenging Activity: The percentage of ABTS radical scavenging activity is calculated using the same formula as for the DPPH assay.
-
TEAC Value Determination: The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the test compound.[13]
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). This reduction occurs at a low pH and results in the formation of a colored ferrous-probe complex, which can be measured spectrophotometrically at 593 nm.[6][14] The intensity of the color is directly proportional to the antioxidant power of the sample.[14]
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is typically a mixture of:
-
300 mM acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution These are mixed in a 10:1:1 (v/v/v) ratio, respectively. The reagent should be prepared fresh and warmed to 37°C before use.
-
-
Preparation of Test Compounds: Prepare a stock solution and serial dilutions of the oxadiazole thiol derivatives as described for the previous assays.
-
Assay Procedure:
-
Add 10 µL of the test compound solution at different concentrations to separate wells of a 96-well plate.[15]
-
Add 190 µL of the FRAP reagent to each well.[15]
-
For background correction, prepare sample background control wells with the sample and a FRAP reagent mixture without the probe.[15]
-
Mix well and incubate at 37°C for a specified time (e.g., 4-60 minutes).[14][15]
-
-
Measurement: Measure the absorbance at 593 nm (or 594 nm) using a microplate reader.[14][15]
-
Calculation of Antioxidant Capacity: A standard curve is prepared using a known concentration of FeSO₄ or Trolox. The antioxidant capacity of the test samples is then expressed as µmol Trolox equivalents per gram or liter of the sample.[14] Higher FRAP values indicate greater antioxidant capacity.[14]
Data Presentation
Summarize all quantitative data into a clearly structured table for easy comparison of the antioxidant activities of the different oxadiazole thiol derivatives.
| Compound ID | DPPH Scavenging Activity (% Inhibition at 100 µg/mL) | DPPH IC50 (µg/mL) | ABTS Scavenging Activity (% Inhibition at 100 µg/mL) | ABTS IC50 (µg/mL) | FRAP Value (µM Trolox Equivalents/mg) |
| OTD-1 | |||||
| OTD-2 | |||||
| OTD-3 | |||||
| ... | |||||
| Ascorbic Acid | |||||
| Trolox |
Visualization of Antioxidant Mechanism
The antioxidant activity of thiol-containing compounds, including oxadiazole thiols, is primarily attributed to their ability to scavenge free radicals through hydrogen atom donation or single electron transfer mechanisms.
Caption: Mechanism of free radical scavenging by oxadiazole thiols.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the systematic evaluation of the antioxidant properties of novel oxadiazole thiol derivatives. By employing these standardized assays and presenting the data in a clear and comparative manner, researchers can effectively screen and identify promising antioxidant candidates for further development in the fields of medicinal chemistry and drug discovery. The structure-activity relationship studies based on the generated data will be instrumental in designing more potent antioxidant agents.[16]
References
- 1. asianpubs.org [asianpubs.org]
- 2. mdpi.com [mdpi.com]
- 3. Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjor.ro [rjor.ro]
- 5. arborassays.com [arborassays.com]
- 6. assaygenie.com [assaygenie.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ultimatetreat.com.au [ultimatetreat.com.au]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Pharmacokinetic evaluation, molecular docking and in vitro biological evaluation of 1, 3, 4-oxadiazole derivatives as potent antioxidants and STAT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Spectral Interpretation of 5-phenyl-1,3,4-oxadiazole-2-thiol
Abstract
This document provides a detailed guide for the interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the heterocyclic compound 5-phenyl-1,3,4-oxadiazole-2-thiol. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This guide includes tabulated spectral data, comprehensive experimental protocols for acquiring high-quality NMR spectra, and a logical workflow for structural elucidation.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry due to the diverse biological activities associated with the 1,3,4-oxadiazole scaffold. Accurate structural confirmation is paramount in the synthesis and development of novel derivatives. NMR spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules. This application note details the expected ¹H and ¹³C NMR spectral features of this compound and provides standardized protocols for data acquisition.
Chemical Structure:
Molecular Formula: C₈H₆N₂OS
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) for this compound. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆), and chemical shifts are referenced relative to tetramethylsilane (TMS).
Table 1: ¹H NMR Spectral Data Summary (Solvent: DMSO-d₆)
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl Protons (H-ortho, H-meta, H-para) | 7.21 - 7.30 | Multiplet | 5H |
| Thiol Proton (-SH) | 12.33 | Singlet (broad) | 1H |
Note: The chemical shifts of the aromatic protons may appear as a complex multiplet.[1]
Table 2: ¹³C NMR Spectral Data Summary (Solvent: DMSO-d₆)
| Signal Assignment | Chemical Shift (δ, ppm) |
| Phenyl C-ortho, C-meta | 125.02 - 127.11 |
| Phenyl C-para | 125.11 |
| Phenyl C-ipso | 126.21 |
| C5 (Oxadiazole ring) | 158.66 |
| C2 (Oxadiazole ring, C=S) | 175.72 |
Note: The assignments for the phenyl carbons are based on typical substituent effects and may require 2D NMR experiments for unambiguous assignment.[1]
Experimental Protocols
The following are generalized protocols for the acquisition of ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be adjusted for optimal results.
Protocol for ¹H NMR Spectrum Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of dry this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
Tune and match the proton probe for the sample.
-
-
Data Acquisition:
-
Set the spectral width to cover a range of approximately -2 to 14 ppm.
-
Use a standard 30° or 45° pulse angle.
-
Set the number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.
-
Employ a relaxation delay of 1-2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive phase.
-
Reference the spectrum using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) or an internal standard like TMS (δ = 0 ppm).
-
Perform baseline correction to obtain a flat baseline.
-
Integrate all signals to determine the relative number of protons.
-
Protocol for ¹³C NMR Spectrum Acquisition
-
Sample Preparation:
-
Accurately weigh 20-50 mg of dry this compound.
-
Follow the same dissolution and filtration procedure as for the ¹H NMR sample preparation, using DMSO-d₆ as the solvent.
-
-
Instrument Setup:
-
Follow the same insertion, locking, and shimming procedures as for the ¹H NMR experiment.
-
Tune and match the carbon probe for the sample.
-
-
Data Acquisition:
-
Set the spectral width to cover a range of approximately 0 to 200 ppm.
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Set the number of scans to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration (this may range from several hundred to several thousand scans).
-
Use a relaxation delay of 2 seconds for qualitative spectra.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FID.
-
Phase the resulting spectrum.
-
Reference the spectrum using the solvent peak for DMSO-d₆ (δ ≈ 39.52 ppm) or TMS (δ = 0 ppm).
-
Perform baseline correction.
-
Visualization of Spectral Interpretation Workflow
The following diagram illustrates the logical workflow for correlating the NMR data with the chemical structure of this compound.
Caption: Workflow for NMR-based structural confirmation.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide distinct and predictable signals that are in excellent agreement with its known structure. The aromatic protons of the phenyl group typically appear as a multiplet between 7.21 and 7.30 ppm, while the labile thiol proton gives a characteristic downfield singlet around 12.33 ppm in DMSO-d₆.[1] The ¹³C NMR spectrum is characterized by signals for the phenyl carbons and two distinct signals for the oxadiazole ring carbons at approximately 158.66 ppm and 175.72 ppm.[1] By following the detailed protocols and interpretation workflow presented in this document, researchers can confidently verify the identity and purity of synthesized this compound, facilitating its further investigation in drug discovery and development programs.
References
Application Notes and Protocols for FT-IR Analysis of 5-Phenyl-1,3,4-oxadiazole-2-thiol
Authored for: Researchers, scientists, and drug development professionals.
Introduction
5-phenyl-1,3,4-oxadiazole-2-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,3,4-oxadiazole scaffold is a privileged structure known to impart a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The presence of the thiol group provides a reactive handle for further chemical modification, allowing for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[2][3] Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and non-destructive analytical technique used to identify the functional groups present in a molecule, thereby confirming its chemical structure. This document provides a detailed protocol for the FT-IR analysis of this compound and presents its characteristic spectral data.
Chemical Structure
The molecular structure of this compound consists of a central 1,3,4-oxadiazole ring substituted with a phenyl group at the 5-position and a thiol group at the 2-position. The compound can exist in tautomeric forms, as the thiol and thione.
References
Application Notes and Protocols for Mass Spectrometry Analysis of 5-phenyl-1,3,4-oxadiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed analysis of the expected mass spectrometry fragmentation pattern of 5-phenyl-1,3,4-oxadiazole-2-thiol and a comprehensive protocol for its analysis using Electron Ionization Mass Spectrometry (EI-MS). This information is critical for the structural elucidation and characterization of this and similar compounds in research and drug development settings.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its diverse biological activities. Mass spectrometry is a powerful analytical technique for the structural confirmation of synthesized molecules. Understanding the fragmentation pattern is essential for unambiguous identification. This document outlines the expected fragmentation pathways under electron ionization and provides a standardized protocol for data acquisition.
Predicted Mass Spectrometry Fragmentation Pattern
The mass spectrum of this compound is predicted to show a distinct molecular ion peak and several characteristic fragment ions. The fragmentation is primarily driven by the stability of the resulting cations and neutral losses. The molecule exists in tautomeric equilibrium between the thiol and thione forms, which can influence the fragmentation pathways.
Upon electron ionization, the molecule will form a molecular ion radical cation (M•+). The primary fragmentation pathways are expected to involve the cleavage of the oxadiazole ring and the loss of small neutral molecules.
Table 1: Predicted Mass Fragments for this compound
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
| 178 | [C₈H₆N₂OS]•⁺ (Molecular Ion) | - |
| 134 | [C₇H₄NO]⁺ | CS₂ |
| 105 | [C₇H₅O]⁺ | N₂S |
| 103 | [C₇H₅N]•⁺ | COS |
| 77 | [C₆H₅]⁺ | C₂N₂OS |
Proposed Fragmentation Pathway
The fragmentation of the this compound molecular ion (m/z 178) is initiated by several key bond cleavages. A primary fragmentation route involves the loss of a cyano radical (•CN) to form an ion at m/z 152. Another significant pathway is the cleavage of the C-S bond followed by rearrangement and loss of carbon monosulfide (CS), leading to an ion at m/z 134. The benzoyl cation at m/z 105 is a prominent peak in the spectra of many phenyl-substituted compounds and is expected to be formed here as well. The phenyl cation at m/z 77 is another expected fragment resulting from the cleavage of the bond connecting the phenyl group to the oxadiazole ring.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This protocol provides a general procedure for the analysis of this compound using a standard gas chromatography-mass spectrometer (GC-MS) or a direct insertion probe.
1. Instrumentation
-
Mass Spectrometer: A quadrupole, time-of-flight (TOF), or magnetic sector mass spectrometer equipped with an electron ionization source.
-
Inlet System: Gas chromatograph or a direct insertion probe.
2. Reagents and Materials
-
Sample: this compound, solid.
-
Solvent (for GC-MS): High-purity methanol, acetone, or ethyl acetate.
-
Internal Standard (optional): A non-interfering compound with a known mass and retention time.
3. Instrument Parameters
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 50-300
-
Scan Speed: 1 scan/second
4. Sample Preparation
-
Direct Insertion Probe: Place a small amount (approximately 0.1 mg) of the solid sample into a clean capillary tube.
-
GC-MS: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.
5. Data Acquisition
-
Direct Insertion Probe:
-
Insert the probe into the mass spectrometer.
-
Gradually heat the probe to volatilize the sample into the ion source.
-
Acquire data over the desired mass range.
-
-
GC-MS:
-
Inject 1 µL of the sample solution into the GC.
-
Use a suitable temperature program to elute the compound from the GC column. A typical program might be: initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.
-
The mass spectrometer will acquire data as the compound elutes from the column.
-
6. Data Analysis
-
Identify the molecular ion peak (M•+) at m/z 178.
-
Identify the major fragment ions and their relative abundances.
-
Compare the obtained spectrum with the predicted fragmentation pattern and any available library spectra to confirm the structure.
Workflow for Mass Spectrometry Analysis
The following diagram illustrates the workflow for the mass spectrometric analysis of this compound.
Caption: Workflow for the analysis of this compound by MS.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the mass spectrometric analysis of this compound. The predicted fragmentation pattern and detailed experimental workflow will aid researchers in the accurate identification and characterization of this important heterocyclic compound. Adherence to the outlined protocol will ensure the acquisition of high-quality, reproducible mass spectral data.
Application Notes and Protocols: In Vitro Antimicrobial Susceptibility Testing of 5-Phenyl-1,3,4-oxadiazole-2-thiol
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Phenyl-1,3,4-oxadiazole-2-thiol and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties.[1][2] The emergence of multidrug-resistant microbial strains necessitates the exploration of novel antimicrobial agents. This document provides detailed protocols for the in vitro antimicrobial susceptibility testing of this compound, enabling researchers to evaluate its efficacy against a variety of bacterial and fungal pathogens. The methodologies described herein are based on established antimicrobial susceptibility testing standards.
Data Presentation
The antimicrobial activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The following table summarizes the reported MIC values against various microorganisms.
| Compound | Microorganism | Strain | MIC (µg/mL) | Reference |
| This compound | Escherichia coli | ATCC 25922 | >250 | [1][3] |
| This compound | Bacillus subtilis | ATCC 1633 | >250 | [1][3] |
| This compound | Staphylococcus aureus | ATCC 25923 | >250 | [1][3] |
| This compound | Candida albicans | ATCC 2091 | >250 | [1][3] |
| This compound | Aspergillus niger | ATCC 9029 | >250 | [1][3] |
| This compound | Candida krusei | ATCC 6518 | >250 | [1][3] |
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) for bacteria
-
Sabouraud Dextrose Broth (SDB) for fungi
-
Sterile 96-well microtiter plates
-
Bacterial and fungal strains
-
Standard antimicrobial agents (e.g., Chloramphenicol for bacteria, Fluconazole for fungi)
-
Sterile pipettes and tips
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL). Further dilute this stock solution in the appropriate broth (MHB or SDB) to achieve the desired starting concentration for the assay. The final concentration of DMSO should not exceed 1% (v/v) as it may inhibit microbial growth.[3]
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the diluted test compound to the first well of each row to be tested.
-
Perform a twofold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a range of concentrations.[3] Discard the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
Bacteria: Culture the bacterial strains overnight in MHB at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[4] Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Fungi: Culture the fungal strains on Sabouraud Dextrose Agar (SDA) at 30°C for 48-72 hours. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in SDB to achieve the desired final inoculum concentration.
-
-
Inoculation: Add 10 µL of the prepared microbial inoculum to each well of the microtiter plate, including positive control (broth with inoculum, no compound) and negative control (broth only) wells.
-
Incubation:
-
Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3]
Agar Disk Diffusion Method
This method is a qualitative or semi-quantitative test to determine the susceptibility of microorganisms to an antimicrobial agent.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Bacterial and fungal strains
-
Sterile swabs
-
Incubator
Procedure:
-
Preparation of Test Disks: Impregnate sterile filter paper disks with a known concentration of this compound dissolved in a suitable solvent. Allow the solvent to evaporate completely.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Agar Plates: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA or SDA plate evenly in three directions to ensure confluent growth.
-
Application of Disks: Aseptically place the impregnated disks onto the surface of the inoculated agar plates. Gently press the disks to ensure complete contact with the agar.
-
Incubation:
-
Incubate the bacterial plates at 37°C for 18-24 hours.
-
Incubate the fungal plates at 30°C for 48-72 hours.
-
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.
Visualizations
Caption: Workflow for in vitro antimicrobial susceptibility testing.
Caption: Logical flow for determining the Minimum Inhibitory Concentration (MIC).
References
Application Notes & Protocols: Development of Novel Heterocyclic Compounds from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[1][2][3] The versatility of the 1,3,4-oxadiazole ring, particularly when substituted with a thiol group, provides a reactive handle for synthesizing a diverse library of novel heterocyclic compounds. The sulfur atom's nucleophilicity in 2-thiol-5-phenyl-1,3,4-oxadiazole makes it an excellent starting point for derivatization through reactions with various electrophiles.[4]
These application notes provide detailed protocols for the synthesis of 2-thiol-5-phenyl-1,3,4-oxadiazole and its subsequent conversion into more complex heterocyclic systems, such as Schiff bases and thiazolidinones. These derivatives are of significant interest in drug discovery for their potential as potent therapeutic agents.[5]
Experimental Protocols
Protocol 1: Synthesis of Starting Material: 5-Phenyl-1,3,4-oxadiazole-2-thiol (Compound 2)
This protocol outlines the synthesis of the core scaffold, this compound, starting from benzohydrazide. This is a foundational two-step process involving the reaction of an acid hydrazide with carbon disulfide in an alkaline medium.[2][6]
Step 1: Synthesis of Benzohydrazide (Compound 1)
-
Reflux benzoic acid with ethanol in the presence of a catalytic amount of concentrated sulfuric acid for approximately 4 hours to produce ethyl benzoate.
-
React the resulting ethyl benzoate with an 80% solution of hydrazine hydrate in methanol.
-
Stir the mixture vigorously at room temperature for 3 hours.
-
The solid benzohydrazide that precipitates is filtered, washed with n-hexane, and dried.[2]
Step 2: Synthesis of this compound (Compound 2)
-
Dissolve benzohydrazide (0.02 mol) and potassium hydroxide (1.12 g, 0.02 mol) in absolute ethanol (15 ml).[1]
-
Add carbon disulfide (2.43 g, 0.02 mol) dropwise to the solution while stirring and cooling in an ice bath.[1]
-
Reflux the reaction mixture on a water bath for 6-10 hours, until the evolution of hydrogen sulfide gas ceases.[1][2]
-
Concentrate the mixture under vacuum, and pour the residue onto crushed ice.
-
Acidify the solution with a suitable acid (e.g., acetic acid or HCl) to a pH of approximately 2-3 to precipitate the product.[1][2]
-
Filter the precipitate, wash thoroughly with distilled water, and recrystallize from ethanol to yield pure this compound.[2]
Protocol 2: Synthesis of S-Substituted Intermediates
The thiol group of Compound 2 is readily alkylated, providing a key intermediate for further elaboration.
Step 1: Synthesis of Ethyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetate (Compound 3)
-
Treat this compound (Compound 2) with ethyl chloroacetate.[7]
-
The reaction is typically carried out in a suitable solvent like ethanol in the presence of a base.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, work up the reaction mixture to isolate the ester product.
Step 2: Synthesis of 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetohydrazide (Compound 4)
-
This conversion is typically performed in an alcoholic solvent.
-
The resulting acetohydrazide (Compound 4) serves as a crucial building block for synthesizing Schiff bases and other heterocycles.[5]
Protocol 3: Synthesis of Novel Heterocyclic Derivatives
Step 1: Synthesis of Schiff Bases (Compounds 5a-c)
-
Synthesize the target Schiff bases by reacting the acetohydrazide (Compound 4) with various substituted aromatic aldehydes.[5]
-
The reaction is carried out in absolute ethanol, often with a catalytic amount of glacial acetic acid.[5]
-
Reflux the mixture and monitor for completion via TLC.
-
Cool the reaction mixture to allow the Schiff base product to crystallize. Filter, wash, and dry the product.
Step 2: Synthesis of 4-Oxo-Thiazolidine Derivatives
-
React the Schiff bases (Compounds 5a-c) with mercaptoacetic acid (thioglycolic acid).[5]
-
This cyclization reaction forms a five-membered thiazolidinone ring, a privileged scaffold in medicinal chemistry.
-
The reaction is typically performed in a suitable solvent like chloroform.
Visualized Workflows and Pathways
Caption: Synthetic workflow for developing novel heterocycles.
Caption: Hypothetical drug action on a cancer signaling pathway.
Data Presentation
Table 1: Physicochemical and Spectral Characterization of Synthesized Compounds
This table summarizes typical characterization data for the synthesized compounds based on literature.[5][7][8]
| Compound ID | Molecular Formula | M.P. (°C) | Yield (%) | FT-IR (cm⁻¹) Key Peaks | ¹H-NMR (δ ppm) Key Signals |
| 2 | C₈H₆N₂OS | - | - | 2560 (S-H), 1514 (C=N), 1108 (C-O)[8] | 12.33 (s, 1H, SH), 7.21-7.30 (m, 5H, Ar-H)[8] |
| 4 | C₁₀H₁₀N₄O₂S | - | Good | 3446-3255 (NH₂), 1645 (C=O Amide)[5] | 11.7 (-NH), 7.1-7.9 (Ar-H), 3.7 (-NH₂)[5] |
| 5a (Ar=Ph) | C₁₇H₁₄N₄O₂S | - | Good | 3250 (N-H), 1660 (C=O), 1605 (C=N) | 8.1-8.5 (-NH), 7.0-7.9 (Ar-H), 4.2 (S-CH₂) |
Note: Specific melting points and yields vary depending on the exact reaction conditions and substituents.
Table 2: Biological Activity Screening Data
Many 1,3,4-oxadiazole derivatives are screened for their antimicrobial and antioxidant activities.[2][7][9] The data below is representative of typical results found in the literature.
| Compound ID | E. coli | S. aureus | P. aeruginosa | B. subtilis | Antifungal Activity | Antioxidant (DPPH) |
| Standard | Ciprofloxacin | Ciprofloxacin | Ciprofloxacin | Ciprofloxacin | Ketoconazole | BHT / Ascorbic Acid |
| 2 | Low Activity[2] | Low Activity[2] | - | Moderate Activity[2] | Moderate | - |
| Derivative A | Moderate[10] | Significant[10] | Moderate[10] | Significant[10] | Good | - |
| Derivative B | Significant | Moderate | - | - | - | High[7] |
| Derivative C | Moderate | Moderate | - | - | - | Very High[7] |
Activity levels (Low, Moderate, Significant, High, Very High) are qualitative summaries based on reported quantitative data (e.g., MIC values or inhibition zones). For example, some S-substituted derivatives show significant activity against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria.[10] Certain synthesized compounds have also shown potent antioxidant activity, in some cases higher than the standard Butylated hydroxytoluene (BHT).[7]
References
- 1. Synthesis and Pharmacological Activities of Some New 5-Substituted-2-mercapto-1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 3004-42-0 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 8. asianpubs.org [asianpubs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Phenyl-1,3,4-oxadiazole-2-thiol
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the synthesis of 5-phenyl-1,3,4-oxadiazole-2-thiol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely used method involves the reaction of benzoyl hydrazide with carbon disulfide in a basic alcoholic solution, typically potassium hydroxide in ethanol.[1][2] The reaction mixture is heated under reflux, followed by cooling and acidification to precipitate the final product.[2][3] This method is favored for its reliability and use of readily available reagents.
Q2: My reaction yield is significantly lower than reported values. What are the common causes?
A2: Low yields in this synthesis can stem from several factors.[4] Key areas to investigate include:
-
Incomplete Reaction: Insufficient reflux time or inadequate temperature can lead to incomplete cyclization. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.[5]
-
Reagent Quality: The purity of benzoyl hydrazide and carbon disulfide is crucial. Old or impure reagents can lead to side reactions or failure to react.
-
Stoichiometry: Incorrect molar ratios of reactants, particularly the base (potassium hydroxide), can negatively impact the yield.
-
Workup Losses: The product can be lost during filtration or washing if not performed carefully. Ensure the pH is sufficiently acidic (pH 1-4) to achieve complete precipitation before filtering.[3]
Q3: The final product is off-color (e.g., yellow or brown) instead of white. What are the likely impurities?
A3: A common impurity is the corresponding 1,3,4-thiadiazole, which can form under certain conditions, especially when using sulfur-containing reagents.[4] Other possibilities include unreacted starting materials or side products from the decomposition of intermediates, particularly if the reaction is overheated. Purification by recrystallization, typically from ethanol, is usually effective in removing these colored impurities.[3]
Q4: The melting point of my synthesized compound is broad or lower than the literature value (approx. 219-222 °C). What does this indicate?
A4: A broad or depressed melting point is a strong indicator of impurities. The presence of leftover starting materials, side products, or even trapped solvent can cause this. A thorough recrystallization from a suitable solvent like ethanol should be performed until a sharp melting point consistent with the literature value is obtained.
Q5: What is thiol-thione tautomerism and how does it relate to this compound?
A5: this compound can exist in two interconverting forms (tautomers): the thiol form, which has a sulfhydryl (-SH) group, and the thione form, which has a thiocarbonyl (C=S) group.[1][6] Spectroscopic evidence suggests that the thione form is often predominant in the solid state.[7][8] This is important for spectral interpretation; for example, in IR spectroscopy, a C=S stretching band may be more prominent than an S-H band.[8]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis.
Problem 1: Low or No Product Yield
If you are experiencing low or no yield, follow this diagnostic workflow.
Caption: Troubleshooting workflow for low product yield.
Problem 2: Product Fails to Precipitate During Acidification
-
Possible Cause: The pH of the solution is not sufficiently acidic to neutralize the potassium salt intermediate and precipitate the neutral thiol/thione product.
-
Solution: Add more acid (e.g., 10% HCl) dropwise while stirring and monitoring the pH with litmus paper or a pH meter. Aim for a pH between 1 and 4.[3] If precipitation is still slow, cool the mixture in an ice bath to decrease the product's solubility.
Problem 3: Product Appears Gummy or Oily
-
Possible Cause: This can happen if the reaction mixture is not cooled sufficiently before acidification or if precipitation occurs too rapidly from a supersaturated solution.
-
Solution: Re-dissolve the product by adding a small amount of the reaction solvent (ethanol) and warming gently. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to encourage the formation of a crystalline solid.
Experimental Protocols
Protocol 1: Synthesis of Benzoyl Hydrazide from Ethyl Benzoate
-
Place ethyl benzoate and an equimolar amount of hydrazine hydrate in a round-bottom flask.[9]
-
Add absolute ethanol as a solvent and fit the flask with a reflux condenser.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's completion by TLC.
-
After completion, distill off the excess ethanol and hydrazine under reduced pressure.
-
Pour the concentrated residue into cold water to precipitate the crude benzoyl hydrazide.
-
Collect the solid by filtration, wash with cold water, and recrystallize from aqueous ethanol to obtain pure benzoyl hydrazide.[9]
Protocol 2: Synthesis of this compound
-
Dissolve benzoyl hydrazide (e.g., 50 mmol) in absolute ethanol (e.g., 150 mL) in a round-bottom flask.[3]
-
Add a solution of potassium hydroxide (e.g., 50 mmol) to the flask.
-
While stirring, add carbon disulfide (e.g., 55 mmol) dropwise to the mixture.[3]
-
Fit the flask with a reflux condenser and heat the reaction mixture under reflux for 6-10 hours.[3]
-
After the reflux period, allow the mixture to cool to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the resulting residue in water and acidify with 10% hydrochloric acid to a pH of 1-4.[3]
-
A solid precipitate will form. Collect the solid product by filtration.
-
Wash the product with cold distilled water and recrystallize from ethanol to yield pure, white this compound.[3]
Data Presentation
Quantitative Data Summary
| Parameter | Reported Value | Reference(s) |
| Yield | 68% - 96% | [3] |
| Melting Point | 197-199 °C; 219-222 °C | [3] |
| Appearance | White Solid | [3] |
Note: The range in reported melting points may be due to different crystalline forms or measurement conditions.
Spectroscopic Data
| Technique | Key Signals and Assignments | Reference(s) |
| FTIR (KBr, cm⁻¹) | ~2560 (S-H stretch), ~1600-1650 (C=N stretch), ~1514 (C=N), ~1108 (C-O stretch) | [9][10] |
| ¹H NMR (DMSO-d₆, δ ppm) | 7.21-7.30 (m, Ar-H), 12.33 (s, 1H, SH) | [9] |
| ¹³C NMR (DMSO-d₆, δ ppm) | 125.0-127.1 (Aromatic C), 158.7 (Oxadiazole C-O), 175.7 (Oxadiazole C=S) | [9] |
| Mass Spec (m/z) | 178 (M⁺) | [9] |
Visualizations
Overall Synthetic Workflow
Caption: General two-step synthesis pathway.
Thiol-Thione Tautomerism
Caption: Equilibrium between thiol and thione tautomers.
References
- 1. This compound | 3004-42-0 | Benchchem [benchchem.com]
- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 6. jchemrev.com [jchemrev.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. ijari.org [ijari.org]
Technical Support Center: Synthesis of 5-Phenyl-1,3,4-oxadiazole-2-thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-phenyl-1,3,4-oxadiazole-2-thiol for improved yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | - Increase the reflux time. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction mixture reaches and maintains the appropriate reflux temperature. |
| Impure reactants: Degradation of benzoyl hydrazine or carbon disulfide. | - Use freshly distilled or high-purity carbon disulfide. - Check the purity of benzoyl hydrazine. If necessary, recrystallize it before use. | |
| Incorrect stoichiometry: Molar ratios of reactants are not optimal. | - Carefully measure and ensure the correct molar equivalents of benzoyl hydrazine, carbon disulfide, and the base (e.g., KOH). An excess of carbon disulfide is often used. | |
| Ineffective base: The base used is not strong enough or has degraded. | - Use a fresh batch of a strong base like potassium hydroxide (KOH). Ensure it is properly dissolved in the solvent. | |
| Formation of Side Products/Impurities | Decomposition of dithiocarbazate intermediate: The intermediate formed from the reaction of benzoyl hydrazine and carbon disulfide can be unstable. | - Control the reaction temperature. Adding carbon disulfide dropwise at a lower temperature before refluxing can help manage the initial exothermic reaction. |
| Thiourea derivative formation: Potential side reaction of the hydrazide. | - Ensure the reaction conditions favor the cyclization to the oxadiazole ring. This is typically achieved by maintaining a basic environment and providing sufficient heat. | |
| Difficulty in Product Isolation and Purification | Product is not precipitating: The pH of the solution after acidification is not optimal for precipitation. | - Carefully adjust the pH to be acidic (pH 1-4) using dilute hydrochloric acid (HCl). Add the acid slowly while stirring and monitoring the pH.[1] |
| Oily product formation: The product separates as an oil instead of a solid. | - Try cooling the mixture in an ice bath after acidification to promote solidification. - Scratching the inside of the flask with a glass rod can induce crystallization. | |
| Product is difficult to filter: The precipitate is too fine. | - Allow the precipitate to digest (stand) for some time after acidification to allow particle size to increase. - Use a finer filter paper or a Buchner funnel with a suitable filter aid. | |
| Low purity after recrystallization: The chosen solvent is not effective. | - Ethanol is a commonly used and effective solvent for recrystallization.[1] If purity remains an issue, consider alternative solvents or a second recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most widely reported method involves the reaction of benzoyl hydrazine with carbon disulfide in a basic alcoholic solution, followed by acidification.[2][3] This one-pot synthesis is generally efficient and uses readily available starting materials.[2]
Q2: What is the expected yield for this synthesis?
A2: The reported yields for the synthesis of this compound can vary significantly depending on the specific reaction conditions. Yields ranging from 68.2% to as high as 96% have been documented in the literature.[1] Optimization of reaction parameters is key to achieving higher yields.
Q3: What is the role of the base in this reaction?
A3: The base, typically potassium hydroxide (KOH), plays a crucial role in deprotonating the benzoyl hydrazine, which facilitates its nucleophilic attack on the carbon disulfide. It also promotes the subsequent cyclization to form the 1,3,4-oxadiazole ring.
Q4: Can other bases or solvents be used?
A4: While potassium hydroxide in ethanol is the most common combination, other bases and solvents have been explored. For instance, potassium phosphate in water has been used, reportedly achieving a high yield of 96%.[1] The choice of solvent can influence reaction time and temperature.
Q5: How can I confirm the identity and purity of my synthesized product?
A5: The structure and purity of this compound can be confirmed using various analytical techniques, including:
-
Melting Point: Compare the observed melting point with the literature value (typically around 215-217 °C).
-
Spectroscopy:
-
FTIR (Fourier-Transform Infrared) spectroscopy: Look for characteristic peaks such as S-H stretching (around 2560 cm⁻¹), C=N stretching (around 1514 cm⁻¹), and C-O-C stretching of the oxadiazole ring (around 1108 cm⁻¹).[4]
-
¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy: The spectrum should show signals corresponding to the aromatic protons of the phenyl group and the thiol proton.[4][5]
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product should be observed.[4]
-
Q6: The product exists in thiol and thione tautomeric forms. Which form is predominant?
A6: this compound can exist in both thiol (-SH) and thione (C=S) tautomeric forms.[2][3] Spectroscopic evidence, particularly the presence of a C=S absorption band in the IR spectrum, suggests that the thione form is often predominant in the solid state.[3]
Quantitative Data Summary
The following tables summarize various reported reaction conditions and their corresponding yields for the synthesis of this compound.
Table 1: Reaction Conditions and Yields
| Starting Material | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Benzoyl hydrazine | KOH | Ethanol | 10 h | Reflux | 68.2 | [1] |
| Benzohydrazine | Potassium phosphate | Water | 2 h | Reflux | 96 | [1] |
| Benzoic hydrazide | Potassium hydroxide | Absolute Ethanol | 7 h | Reflux | 73 | [1] |
| Acid hydrazide | - | DMF | 4-8 h | 70 °C | - | [1] |
| Hydrazide | Potassium hydroxide | Absolute Ethanol/Water | 6 h | Reflux | - | [1] |
Experimental Protocols
Protocol 1: High-Yield Synthesis in Water (96% Yield) [1]
-
To a mixture of benzohydrazine (0.41 g, 3 mmol) and potassium phosphate (1.02 g, 3 mmol) in water (15 mL), add carbon disulfide (0.23 g, 3 mmol).
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Reflux the mixture for an additional 2 hours.
-
After cooling, add 1 N HCl to adjust the pH to 7.
-
Filter the solid formed and dry it in a vacuum to obtain this compound.
Protocol 2: Conventional Synthesis in Ethanol (68.2% Yield) [1]
-
Add benzoyl hydrazine (6.81 g, 50 mmol) to a solution of KOH (2.8 g, 50 mmol) in 150 mL of ethanol.
-
Add carbon disulfide (4.19 g, 55 mmol) dropwise to the mixture.
-
Reflux the reaction mixture for 10 hours.
-
Evaporate the solvent under reduced pressure.
-
Neutralize the residue with 10% aqueous HCl.
-
Collect the solid product by filtration.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Visualizations
References
Technical Support Center: 5-Phenyl-1,3,4-oxadiazole-2-thiol Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-phenyl-1,3,4-oxadiazole-2-thiol.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
Pure this compound is typically a white solid.[1] The reported melting point is generally in the range of 219-222 °C.[2] Significant deviation from this range may indicate the presence of impurities.
Q2: How can I confirm the identity and purity of my synthesized product?
The structure and purity of the compound can be confirmed using various spectroscopic methods. Key characterization data reported in the literature include:
-
Infrared (IR) Spectroscopy: Look for characteristic peaks such as S-H stretching (around 2560 cm⁻¹) and C=N stretching (around 1514-1538 cm⁻¹).[3][4]
-
¹H NMR Spectroscopy: In a DMSO-d₆ solvent, the thiol proton (-SH) typically appears as a singlet at a high chemical shift (around 12.3-15.0 ppm), and the phenyl protons appear in the aromatic region (around 7.2-8.3 ppm).[3]
-
Mass Spectrometry (MS): The molecular ion peak (M+) for C₈H₆N₂OS is expected at m/z 178.[3]
Q3: What are the recommended solvent systems for recrystallization?
An ethanol-water mixture is a commonly used solvent system for the recrystallization of this compound and its analogs.[5][6] Dimethylformamide (DMF) has also been used to dissolve the product for crystallization, particularly for coordination complexes.[7] The choice of solvent may depend on the specific impurities present.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Melting Point or Oily Product | 1. Incomplete reaction. 2. Presence of unreacted starting materials (e.g., benzoylhydrazine). 3. Insufficient acidification, leaving the potassium salt of the product. | 1. Monitor the reaction using Thin Layer Chromatography (TLC) to ensure completion. 2. Ensure the pH is adjusted to be acidic (pH ~5-6) after the reaction to fully precipitate the thiol.[5] 3. Perform recrystallization from an appropriate solvent like an ethanol-water mixture.[5][6] |
| Product is Off-White or Yellow | 1. Presence of colored impurities from starting materials or side reactions. 2. Residual carbon disulfide. | 1. Recrystallize the product. If the color persists, you can try adding a small amount of activated charcoal to the hot solution before filtering. 2. Ensure the product is thoroughly washed and dried, preferably under vacuum, to remove volatile impurities.[1] |
| Low Yield | 1. Incomplete cyclization reaction. 2. Loss of product during workup or filtration. 3. Product is partially soluble in the reaction mixture/filtrate. | 1. Ensure the reaction is refluxed for a sufficient amount of time (methods report between 2 to 12 hours).[1][5] 2. Cool the solution adequately before filtration to maximize precipitation. 3. Minimize the amount of solvent used for washing the filtered solid. |
| No Precipitate Forms Upon Acidification | 1. The product concentration is too low (solution is not saturated). 2. Incorrect pH. | 1. Concentrate the solution by evaporating some of the solvent under reduced pressure. 2. Re-check the pH of the solution with pH paper or a meter and add more acid if necessary to reach a pH of ~5-6.[5] |
Data Presentation
Table 1: Physical and Spectroscopic Data for this compound
| Property | Reported Value | Source(s) |
| Molecular Formula | C₈H₆N₂OS | [8] |
| Molecular Weight | 178.21 g/mol | [8] |
| Appearance | White Solid | [1] |
| Melting Point | 219-222 °C | [2] |
| ¹H NMR (DMSO-d₆, δ ppm) | Phenyl protons: 7.21-7.30; SH proton: 12.33 | [3] |
| IR (KBr, ν cm⁻¹) | ~2560 (S-H), ~1514 (C=N), ~1108 (C-O) | [3] |
| Mass Spec (MS) | m/z 178 (M⁺) | [3] |
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound
This protocol is adapted from common synthesis procedures involving the reaction of a hydrazide with carbon disulfide.[5][9]
-
Reaction Setup: In a round-bottom flask, dissolve benzoylhydrazine and an equimolar amount of potassium hydroxide in absolute ethanol.
-
Addition of Carbon Disulfide: To the stirring solution, add a slight excess (approx. 1.2 equivalents) of carbon disulfide.
-
Reflux: Heat the mixture under reflux for 10-12 hours.[5] The reaction progress can be monitored by TLC.
-
Solvent Removal: After the reaction is complete, cool the mixture and remove the excess ethanol using a rotary evaporator.
-
Precipitation: Dissolve the resulting residue in a minimum amount of water. Acidify the solution carefully with a dilute acid (e.g., acetic acid or HCl) to a pH of approximately 5-6.[5] A solid precipitate should form.
-
Filtration: Cool the mixture in an ice bath to maximize precipitation, then collect the solid product by vacuum filtration.
-
Washing: Wash the filtered solid with cold distilled water to remove any remaining salts.[10]
-
Drying: Dry the purified product in a vacuum oven.
Protocol 2: Recrystallization
-
Dissolution: Place the crude, dry solid in a flask and add a minimal amount of hot ethanol (or an ethanol-water mixture) until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.
-
Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. 5-(4-METHYLPHENYL)-1,3,4-OXADIAZOLE-2-THIOL | 3004-42-0 [chemicalbook.com]
- 2. 5-フェニル-1,3,4-オキサジアゾール-2-チオール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. asianpubs.org [asianpubs.org]
- 4. ijari.org [ijari.org]
- 5. mdpi.com [mdpi.com]
- 6. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. scbt.com [scbt.com]
- 9. This compound | 3004-42-0 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Benzohydrazide Cyclization Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cyclization of benzohydrazide, a key reaction in the synthesis of various heterocyclic compounds, including the medicinally important 1,3,4-oxadiazoles.
Troubleshooting Guide
This guide addresses common issues encountered during the cyclization of benzohydrazide and offers potential solutions in a question-and-answer format.
Q1: Why is the yield of my cyclized product consistently low?
A1: Low yields in benzohydrazide cyclization can arise from several factors.[1] Incomplete reactions are a common cause. Ensure your starting materials, particularly the benzohydrazide and any coupling partners or aldehydes, are pure, as impurities can interfere with the reaction.[1] Side reactions, such as the formation of diacylhydrazines in certain methods, can also consume reactants and lower the yield of the desired product.[2]
To improve yields, consider the following:
-
Purity of Reactants: Use high-purity or freshly purified starting materials.
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3] Adjusting the temperature may also be necessary; some reactions proceed well at room temperature, while others require heating.[4]
-
Choice of Reagents and Catalysts: The efficiency of the cyclization is highly dependent on the chosen synthetic route. For oxidative cyclization of N-acylhydrazones, various oxidants can be employed.[4][5] For dehydrative cyclization of diacylhydrazines, a range of dehydrating agents are available.[5][6] The selection of the appropriate reagent is critical.
-
Solvent Selection: The choice of solvent can significantly impact the reaction outcome.[3] Screening different solvents may be necessary to find the optimal one for your specific substrate and reaction type.
Q2: I am having difficulty purifying the final cyclized product. What are the best techniques?
A2: Purification of the cyclized product is crucial for obtaining a high-quality compound. The most common and effective methods include:
-
Recrystallization: This is the preferred method for purifying solid products. The key is to select a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room or lower temperatures. Ethanol is a frequently used solvent for this purpose.[1]
-
Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is a reliable alternative.[1] The choice of stationary phase (e.g., silica gel) and mobile phase (eluent) will depend on the polarity of your compound. TLC should be used to determine the appropriate eluent system and to monitor the purity of the collected fractions.[1]
Q3: My NMR and/or IR spectra show unexpected peaks. What could be the cause?
A3: Unexpected peaks in your spectra typically indicate the presence of impurities, unreacted starting materials, or side products.[1]
-
Starting Materials: Check for peaks corresponding to your benzohydrazide or other starting materials. Their presence indicates an incomplete reaction.
-
Side Products: Depending on the reaction, various side products can form. For instance, in dehydrative cyclizations, incomplete cyclization may leave diacylhydrazine intermediates.
-
Solvent Residue: Ensure that the solvent used for reaction or purification has been completely removed, as residual solvent peaks are common in NMR spectra.
To identify the impurities, compare the spectra of your product with those of the starting materials. If side products are suspected, a thorough literature search for similar reactions may provide insights into their potential structures and spectral characteristics.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the cyclization of benzohydrazide to form 1,3,4-oxadiazoles?
A1: The synthesis of 1,3,4-oxadiazoles from benzohydrazide derivatives generally follows two main pathways:
-
Oxidative Cyclization of N-Acylhydrazones: This is a popular approach where benzohydrazide is first condensed with an aldehyde to form an N-acylhydrazone intermediate. This intermediate is then subjected to oxidative cyclization using a variety of oxidants.[4][5]
-
Dehydrative Cyclization of 1,2-Diacylhydrazines: In this method, benzohydrazide is acylated to form a 1,2-diacylhydrazine, which is then cyclized using a dehydrating agent.[5][6]
Q2: What are some common reagents used for the cyclization step?
A2: The choice of reagent depends on the synthetic strategy:
-
For Oxidative Cyclization: A variety of oxidizing agents have been reported, including tert-butyl hypoiodite (t-BuOI) generated in situ, N-chlorosuccinimide, and Dess-Martin periodinane (DMP).[4][5]
-
For Dehydrative Cyclization: Common dehydrating agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and tosyl chloride (TsCl).[5][6][7]
Q3: How do I choose the right solvent for my reaction?
A3: The optimal solvent depends on the specific reaction conditions and substrates. It is often determined empirically. For instance, in one study on oxidative cyclization, dimethyl carbonate (DMC) was found to give the highest yield.[4] In other cases, polar aprotic solvents like DMF or THF are commonly used.[3] It is advisable to consult the literature for similar transformations or to perform a solvent screen to identify the best option for your system.[3]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from studies on optimizing reaction conditions for the cyclization of benzohydrazide derivatives.
Table 1: Optimization of Solvent for the Oxidative Cyclization of N-Benzylidenebenzohydrazide
| Entry | Solvent | Yield (%) |
| 1 | Water | Trace |
| 2 | Ethanol | 45 |
| 3 | Ethyl Acetate | 62 |
| 4 | Dimethyl Carbonate (DMC) | 92 |
Based on a study utilizing t-BuOCl and NaI for in situ generation of t-BuOI.[4]
Table 2: Effect of Catalyst on the Reaction of Benzohydrazide with 5-bromo-2-hydroxybenzaldehyde
| Entry | Catalyst | Yield (%) |
| 1 | HCl | 96 |
| 2 | H₂SO₄ | 92 |
| 3 | HNO₃ | 80 |
| 4 | HCOOH | 40 |
| 5 | CH₃COOH | 45 |
Reaction to form the corresponding Schiff base, a precursor for cyclization.
Table 3: Effect of Solvent on the Reaction of Benzohydrazide with 5-bromo-2-hydroxybenzaldehyde
| Entry | Solvent | Yield (%) |
| 1 | Water | 96 |
| 2 | Methanol | 85 |
| 3 | Ethanol | 90 |
| 4 | 1,4-Dioxane | 60 |
| 5 | Acetonitrile | 65 |
Reaction to form the corresponding Schiff base, a precursor for cyclization.
Experimental Protocols
Protocol 1: General Procedure for Oxidative Cyclization of N-Acylhydrazones
This protocol is a generalized procedure based on a reported method.[4]
-
Preparation of the Reaction Mixture: To a solution of the N-acylhydrazone (0.3 mmol) in dimethyl carbonate (DMC, 3 mL), add sodium iodide (NaI, 0.36 mmol).
-
Initiation of the Reaction: Add tert-butyl hypochlorite (t-BuOCl, 0.36 mmol) to the mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 15 minutes. Monitor the progress of the reaction by TLC.
-
Workup: Upon completion, add ethyl acetate (5 mL) to the reaction mixture. Wash the organic layer successively with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 5 mL) and water (2 x 5 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate).
Protocol 2: General Procedure for the Synthesis of Benzohydrazide from an Ester
This protocol is a generalized procedure based on a reported method.[8]
-
Reaction Setup: In a round-bottom flask, combine the methyl ester of the desired benzoic acid (1.0 equivalent), ethanol, and hydrazine hydrate (an excess is typically used).
-
Reaction: Heat the mixture to reflux for several hours (e.g., 2-4 hours). Monitor the disappearance of the starting ester by TLC.
-
Isolation of Crude Product: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The product, benzohydrazide, will often precipitate.
-
Purification: Collect the solid product by filtration and wash it with cold water to remove excess hydrazine hydrate. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[1]
Visualizations
Caption: Experimental workflow for a typical benzohydrazide cyclization reaction.
Caption: Troubleshooting logic for addressing low product yield in benzohydrazide cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]
side reactions to avoid during 1,3,4-oxadiazole synthesis
Welcome to the technical support center for the synthesis of 1,3,4-oxadiazole derivatives. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and avoid side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of 1,3,4-oxadiazoles?
A1: The most frequently encountered side reactions depend on the synthetic route employed. Key side reactions include:
-
Formation of 1,3,4-Thiadiazoles: This is a major competing pathway when using thiosemicarbazide derivatives as precursors. The choice of cyclizing agent is crucial for directing the reaction towards the desired oxadiazole.[1]
-
Formation of N,N'-diacylhydrazine Dimers: In syntheses starting from diacylhydrazines, intermolecular reactions can lead to the formation of dimeric or polymeric byproducts, especially under harsh dehydrating conditions.
-
Hydrolysis of the 1,3,4-Oxadiazole Ring: The oxadiazole ring can be susceptible to hydrolysis under certain acidic or basic conditions, leading to ring-opened byproducts.[1]
-
Incomplete Cyclization: Residual starting materials or intermediate products, such as N,N'-diacylhydrazines or acylhydrazones, may remain in the final product if the cyclization reaction does not go to completion.
Q2: How can I minimize the formation of the 1,3,4-thiadiazole byproduct when starting from a thiosemicarbazide?
A2: The regioselective cyclization of a thiosemicarbazide intermediate is highly dependent on the choice of reagent. To favor the formation of the 2-amino-1,3,4-oxadiazole, a desulfurizing agent is preferred over a dehydrating agent. For instance, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in a solvent like dimethyl sulfoxide (DMSO) can lead to the exclusive formation of the desired oxadiazole. Conversely, using a dehydrating agent like p-toluenesulfonyl chloride (p-TsCl) with a base such as triethylamine in N-methyl-2-pyrrolidone (NMP) will predominantly yield the 2-amino-1,3,4-thiadiazole.[2]
Q3: My reaction to form a 2,5-disubstituted-1,3,4-oxadiazole from a diacylhydrazine is low-yielding. What are the possible reasons and solutions?
A3: Low yields in the cyclodehydration of diacylhydrazines can be attributed to several factors:
-
Inefficient Dehydrating Agent: The choice and amount of the dehydrating agent are critical. Common dehydrating agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and Burgess reagent.[3][4][5] The effectiveness of these can vary depending on the substrate. It may be necessary to screen different dehydrating agents to find the optimal one for your specific reaction.
-
Reaction Temperature and Time: Inadequate temperature or reaction time can lead to incomplete conversion. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time. Some reactions may require elevated temperatures (reflux) to proceed to completion.[3]
-
Side Reactions: As mentioned, the formation of dimeric or polymeric byproducts can reduce the yield of the desired monomeric oxadiazole. Using milder reaction conditions or a more efficient dehydrating agent can help minimize these side reactions.
-
Purification Losses: The work-up and purification steps can also contribute to low yields. Ensure proper extraction and consider optimizing your chromatography or recrystallization conditions to minimize product loss.
Q4: I am observing the hydrolysis of my 1,3,4-oxadiazole product during work-up. How can I prevent this?
A4: The 1,3,4-oxadiazole ring is generally stable, but can be cleaved under harsh acidic or basic conditions, especially at elevated temperatures. To prevent hydrolysis during work-up:
-
Use Mild Aqueous Solutions: If an aqueous wash is necessary, use neutral or mildly acidic/basic solutions (e.g., saturated sodium bicarbonate, dilute HCl) and perform the wash at room temperature or below.
-
Minimize Contact Time: Reduce the contact time of your product with the aqueous phase.
-
Anhydrous Work-up: If possible, consider an anhydrous work-up procedure to avoid any contact with water.
Troubleshooting Guides
Issue 1: Formation of 2-Amino-1,3,4-Thiadiazole as a Major Byproduct
Symptoms:
-
NMR and Mass Spectrometry data indicate the presence of a sulfur-containing heterocycle in addition to or instead of the desired 2-amino-1,3,4-oxadiazole.
-
The elemental analysis shows a higher than expected sulfur content.
Possible Causes:
-
The use of a dehydrating agent instead of a desulfurizing agent for the cyclization of the thiosemicarbazide precursor.
Solutions:
-
Reagent Selection: Employ a desulfurizing agent like EDC·HCl in DMSO to favor the formation of the 1,3,4-oxadiazole.[2]
-
Avoid Dehydrating Conditions: Avoid using reagents like p-TsCl, which promote dehydration and lead to the formation of the 1,3,4-thiadiazole.[2]
| Reagent | Solvent | Major Product | Product Ratio (Oxadiazole:Thiadiazole) |
| EDC·HCl | DMSO | 2-Amino-1,3,4-oxadiazole | >99:1 |
| p-TsCl, Et₃N | NMP | 2-Amino-1,3,4-thiadiazole | <1:99 |
Issue 2: Low Yield and Presence of High Molecular Weight Impurities in Diacylhydrazine Cyclodehydration
Symptoms:
-
Low yield of the desired 2,5-disubstituted-1,3,4-oxadiazole.
-
Mass spectrometry analysis shows peaks corresponding to dimeric or oligomeric species.
-
The crude product is a viscous oil or an intractable solid.
Possible Causes:
-
Intermolecular reactions of the diacylhydrazine starting material or intermediates.
-
Use of overly harsh dehydrating conditions.
Solutions:
-
Optimize Dehydrating Agent: Test a range of dehydrating agents to find one that promotes intramolecular cyclization at a lower temperature. Milder reagents like the Burgess reagent may be effective.[3]
-
High Dilution: Running the reaction at a higher dilution can disfavor intermolecular reactions and promote the desired intramolecular cyclization.
-
Controlled Addition: Slow, dropwise addition of the dehydrating agent to the solution of the diacylhydrazine can help to maintain a low concentration of the reactive intermediate, thus minimizing dimerization.
| Dehydrating Agent | Typical Conditions | Potential Side Products |
| POCl₃ | Reflux | Dimerization, charring |
| SOCl₂ | Reflux | Dimerization |
| Polyphosphoric Acid (PPA) | High Temperature | Charring |
| Burgess Reagent | Milder temperatures | Less dimerization |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazole
This protocol is designed to minimize the formation of the 1,3,4-thiadiazole byproduct from a thiosemicarbazide precursor.
Materials:
-
Substituted N-acyl-thiosemicarbazide
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
Procedure:
-
Dissolve the N-acyl-thiosemicarbazide (1 equivalent) in DMSO.
-
Add EDC·HCl (1.5 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, pour the reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of 1,3,4-oxadiazole derivatives.
Caption: Logical relationship for controlling regioselectivity in the synthesis of 2-amino-1,3,4-oxadiazoles.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low bioactivity in synthesized 5-phenyl-1,3,4-oxadiazole-2-thiol derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with synthesized 5-phenyl-1,3,4-oxadiazole-2-thiol derivatives that exhibit low bioactivity.
Troubleshooting Guide: Low Bioactivity
This guide is designed to help you identify and resolve common issues that may lead to lower-than-expected biological activity in your synthesized compounds.
Question 1: My synthesized this compound derivative shows significantly lower bioactivity than expected. What are the primary areas I should investigate?
Answer: Low bioactivity can stem from several factors. We recommend a systematic approach to troubleshooting, focusing on three main areas:
-
Compound Integrity and Purity: Verify the chemical structure and purity of your synthesized compound.
-
Experimental Assay Parameters: Ensure the bioactivity assay was performed correctly and that all reagents and conditions are optimal.
-
Inherent Molecular Activity: It is possible that the specific substitutions on your derivative result in inherently low bioactivity.
The following workflow diagram illustrates a recommended troubleshooting process.
Caption: A stepwise workflow for troubleshooting low bioactivity.
Question 2: How can I confirm the purity and structural integrity of my compound?
Answer: It is crucial to confirm that the compound you are testing is indeed the correct molecule and is free from significant impurities that could interfere with the assay or dilute the concentration of the active compound.
-
Purity Assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of multiple components. Your purified product should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC) or LC-MS: These techniques can provide quantitative data on the purity of your sample.
-
Melting Point: A sharp melting point close to the literature value can be an indicator of high purity. A broad melting range often suggests the presence of impurities.
-
-
Structural Confirmation:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the structure of your molecule. Key signals to look for in this compound include the thiol proton (-SH), which can appear as a broad singlet, and the characteristic signals for the phenyl and oxadiazole rings.[1]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.[1]
-
Infrared (IR) Spectroscopy: Look for characteristic peaks such as the S-H stretch (around 2550-2600 cm⁻¹) and C=N stretching of the oxadiazole ring.[1]
-
Question 3: I've purified my compound, but the bioactivity is still low. Could it have degraded?
Answer: Yes, degradation is a possibility, especially for the thiol group. The 2-mercapto-1,3,4-oxadiazoles can undergo oxidation to form a disulfide dimer. This dimerization will significantly alter the structure and likely reduce or eliminate the intended biological activity.
-
Detection of Disulfide Byproduct: The formation of the disulfide can sometimes be detected by mass spectrometry, as you will see a peak corresponding to double the molecular weight of your monomer minus two protons.
-
Prevention: To minimize oxidation, store your compound under an inert atmosphere (nitrogen or argon), protect it from light, and keep it in a cool, dry place. When preparing stock solutions, use degassed solvents if possible.
Question 4: My compound's structure and purity are confirmed. What aspects of my biological assay should I scrutinize?
Answer: If you are confident in your compound, the next step is to meticulously review your bioassay protocol.
-
Protocol Adherence: Double-check every step of the protocol, including incubation times, temperatures, and concentrations.
-
Reagent Quality:
-
Cell Lines/Microbial Strains: Ensure your cells or microbial strains are healthy, not contaminated, and are at the correct passage number or growth phase.
-
Media and Buffers: Confirm that all media, buffers, and supplements are correctly prepared and not expired.
-
Positive Control: Your positive control (a known active compound) should give the expected result. If it does not, this strongly suggests a problem with the assay itself.
-
-
Compound Solubility: 1,3,4-oxadiazole derivatives can sometimes have poor aqueous solubility. If your compound precipitates in the assay medium, the effective concentration will be much lower than intended. Visually inspect the wells for any precipitation. Consider using a small percentage of a co-solvent like DMSO, but be sure to run a vehicle control to ensure the solvent itself is not affecting the results.
Question 5: What if my compound is pure, stable, and the assay is working correctly, but the bioactivity is still low?
Answer: In this case, it is highly probable that the low activity is an inherent property of your specific derivative. The biological activity of 1,3,4-oxadiazole derivatives is highly dependent on the nature and position of the substituents on the 5-phenyl ring and any modifications at the 2-thiol position.
-
Structure-Activity Relationship (SAR): Review the literature for SAR studies on similar 1,3,4-oxadiazole derivatives. For example, the presence of electron-withdrawing or electron-donating groups on the phenyl ring can dramatically alter the bioactivity.
-
Lipophilicity: The overall lipophilicity of the molecule plays a key role in its ability to cross cell membranes. Your derivative may be too polar or too nonpolar to reach its biological target.
The following diagram illustrates the key molecular features that can influence bioactivity.
Caption: Factors influencing the bioactivity of derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The most common synthesis involves a multi-step process starting from benzoic acid. The acid is first converted to its corresponding ester (e.g., ethyl benzoate), which is then reacted with hydrazine hydrate to form benzoyl hydrazide. The benzoyl hydrazide is subsequently cyclized by reacting it with carbon disulfide in the presence of a base like potassium hydroxide.
Caption: General synthetic pathway.
Q2: My reaction to form the oxadiazole is not working well. What are some common pitfalls?
A2: Common issues include:
-
Incomplete formation of the potassium dithiocarbazinate intermediate: Ensure your reaction conditions are sufficiently basic and that the carbon disulfide is added slowly at a low temperature.
-
Low-quality reagents: Use dry solvents and fresh reagents, especially hydrazine hydrate and carbon disulfide.
-
Insufficient heating during cyclization: The final ring-closing step often requires refluxing for several hours.
Q3: Can the thiol group exist in a different tautomeric form?
A3: Yes, this compound can exist in a thiol-thione tautomeric equilibrium. Spectroscopic evidence often suggests that the thione form (C=S) is predominant in the solid state. This is an important consideration for its reactivity and biological interactions.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline. Reaction times and purification methods may need to be optimized.
Step 1: Synthesis of Benzoyl Hydrazide
-
To a solution of ethyl benzoate (1 mole) in ethanol, add hydrazine hydrate (1.2 moles).
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from ethanol to obtain pure benzoyl hydrazide.
Step 2: Synthesis of this compound
-
Dissolve benzoyl hydrazide (1 mole) in absolute ethanol.
-
Add potassium hydroxide (1.2 moles) and stir until fully dissolved.
-
Cool the mixture in an ice bath and add carbon disulfide (1.2 moles) dropwise while stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.
-
Reflux the reaction mixture for 8-12 hours.
-
Cool the mixture, reduce the volume of the solvent, and acidify with dilute hydrochloric acid.
-
Filter the resulting precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure this compound.
Protocol 2: Broth Microdilution Assay for Antibacterial/Antifungal Susceptibility
This protocol is based on CLSI guidelines and is used to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
Preparation of Microtiter Plate: In a 96-well microtiter plate, add 100 µL of appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells.
-
Serial Dilution: Add 100 µL of the stock solution to the first well of a row. Mix well and transfer 100 µL to the next well. Repeat this two-fold serial dilution across the row. Discard the final 100 µL from the last well.
-
Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in broth to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL for bacteria).
-
Inoculation: Add 100 µL of the diluted inoculum to each well, bringing the total volume to 200 µL.
-
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation
The following tables summarize reported bioactivity data for some this compound derivatives.
Table 1: Antibacterial and Antifungal Activity (MIC in µg/mL)
| Compound Derivative | S. aureus | B. subtilis | E. coli | C. albicans | A. niger | Reference |
| This compound | >250 | >250 | >250 | >250 | >250 | [2] |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | - | - | < ampicillin | - | - | [3] |
| 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol | - | - | - | - | - | Data not available |
| S-substituted derivatives | Varied | Varied | Varied | Varied | Varied | General observation |
Table 2: Anticancer Activity (IC₅₀ in µM)
| Compound Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 2-[...]-N-phenylacetamide derivative (4h) | A549 (Lung) | < 0.14 | [4] |
| 2-[...]-N-(2,4-difluorophenyl)acetamide (4i) | A549 (Lung) | 1.59 | [4] |
| 2-[...]-N-(p-tolyl)acetamide (4l) | A549 (Lung) | 1.80 | [4] |
| Cisplatin (Standard) | A549 (Lung) | 4.98 | [4] |
| 5-(pyridin-4-yl)-... Mannich base (6m) | NUGC (Gastric) | 0.021 | [5] |
| 2-[...]-5-(4-pyridyl)-1,3,4-oxadiazole (3e) | MDA-MB-231 (Breast) | Lower than Doxorubicin | [6] |
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Antimicrobial Assays for Oxadiazole Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with antimicrobial assays of oxadiazole compounds.
Frequently Asked Questions (FAQs)
Q1: My oxadiazole compound is not dissolving in the broth or agar. How can I test its antimicrobial activity?
A1: Oxadiazole compounds are often lipophilic and may have poor solubility in aqueous media.[1] It is recommended to dissolve the compound in a minimal amount of a suitable solvent before adding it to the assay medium.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving lipophilic compounds for antimicrobial susceptibility testing.[2]
-
Solvent Control: It is crucial to include a solvent control in your experiment to ensure that the solvent itself does not inhibit microbial growth.[3] The final concentration of the solvent in the assay should be low, typically not exceeding 1-2%, to avoid toxicity to the microorganisms.
-
Alternative Approaches: For agar-based assays, once the compound is dissolved in a solvent, it can be impregnated onto sterile paper discs or added to wells cut into the agar.[2]
Q2: I am not observing a clear zone of inhibition in my agar diffusion assay. What could be the reason?
A2: Several factors can lead to unclear or absent zones of inhibition:
-
Compound Insolubility: As mentioned above, poor solubility can prevent the compound from diffusing effectively through the agar. Ensure your compound is properly dissolved.
-
Inappropriate Solvent: The solvent used may interfere with the diffusion of the compound.
-
Low Compound Potency: The concentration of the oxadiazole compound may be too low to inhibit the growth of the tested microorganism. Consider testing a wider range of concentrations.
-
Resistance of the Microorganism: The test organism may be resistant to your compound.
-
Incorrect Inoculum Density: The bacterial or fungal inoculum should be standardized, typically to a 0.5 McFarland standard, to ensure a uniform lawn of growth.[4]
-
Improper Incubation: Ensure the plates are incubated at the optimal temperature and duration for the specific microorganism.
Q3: The results of my Minimum Inhibitory Concentration (MIC) assay are not reproducible. What are the common causes of variability?
A3: Lack of reproducibility in MIC assays can stem from several sources:
-
Inoculum Preparation: Inconsistent inoculum size is a major source of variability. Always use a standardized inoculum.[5]
-
Compound Precipitation: If the compound precipitates out of the solution upon dilution in the broth, it will lead to inaccurate results. Visually inspect your dilution series for any signs of precipitation.
-
Pipetting Errors: Inaccurate serial dilutions will lead to incorrect final concentrations. Use calibrated pipettes and ensure proper mixing at each dilution step.
-
Incubation Conditions: Variations in incubation time and temperature can affect microbial growth and, consequently, the MIC value.[6]
-
Reading the MIC: The MIC is the lowest concentration that inhibits visible growth. Subjectivity in determining "visible growth" can lead to variability. It is helpful to have a consistent method for reading the plates, such as using a plate reader for optical density measurements.[7]
Q4: How do I assess the cytotoxicity of my oxadiazole compounds against mammalian cells?
A4: It is essential to evaluate the toxicity of your compounds to eukaryotic cells to determine their therapeutic potential.[8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for assessing cell viability and cytotoxicity.[9][10] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No antimicrobial activity observed. | 1. Compound is inactive against the tested strain.2. Compound concentration is too low.3. Compound is not soluble in the test medium. | 1. Test against a broader panel of microorganisms.2. Test a wider range of concentrations.3. Use a suitable co-solvent like DMSO at a non-toxic concentration and include a solvent control. |
| Inconsistent zone sizes in agar diffusion assay. | 1. Uneven distribution of the inoculum.2. Variation in the amount of compound applied.3. Inconsistent agar depth. | 1. Ensure a uniform lawn of bacteria is spread on the agar surface.2. Use a fixed volume of the compound solution for each disc or well.3. Pour a consistent volume of agar into each petri dish. |
| Growth in the negative control well/tube. | 1. Contamination of the medium or reagents.2. Contamination during the experimental procedure. | 1. Use sterile media, reagents, and equipment.2. Maintain aseptic techniques throughout the experiment. |
| No growth in the positive control well/tube. | 1. Inactive positive control antibiotic.2. The test organism is resistant to the positive control.3. No viable microorganisms in the inoculum. | 1. Use a fresh, properly stored positive control.2. Choose a positive control known to be effective against the test organism.3. Ensure the inoculum is prepared from a fresh, viable culture. |
| Precipitate forms in the MIC assay tubes/wells. | 1. Poor solubility of the oxadiazole compound in the broth. | 1. Increase the concentration of the co-solvent (e.g., DMSO) slightly, ensuring it remains at a non-inhibitory level.2. Consider using a different solvent system after verifying its lack of antimicrobial activity. |
| High background in MTT cytotoxicity assay. | 1. Contamination of the cell culture.2. Phenol red in the culture medium can interfere with absorbance readings. | 1. Ensure cell cultures are free from microbial contamination.2. Use phenol red-free medium for the assay or subtract the background absorbance from a blank well containing medium and MTT.[12] |
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Oxadiazole Derivatives
| Compound | Staphylococcus aureus (µg/mL) | Escherichia coli (µg/mL) | Candida albicans (µg/mL) | Reference |
| Oxadiazole A | 2 | >64 | 16 | [13] |
| Oxadiazole B | 4 | >64 | 32 | [13] |
| Oxadiazole C | 1 | 32 | 8 | [14] |
| Oxadiazole D | 8 | 128 | 64 | [14] |
Table 2: Zone of Inhibition of Selected Oxadiazole Derivatives (at 100 µ g/disc )
| Compound | Staphylococcus aureus (mm) | Escherichia coli (mm) | Candida albicans (mm) | Reference |
| Oxadiazole E | 18 | 10 | 14 | [15] |
| Oxadiazole F | 22 | 12 | 16 | [15] |
| Oxadiazole G | 15 | 8 | 11 | [16] |
| Oxadiazole H | 25 | 14 | 19 | [16] |
Experimental Protocols
Microbroth Dilution Method for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
Oxadiazole compound stock solution (in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Positive control antibiotic
-
Solvent control (DMSO)
-
Sterile pipette tips and reservoirs
Procedure:
-
Add 50 µL of sterile broth to all wells of a 96-well plate.
-
Add 50 µL of the oxadiazole stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating across the plate to the tenth well. Discard the final 50 µL from the tenth well.
-
The eleventh well will serve as the growth control (no compound), and the twelfth well will be the sterility control (no inoculum).
-
Prepare a diluted bacterial inoculum by adding the standardized suspension to fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the diluted inoculum to wells 1 through 11. Do not inoculate the sterility control well.
-
Include a row for the positive control antibiotic and a row for the solvent control.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Agar Well Diffusion Assay
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Oxadiazole compound solution (in DMSO)
-
Positive control antibiotic solution
-
Solvent control (DMSO)
Procedure:
-
Dip a sterile cotton swab into the standardized bacterial inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.
-
Allow the plate to dry for a few minutes.
-
Using a sterile cork borer, create wells of 6-8 mm in diameter in the agar.
-
Carefully add a fixed volume (e.g., 50-100 µL) of the oxadiazole compound solution, positive control, and solvent control into separate wells.[17]
-
Allow the plates to sit at room temperature for about 30 minutes to permit diffusion of the compounds.[17]
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
MTT Cytotoxicity Assay
Materials:
-
96-well cell culture plates
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
Oxadiazole compound dilutions
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Remove the medium and add fresh medium containing various concentrations of the oxadiazole compound. Include wells for untreated cells (negative control) and a vehicle control (if using a solvent).
-
Incubate the plate for 24-48 hours.
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Visualizations
Caption: Workflow for MIC determination.
Caption: Agar well diffusion assay workflow.
Caption: Conceptual antimicrobial action.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The Oxadiazole Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 16. chalcogen.ro [chalcogen.ro]
- 17. botanyjournals.com [botanyjournals.com]
Technical Support Center: Microwave-Assisted Synthesis of 5-Phenyl-1,3,4-oxadiazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of 5-phenyl-1,3,4-oxadiazoles. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave-assisted synthesis for 5-phenyl-1,3,4-oxadiazoles compared to conventional heating methods?
Microwave-assisted synthesis offers several key advantages, including significantly reduced reaction times, increased product yields, and enhanced purity.[1][2][3][4][5] This method often utilizes environmentally friendly conditions, such as solvent-free reactions or green solvents, aligning with the principles of green chemistry.[3][6]
Q2: I am experiencing a low yield of my 5-phenyl-1,3,4-oxadiazole product. What are the potential causes and how can I troubleshoot this?
Low yields can stem from several factors. Here are some common causes and troubleshooting steps:
-
Suboptimal Reaction Temperature: Ensure the reaction temperature is optimized. While microwave energy accelerates the reaction, excessive heat can lead to decomposition of reactants or products. Experiment with a range of temperatures to find the optimal condition for your specific substrates.
-
Incorrect Solvent Choice: The choice of solvent is critical in microwave synthesis as it needs to efficiently absorb microwave energy. Polar solvents like DMF, ethanol, and isopropanol are often effective.[1][7] If you are using a non-polar solvent, consider adding a polar co-solvent or switching to a more suitable solvent.
-
Inefficient Catalyst or Reagent: The type and amount of catalyst or cyclodehydrating agent can significantly impact the yield. Commonly used reagents for the cyclodehydration step include POCl₃, P₂O₅, and various modern coupling reagents.[8][9] Ensure the reagent is fresh and used in the correct stoichiometric ratio.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC).[5] If the reaction is not going to completion, you may need to increase the irradiation time or power. However, be cautious of potential side product formation with prolonged reaction times.
Q3: I am observing the formation of significant side products in my reaction. How can I improve the selectivity?
The formation of side products is a common issue. To improve selectivity:
-
Optimize Microwave Power and Time: Carefully control the microwave power and irradiation time.[1][7] Shorter reaction times at optimal power can often minimize the formation of unwanted byproducts.
-
Choice of Dehydrating Agent: The choice of cyclodehydrating agent can influence the reaction pathway. Some reagents are milder and more selective than others. For instance, Burgess reagent has been used for cyclodehydration under specific conditions.[10]
-
Purification Method: Employ an appropriate purification technique. Column chromatography is often effective for separating the desired product from impurities.[8] Recrystallization can also be used to obtain a highly pure product.[11]
Q4: How do I choose the appropriate starting materials for the synthesis of 5-phenyl-1,3,4-oxadiazoles?
The most common synthetic routes involve the cyclization of key intermediates. A popular method is the reaction of a benzhydrazide with a benzoic acid derivative or an aromatic aldehyde.[2][8] The choice of substituents on the phenyl rings of these starting materials will determine the final structure of your 5-phenyl-1,3,4-oxadiazole derivative.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient microwave absorption by the reaction mixture. | Add a polar solvent like DMF or ethanol to improve energy absorption. If using a solid support, ensure it is compatible with microwave heating. |
| Decomposition of reactants or product at high temperatures. | Reduce the microwave power and/or reaction temperature. Monitor the internal temperature of the reaction vessel. | |
| Ineffective cyclodehydrating agent. | Try different dehydrating agents such as POCl₃, P₂O₅, or Burgess reagent. Ensure the reagent is of good quality and used in the correct amount.[8][10] | |
| Formation of Multiple Products | Reaction time is too long, leading to side reactions. | Optimize the reaction time by monitoring the reaction progress with TLC. Stop the reaction as soon as the starting material is consumed. |
| The reaction temperature is too high. | Lower the reaction temperature to favor the formation of the desired product. | |
| Difficulty in Product Purification | The crude product is an oily residue. | Try triturating the crude product with a non-polar solvent like hexane or diethyl ether to induce solidification. |
| The product is difficult to separate from starting materials by chromatography. | Adjust the polarity of the mobile phase. If co-elution is still an issue, consider derivatizing the starting material to alter its polarity before the reaction. | |
| Reaction Does Not Go to Completion | Insufficient microwave power or irradiation time. | Gradually increase the microwave power and/or reaction time while monitoring for product formation and decomposition. |
| Presence of moisture in the reactants or solvent. | Use anhydrous solvents and ensure all reactants are thoroughly dried before use, especially if using moisture-sensitive reagents like POCl₃. |
Experimental Protocols
General Procedure for Microwave-Assisted Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
A common method for the synthesis of 5-phenyl-1,3,4-oxadiazoles involves the cyclization of an N,N'-diacylhydrazine intermediate.
Step 1: Synthesis of Benzhydrazide Benzhydrazide can be prepared by refluxing methyl benzoate with hydrazine hydrate in ethanol.[8]
Step 2: Synthesis of N,N'-Diacylhydrazine The benzhydrazide is then reacted with an appropriate acid chloride in the presence of a base to form the N,N'-diacylhydrazine.[8]
Step 3: Microwave-Assisted Cyclodehydration The N,N'-diacylhydrazine is subjected to microwave irradiation in the presence of a dehydrating agent to yield the 5-phenyl-1,3,4-oxadiazole.[8]
Example Protocol:
A mixture of a hydrazide (0.01 mol) and an aromatic aldehyde (0.01 mol) with a few drops of DMF can be subjected to microwave irradiation at 300 W for 3-5 minutes.[1] After cooling, the reaction mixture is treated with ice-cold water, and the resulting solid product is filtered, washed, and recrystallized from ethanol.[1]
Quantitative Data Summary
| Starting Materials | Catalyst/Reagent | Solvent | Microwave Power (W) | Time (min) | Yield (%) | Reference |
| Isoniazid, Aromatic aldehyde | DMF (catalytic) | None | 300 | 3 | High | [1] |
| Benzhydrazide, Aromatic carboxylic acids | POCl₃ | None | - | - | - | [2] |
| N,N′-diacylhydrazine | POCl₃ | Toluene | - | 60-720 | Good | [8] |
| Hydrazide, Aromatic aldehyde | Sodium bisulfite | Ethanol-water (1:2) | - | - | 70-90 | [12] |
| Semicarbazide, Aromatic aldehydes | Anhydrous Sodium Acetate | Ethanol | 480 | 0.25-0.33 | 77.6-92.1 | [5] |
Visualizations
Experimental Workflow for Microwave-Assisted Synthesis
Caption: Experimental workflow for the microwave-assisted synthesis of 5-phenyl-1,3,4-oxadiazoles.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for addressing low product yield in the synthesis.
References
- 1. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. synergypublishers.com [synergypublishers.com]
- 5. A Facile Microwave Assisted Synthesis and Spectral Analysis of 2-Amino-5-substituted phenyl-1,3,4-Oxadiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jocpr.com [jocpr.com]
- 12. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
challenges in the characterization of 5-phenyl-1,3,4-oxadiazole-2-thiol derivatives
Welcome to the technical support center for the characterization of 5-phenyl-1,3,4-oxadiazole-2-thiol and its derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in characterizing this compound derivatives?
A1: The most significant challenge is the existence of thione-thiol tautomerism.[1][2][3] The molecule can exist in equilibrium between the this compound form and the 5-phenyl-1,3,4-oxadiazol-2(3H)-thione form. This equilibrium can affect spectroscopic data, leading to difficulties in interpretation, and may influence the compound's reactivity and chromatographic behavior.[2][4] Often, the thione tautomer is the predominant form.[2]
Q2: My ¹H NMR spectrum shows a very broad, downfield proton signal that shifts between samples. What is this signal?
A2: This signal corresponds to the exchangeable proton of the thiol (-SH) group or the N-H proton of the thione tautomer. Its chemical shift is highly dependent on concentration, solvent, temperature, and water content. In DMSO-d₆, this peak can appear as a singlet anywhere from δ 12.33 ppm to 15.0 ppm.[5] This variability is a classic indicator of an exchangeable proton involved in tautomerism or hydrogen bonding.
Q3: I am having trouble getting a sharp melting point for my synthesized compound. What could be the cause?
A3: An unsharp or broad melting point range typically indicates impurities. Common impurities include unreacted starting materials like benzoic hydrazide or intermediates from the cyclization step.[5] Inadequate drying to remove residual solvent (e.g., ethanol from recrystallization) can also depress and broaden the melting point range. Ensure the reaction has gone to completion using thin-layer chromatography (TLC) before workup and that the product is thoroughly purified and dried.[6]
Q4: What are the expected key signals in the FTIR spectrum for this compound?
A4: For the thiol tautomer, you should look for a characteristic S-H stretching band, which can be weak to medium in intensity, around 2560-2570 cm⁻¹.[5] Other key signals include the C=N stretching vibration of the oxadiazole ring around 1514-1538 cm⁻¹ and a C-O-C stretching band near 1108 cm⁻¹.[5][7] The presence of a strong C=O band and a broad N-H band would suggest the presence of the thione tautomer.
Troubleshooting Guides
Problem 1: Synthesis Yield is Consistently Low
| Possible Cause | Troubleshooting Step |
| Incomplete Cyclization | The reaction of the hydrazide intermediate with carbon disulfide and potassium hydroxide is critical. Ensure all reagents are fresh and anhydrous (where specified). Extend the reflux time and monitor the reaction progress meticulously using TLC until the starting hydrazide spot disappears.[6] |
| Product Loss During Workup | The final product is typically precipitated by acidifying the reaction mixture.[6] Add the acid (e.g., 10% HCl) slowly and with cooling to ensure complete precipitation. Check the pH to confirm it is sufficiently acidic. Wash the precipitate with cold water to avoid dissolving the product. |
| Improper Recrystallization | Using too much solvent during recrystallization can lead to significant product loss. Create a saturated solution in the minimum amount of hot solvent (e.g., ethanol).[6] Allow the solution to cool slowly to maximize crystal formation. |
Problem 2: Ambiguous or Impure Spectroscopic Results
| Possible Cause | Troubleshooting Step |
| Presence of Tautomers | Tautomerism can lead to peak broadening or the appearance of multiple sets of signals in NMR. Try acquiring spectra at different temperatures. Variable temperature NMR can sometimes resolve or sharpen signals by shifting the equilibrium. |
| Contamination with Starting Materials | A common contaminant is the benzoic hydrazide intermediate. Look for characteristic signals of this impurity in your NMR spectrum (e.g., broad NH₂ and NH signals). Re-purify the sample by recrystallization or column chromatography.[5] |
| Solvent Impurities | Residual solvents from purification (e.g., ethanol, water) will appear in the ¹H NMR spectrum. Ensure the sample is dried thoroughly under a high vacuum before analysis. The solvent used for NMR (e.g., DMSO-d₆) can also contain water, which typically appears as a broad peak around 3.3 ppm.[6] |
| Incorrect Structure | If spectral data fundamentally contradicts the expected structure despite purification, consider the possibility of side reactions. Re-examine the mass spectrometry data for the correct molecular ion peak and fragmentation pattern to confirm the mass of the product.[5] |
Quantitative Data Summary
The following tables summarize typical quantitative data for the characterization of this compound.
Table 1: Typical ¹H NMR Spectral Data (Solvent: DMSO-d₆)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic Protons (Phenyl) | 7.21 - 7.30 | Multiplet/Quartet | Represents the protons on the phenyl ring.[5] |
| Thiol/Amide Proton (SH/NH) | 12.33 | Singlet (broad) | Highly variable and exchangeable proton of the tautomeric group.[5] |
Table 2: Typical ¹³C NMR Spectral Data (Solvent: DMSO-d₆)
| Carbon Assignment | Chemical Shift (δ, ppm) | Notes |
| Aromatic Carbons (Phenyl) | 125.0 - 127.2 | Multiple signals corresponding to the phenyl ring carbons.[5] |
| Oxadiazole Carbon (C=N) | 158.66 | Carbon atom double-bonded to nitrogen in the oxadiazole ring.[5] |
| Oxadiazole Carbon (C-S) | 175.72 | Carbon atom single-bonded to the sulfur/thione group.[5] |
Table 3: Key FTIR Absorption Bands (KBr Pellet)
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| S-H Stretch | 2560 - 2570 | Medium |
| C=N Stretch (Oxadiazole) | 1514 - 1538 | Strong |
| C=C Stretch (Aromatic) | ~1554 | Medium-Strong |
| C-O Stretch (Oxadiazole) | 1009 - 1108 | Strong |
Data compiled from Hasan et al., 2011.[5]
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a generalized procedure based on common literature methods.[5][7]
-
Step A: Synthesis of Benzoic Hydrazide:
-
Reflux benzoic acid (or its ester, ethyl benzoate) with an excess of hydrazine hydrate for 4-6 hours.
-
Monitor the reaction using TLC.
-
After completion, distill off the excess hydrazine hydrate.
-
Cool the reaction mixture and collect the resulting solid precipitate. Wash with cold water and recrystallize from aqueous ethanol to obtain pure benzoic hydrazide.
-
-
Step B: Cyclization to form this compound:
-
Dissolve benzoic hydrazide (1 equivalent) in absolute ethanol.
-
Add potassium hydroxide (dissolved in a small amount of water) to the solution.
-
To this basic solution, add carbon disulfide (approx. 1 equivalent) dropwise while stirring in an ice bath.
-
After the addition is complete, reflux the mixture for 12-24 hours, monitoring by TLC.[6]
-
After cooling, concentrate the solution under reduced pressure.
-
Dissolve the residue in water and filter to remove any insoluble impurities.
-
Carefully acidify the filtrate with cold 10% hydrochloric acid until a precipitate forms.
-
Filter the solid product, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to yield pure this compound.[6]
-
Protocol 2: Characterization by NMR Spectroscopy
-
Prepare a sample by dissolving 5-10 mg of the purified and thoroughly dried compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
-
For ¹H NMR, pay close attention to the downfield region (δ 10-16 ppm) for the broad, exchangeable SH/NH proton.
-
For ¹³C NMR, identify the two characteristic signals for the oxadiazole ring carbons, typically found between 155 and 180 ppm.[5]
Protocol 3: Characterization by FTIR Spectroscopy
-
Prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the dry sample with ~100 mg of dry, spectroscopy-grade KBr.
-
Grind the mixture into a fine powder and press it into a transparent pellet using a hydraulic press.
-
Record the IR spectrum from 4000 to 400 cm⁻¹.
-
Identify the key stretching frequencies as listed in Table 3 to confirm the presence of the main functional groups.
Visualizations
References
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. bingol.edu.tr [bingol.edu.tr]
- 4. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-furan-2yl-4H [1,2,4] triazole-3-thiol and their thiol-thione tautomerism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 7. ijari.org [ijari.org]
Validation & Comparative
A Comparative Analysis of the Antifungal Efficacy of 5-phenyl-1,3,4-oxadiazole-2-thiol and Fluconazole
In the ongoing search for novel and more effective antifungal agents, compounds featuring the 1,3,4-oxadiazole scaffold have garnered significant attention. This guide provides a detailed comparison of the antifungal activity of a representative compound from this class, 5-phenyl-1,3,4-oxadiazole-2-thiol, with the widely used triazole antifungal, fluconazole. This analysis is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data to objectively evaluate their relative performance.
Quantitative Comparison of Antifungal Activity
The antifungal efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the agent that inhibits the visible growth of a microorganism. The following tables summarize the reported MIC values for this compound and fluconazole against various fungal pathogens. It is important to note that direct comparison can be nuanced as experimental conditions may vary between studies.
| Fungal Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Reference |
| Candida albicans (ATCC 2091) | >250 | Not Reported in this study | [1] |
| Aspergillus niger (ATCC 9029) | >250 | Not Reported in this study | [1] |
| Candida krusei (ATCC 6518) | >250 | Not Reported in this study | [1] |
Table 1: Antifungal Activity of this compound against selected fungal strains. [1]
| Fungal Strain | Fluconazole MIC (µg/mL) | Reference |
| Candida albicans (Clinical Isolates) | 0.125 - 0.25 | [2] |
| Candida albicans (Reference Strain) | 0.25 | [2] |
| Candida albicans (NR-29448, Fluconazole-resistant) | >128 | [3] |
| Candida glabrata | Variable | [3] |
Table 2: Antifungal Activity of Fluconazole against selected Candida species. [2][3]
Derivatives of 1,3,4-oxadiazole have shown more promising results. For instance, novel fluconazole analogues incorporating a 1,3,4-oxadiazole moiety exhibited significant antifungal activity, with some compounds demonstrating MIC values as low as ≤ 0.125 µg/mL against a range of pathogenic fungi, surpassing the potency of both fluconazole and itraconazole in those studies.[4] Similarly, certain phenylthiazole-based oxadiazole derivatives have demonstrated potent activity against fluconazole-resistant Candida strains.[3]
Experimental Protocols
The determination of antifungal activity is conducted using standardized methodologies to ensure reproducibility and comparability of results. The most common methods are the broth microdilution and disk diffusion assays.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Preparation of Antifungal Agent Stock Solution: The test compound and the standard antifungal (fluconazole) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Serial Dilutions: A series of twofold dilutions of the stock solutions are prepared in 96-well microtiter plates using a liquid growth medium such as RPMI-1640.[5][6] This creates a range of concentrations to test.
-
Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium. A suspension of the fungal cells is then prepared in sterile saline or broth and adjusted to a standardized concentration (e.g., 1-5 x 10^6 cells/mL).[6]
-
Inoculation: Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (typically 24-48 hours).[1]
-
MIC Determination: After incubation, the plates are visually inspected or read with a spectrophotometer to determine the lowest concentration of the antifungal agent that inhibits visible growth of the fungus. This concentration is the MIC.[2]
Disk Diffusion Method
This method provides a qualitative or semi-quantitative measure of antifungal susceptibility.
-
Agar Plate Preparation: A suitable agar medium, such as Mueller-Hinton agar supplemented with glucose and methylene blue, is poured into Petri dishes.[6]
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the fungal strain.[6]
-
Disk Application: Paper disks impregnated with a specific concentration of the test compound and fluconazole are placed on the inoculated agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 30°C for 24 hours).[7]
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where fungal growth is inhibited, is measured in millimeters. The size of the zone of inhibition is indicative of the antifungal activity.
Visualizing Experimental and Logical Frameworks
To better illustrate the processes and concepts involved in this comparison, the following diagrams are provided.
Experimental workflow for antifungal susceptibility testing.
Mechanism of action of Fluconazole.
Fluconazole's mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase.[8][9][10] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[11] By disrupting ergosterol synthesis, fluconazole compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.[11]
The precise mechanism of action for this compound is not as well-defined, but it is hypothesized that the oxadiazole ring and the thiol group are crucial for its biological activity.[12] Some studies on oxadiazole derivatives suggest that they may also target essential fungal enzymes.[3] For instance, docking studies with fluconazole analogues containing a 1,3,4-oxadiazole moiety have shown that this group can enhance binding affinity to the same target as fluconazole, CYP51.[4]
Conclusion
Based on the available data, this compound in its parent form does not demonstrate potent antifungal activity against the tested strains when compared to the established efficacy of fluconazole. However, the 1,3,4-oxadiazole scaffold serves as a promising foundation for the development of new antifungal agents. Numerous studies have shown that derivatives incorporating this moiety can exhibit potent antifungal activity, even against fluconazole-resistant strains. Further research and structural modifications of the this compound molecule could lead to the development of novel and clinically relevant antifungal drugs. Researchers are encouraged to consider the 1,3,4-oxadiazole ring as a key pharmacophore in the design of future antifungal compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]
- 3. Repurposing the phenylthiazole scaffold with 1,3,4-oxadiazole for selective, potent and well-tolerated antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel fluconazole analogues bearing 1,3,4-oxadiazole moiety as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. connectsci.au [connectsci.au]
- 8. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 12. Buy this compound (EVT-296887) | 3004-42-0 [evitachem.com]
A Comparative Analysis of the In Vitro Antibacterial Efficacy of 5-phenyl-1,3,4-oxadiazole-2-thiol
In the face of mounting antimicrobial resistance, the exploration of novel antibacterial agents is a critical endeavor for the scientific community. Among the promising candidates, heterocyclic compounds, particularly derivatives of 1,3,4-oxadiazole, have garnered significant attention due to their diverse biological activities.[1] This guide provides a comparative analysis of the in vitro antibacterial activity of a specific derivative, 5-phenyl-1,3,4-oxadiazole-2-thiol, against various bacterial strains, contextualized with the performance of other related 1,3,4-oxadiazole compounds and standard antibiotics.
Comparative Antibacterial Activity
The antibacterial efficacy of this compound and its analogs has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), representing the lowest concentration of a compound that inhibits visible bacterial growth, is a key metric for comparison.
Below is a summary of the in vitro antibacterial activity of this compound and other selected 1,3,4-oxadiazole derivatives against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| This compound | Escherichia coli ATCC 25922 | >250 | Chloramphenicol | <1.592 | [2][3] |
| Bacillus subtilis ATCC 1633 | >250 | Chloramphenicol | <1.592 | [2][3] | |
| Staphylococcus aureus ATCC 25923 | 125 | Chloramphenicol | <1.592 | [2][3] | |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | Escherichia coli | Stronger than Ampicillin | Ampicillin | - | [1][4] |
| Streptococcus pneumoniae | Stronger than Ampicillin | Ampicillin | - | [1][4] | |
| Pseudomonas aeruginosa | >100x stronger than Ampicillin | Ampicillin | - | [1][4] | |
| 2,5-disubstituted-1,3,4-oxadiazole (Compound 4h ) | Enterococcus faecalis | 62.5 | Chloramphenicol | 62.5 | [5] |
| 2,5-disubstituted-1,3,4-oxadiazole (Compounds 4b, 4f, 4g ) | Escherichia coli | 62.5 | Chloramphenicol | 62.5 | [5] |
| All Acylhydrazide and 1,3,4-oxadiazole derivatives tested | Pseudomonas aeruginosa | 62.5 | Chloramphenicol | 62.5 | [5] |
| 5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl) methanol derivatives (4a, 4b, 4c ) | Methicillin-resistant Staphylococcus aureus (MRSA) | 62 | Ciprofloxacin | <62 | [6] |
Observations:
-
This compound demonstrated moderate activity against Staphylococcus aureus but was less effective against Escherichia coli and Bacillus subtilis at the tested concentration.[2][3]
-
Derivatives with specific substitutions, such as a 4-fluorophenyl group, have shown significantly enhanced antibacterial potency, even surpassing standard antibiotics like ampicillin against certain strains.[1][4]
-
Other 2,5-disubstituted 1,3,4-oxadiazole derivatives have exhibited antibacterial activity comparable to chloramphenicol against Enterococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa.[5]
-
Certain 1,3,4-oxadiazole derivatives have also shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA).[6]
Experimental Protocols
The evaluation of in vitro antibacterial activity typically involves standardized methods to ensure reproducibility and comparability of results. The following are detailed methodologies for commonly cited experiments.
Minimum Inhibitory Concentration (MIC) Determination by Broth Dilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[3]
-
Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared in a sterile broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compounds: The test compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then serially diluted in Mueller-Hinton Broth (for bacteria) or Sabouraud Liquid Medium (for fungi) in a 96-well microtiter plate to obtain a range of concentrations.[3]
-
Inoculation: Each well of the microtiter plate containing the diluted test compound is inoculated with the prepared bacterial suspension.
-
Controls:
-
Positive Control: Wells containing only the broth and the bacterial inoculum to ensure bacterial growth.
-
Negative Control: Wells containing only the sterile broth to check for contamination.
-
Solvent Control: Wells containing the broth, bacterial inoculum, and the highest concentration of the solvent used to dissolve the compounds to ensure it has no inhibitory effect on bacterial growth.
-
-
Incubation: The microtiter plates are incubated at 37°C for 24 hours for bacteria or at 30°C for 48 hours for fungi.[3]
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[3]
Caption: Workflow for MIC determination via broth dilution.
Signaling Pathways and Mechanisms of Action
While the precise antibacterial mechanisms of many 1,3,4-oxadiazole derivatives are still under investigation, several studies have begun to elucidate their modes of action. Some derivatives have been found to interfere with essential bacterial processes. For instance, certain 1,3,4-oxadiazole thioethers have been shown to disrupt bacterial growth and pathogenicity by interfering with pathways related to bacterial virulence, such as the two-component regulation system, flagellar assembly, and quorum sensing.[7] One study identified the translational regulator (CsrA) and a virulence regulator as specific protein targets.[7] Another line of research has explored 1,3,4-oxadiazole compounds as inhibitors of lipoteichoic acid (LTA) synthesis, a crucial component of the cell wall in Gram-positive bacteria.[8][9]
Caption: Putative antibacterial mechanisms of 1,3,4-oxadiazoles.
References
- 1. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijari.org [ijari.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 7. Synthesis, Bioactivities, and Antibacterial Mechanism of 5-(Thioether)- N-phenyl/benzyl-1,3,4-oxadiazole-2-carboxamide/amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship of 5-Phenyl-1,3,4-oxadiazole-2-thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. Among these, 5-phenyl-1,3,4-oxadiazole-2-thiol and its analogs have garnered significant attention due to their potent antimicrobial and anticancer properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by quantitative data, detailed experimental protocols, and a mechanistic overview.
Anticancer Activity: Structure-Activity Relationship
The anticancer potential of this compound derivatives has been extensively studied against various cancer cell lines. The SAR studies reveal that the nature and position of substituents on the phenyl ring, as well as modifications of the thiol group, play a crucial role in their cytotoxic efficacy.
Key SAR Insights:
-
Substitution on the Phenyl Ring:
-
Electron-withdrawing groups (e.g., -Cl, -NO2) at the para position of the phenyl ring generally enhance anticancer activity.
-
Electron-donating groups (e.g., -OCH3, -CH3) at the para position can also contribute to potent activity, suggesting that a delicate electronic balance is crucial. For instance, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine showed significant activity against a panel of cancer cell lines.[1]
-
Disubstitution on the phenyl ring, such as with dimethoxy groups, has been shown to be favorable for cytotoxicity.[1]
-
-
Modification of the Thiol Group:
-
S-alkylation of the thiol group to introduce various moieties, such as acetamide derivatives, has been a successful strategy to enhance anticancer activity. For example, 2-[[5-(4-methoxyphenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(benzothiazol-2-yl)acetamide derivatives have shown promising results.
-
Conversion of the thiol to a thioglycoside has also been explored, with some derivatives exhibiting potent anticancer activity against cell lines such as MCF-7, HCT116, HEPG2, and HEP2.[2]
-
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity (IC50 in µM) of selected this compound derivatives against various human cancer cell lines.
| Compound ID | Phenyl Ring Substituent | Thiol Group Modification | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | C6 (Glioblastoma) IC50 (µM) | Reference |
| 4f | 2-acetamidophenoxy | -thio]acetamide | - | 1.59 | - | [3] |
| 4h | 2-acetamidophenoxy | -thio]acetamide | - | <0.14 | 13.04 | [3] |
| 4i | 2-acetamidophenoxy | -thio]acetamide | - | 7.48 | - | [3] |
| 4k | 2-acetamidophenoxy | -thio]acetamide | - | 4.35 | - | [3] |
| 4l | 2-acetamidophenoxy | -thio]acetamide | - | 2.87 | - | [3] |
| D-16 | 4-methoxyphenyl | Thiazolidin-4-one | 1 | - | - | [4] |
Antimicrobial Activity: Structure-Activity Relationship
Derivatives of this compound have demonstrated significant activity against a range of bacterial and fungal pathogens. The SAR in this context also highlights the importance of substitutions on the phenyl ring and modifications at the thiol position.
Key SAR Insights:
-
Substitution on the Phenyl Ring:
-
The presence of a halogen, such as fluorine, on the phenyl ring can enhance antibacterial activity. For instance, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol showed stronger activity against E. coli and S. pneumoniae compared to ampicillin.[5]
-
Hydroxyphenyl substituents have also been associated with potent antimicrobial effects.[5]
-
-
Modification of the Thiol Group:
-
S-substitution of the thiol group is a critical determinant of antimicrobial potency. Unsubstituted thiols often show lower activity compared to their S-substituted counterparts.[6]
-
The introduction of other heterocyclic moieties, such as thiazole, through the thiol linkage can lead to derivatives with enhanced antimicrobial profiles.[6]
-
Comparative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) in µg/mL for selected derivatives against representative bacterial and fungal strains.
| Compound ID | Phenyl Ring Substituent | Thiol Group Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| Unsubstituted | Phenyl | -SH | >250 | >250 | >250 | |
| 35 | 4-fluorophenyl | -SH | - | Potent | - | [5] |
| 14a/b | Naphthofuran | Disubstituted | - | 0.4 | - | [5] |
Mechanism of Action: Induction of Apoptosis
Several studies suggest that the anticancer effects of 1,3,4-oxadiazole derivatives are mediated through the induction of apoptosis. One proposed mechanism involves the activation of the p53 tumor suppressor protein, leading to the initiation of the intrinsic apoptotic pathway.[7]
Caption: p53-mediated intrinsic apoptosis pathway induced by 1,3,4-oxadiazole derivatives.
Experimental Protocols
Anticancer Activity: MTT Assay for IC50 Determination
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compounds using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8][9]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for determining IC50 values using the MTT assay.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the test compounds against microbial strains.[10][11][12]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth for fungi
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antimicrobial agents (positive control)
-
Sterile saline or PBS
-
0.5 McFarland standard
-
Microplate reader or visual inspection
Procedure:
-
Inoculum Preparation: Prepare a suspension of the microbial culture in sterile saline or broth, and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth directly in the 96-well plate. The final volume in each well is typically 100 µL.
-
Inoculation: Add 100 µL of the prepared inoculum to each well containing the diluted compounds. This will result in a final volume of 200 µL and the desired final inoculum concentration.
-
Controls: Include a growth control (broth + inoculum, no compound), a sterility control (broth only), and a positive control with a standard antimicrobial agent.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the absorbance with a microplate reader.
Caption: Workflow for determining MIC values using the broth microdilution method.
References
- 1. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scirp.org [scirp.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential [mdpi.com]
- 5. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway - Arabian Journal of Chemistry [arabjchem.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. youtube.com [youtube.com]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
A Comparative Analysis of Substituted 1,3,4-Oxadiazole-2-thiols: A Guide for Drug Development Professionals
This guide provides a comprehensive comparative analysis of various substituted 1,3,4-oxadiazole-2-thiols, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of their synthesis, biological evaluation, and structure-activity relationships. The quantitative data from various studies are summarized in comparative tables, and detailed experimental protocols for key biological assays are provided to facilitate reproducibility and further research.
Introduction
1,3,4-oxadiazole-2-thiols are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, with a thiol group at the second position. The versatile synthetic accessibility and the ability of the oxadiazole ring and the thiol group to interact with various biological targets have made these compounds privileged scaffolds in drug discovery. The core structure can be readily modified at the 5-position with various substituents, allowing for the fine-tuning of their physicochemical properties and biological activities. These derivatives have demonstrated a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] This guide aims to systematically compare the performance of different substituted 1,3,4-oxadiazole-2-thiols to aid in the rational design of new therapeutic agents.
Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiols
The most common and efficient method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols involves a multi-step reaction starting from a carboxylic acid.[2] The general synthetic pathway is outlined below.
General Synthetic Workflow
Caption: General workflow for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.
Comparative Biological Activities
The biological activity of 5-substituted-1,3,4-oxadiazole-2-thiols is significantly influenced by the nature of the substituent at the 5-position. This section provides a comparative summary of their antimicrobial, anti-inflammatory, and anticancer activities based on available experimental data.
Antimicrobial Activity
Substituted 1,3,4-oxadiazole-2-thiols have been extensively evaluated for their activity against a range of pathogenic bacteria and fungi. The presence of aromatic and heterocyclic moieties at the 5-position has been shown to be crucial for their antimicrobial potential.
Table 1: Comparative Antimicrobial Activity of Substituted 1,3,4-Oxadiazole-2-thiols (Minimum Inhibitory Concentration in µg/mL)
| 5-Substituent (R) | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| 4-Nitrophenyl | 12.5 | 25 | 25 | [2] |
| 4-Chlorophenyl | 25 | 50 | 50 | [2] |
| 2,4-Dichlorophenyl | 6.25 | 12.5 | 12.5 | [2] |
| 4-Methoxyphenyl | 50 | 100 | 100 | [2] |
| Pyridin-4-yl | 12.5 | 25 | 25 | [4] |
| 3,5-Dinitrophenyl | 3.12 | 6.25 | 6.25 | [4] |
Key Findings:
-
Electron-withdrawing groups, such as nitro and chloro moieties, on the phenyl ring at the 5-position generally enhance antimicrobial activity.
-
The presence of multiple halogen substituents, as in the 2,4-dichlorophenyl derivative, leads to a significant increase in potency.
-
Electron-donating groups, like the methoxy group, tend to decrease the antimicrobial efficacy.
-
Heterocyclic substituents, such as the pyridine ring, also contribute to good antimicrobial activity.
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds is often evaluated using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition is a key parameter for comparison.
Table 2: Comparative Anti-inflammatory Activity of Substituted 1,3,4-Oxadiazole-2-thiols
| 5-Substituent (R) | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| Phenyl | 50 | 45.2 | [5] |
| 4-Chlorophenyl | 50 | 58.7 | [5] |
| 4-Methylphenyl | 50 | 52.1 | [5] |
| 4-Methoxyphenyl | 50 | 48.9 | [5] |
| Indomethacin (Standard) | 10 | 72.5 | [5] |
Key Findings:
-
Substituents on the phenyl ring at the 5-position influence the anti-inflammatory activity.
-
The presence of a chloro group at the para-position of the phenyl ring significantly enhances the anti-inflammatory effect compared to the unsubstituted phenyl ring.
-
An electron-donating methyl group also shows a moderate increase in activity.
Anticancer Activity
The anticancer activity of substituted 1,3,4-oxadiazole-2-thiols has been investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting cancer cell growth.
Table 3: Comparative Anticancer Activity of Substituted 1,3,4-Oxadiazole-2-thiols (IC50 in µM)
| 5-Substituent (R) | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | Reference |
| 4-Chlorophenyl | 7.5 | 10.2 | 8.9 | [6] |
| 3,4,5-Trimethoxyphenyl | 2.1 | 3.5 | 2.8 | [6] |
| Naphthalen-2-yl | 5.8 | 7.1 | 6.5 | [1] |
| 4-(Trifluoromethyl)phenyl | 4.2 | 5.9 | 4.7 | [1] |
| Doxorubicin (Standard) | 0.8 | 1.2 | 0.9 | [6] |
Key Findings:
-
The presence of a 3,4,5-trimethoxyphenyl substituent at the 5-position results in potent anticancer activity across multiple cell lines.
-
A bulky aromatic system like the naphthalene ring also contributes to significant cytotoxicity.
-
The electron-withdrawing trifluoromethyl group enhances anticancer activity.
Mechanism of Action and Signaling Pathways
Substituted 1,3,4-oxadiazole-2-thiols exert their biological effects through various mechanisms, including enzyme inhibition and interference with cellular signaling pathways.
Enzyme Inhibition
Several studies have identified these compounds as potent inhibitors of various enzymes implicated in disease pathogenesis.
Caption: Enzyme inhibition by substituted 1,3,4-oxadiazole-2-thiols and associated therapeutic outcomes.
1,3,4-oxadiazole-2-thiol derivatives have been reported to inhibit enzymes such as carbonic anhydrase (implicated in glaucoma), histone deacetylase (HDAC), and thymidylate synthase, both of which are key targets in cancer therapy.[1][7][8]
Anticancer Signaling Pathway
In cancer cells, certain 1,3,4-oxadiazole-2-thiol derivatives have been shown to induce apoptosis (programmed cell death) by modulating key signaling proteins.
Caption: Proposed apoptotic signaling pathway induced by certain substituted 1,3,4-oxadiazole-2-thiols in cancer cells.
Experimental Protocols
Synthesis of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol
-
Esterification: A mixture of 4-chlorobenzoic acid (0.1 mol) and methanol (100 mL) with a catalytic amount of concentrated sulfuric acid (2-3 mL) is refluxed for 4-6 hours. The excess methanol is distilled off, and the residue is poured into ice-cold water. The precipitated methyl 4-chlorobenzoate is filtered, washed with water, and dried.
-
Hydrazinolysis: The synthesized ester (0.08 mol) is dissolved in ethanol (80 mL), and hydrazine hydrate (0.12 mol) is added. The mixture is refluxed for 8-10 hours. The completion of the reaction is monitored by TLC. After cooling, the precipitated 4-chlorobenzohydrazide is filtered, washed with cold ethanol, and dried.
-
Cyclization: To a solution of 4-chlorobenzohydrazide (0.05 mol) in ethanol (100 mL), potassium hydroxide (0.05 mol) and carbon disulfide (0.06 mol) are added. The mixture is refluxed for 12-16 hours. The solvent is then evaporated, and the residue is dissolved in water. The solution is acidified with dilute hydrochloric acid to precipitate the crude product. The resulting 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol is filtered, washed with water, and recrystallized from ethanol.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C (for bacteria) or 28°C (for fungi). The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard.
-
Serial Dilution: The test compounds and standard drugs are dissolved in DMSO to prepare stock solutions. Two-fold serial dilutions are prepared in a 96-well microtiter plate using Mueller-Hinton broth for bacteria and Sabouraud Dextrose broth for fungi.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
-
Animal Grouping: Wistar albino rats are divided into groups, including a control group, a standard group (receiving indomethacin), and test groups (receiving different doses of the synthesized compounds).
-
Drug Administration: The test compounds and the standard drug are administered orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: 0.1 mL of 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.[9]
Conclusion
This comparative guide highlights the significant potential of substituted 1,3,4-oxadiazole-2-thiols as a versatile scaffold for the development of new therapeutic agents. The structure-activity relationship studies reveal that the biological activity can be effectively modulated by varying the substituent at the 5-position. Electron-withdrawing groups and bulky aromatic systems are generally favorable for enhancing antimicrobial and anticancer activities. Further research focusing on the optimization of these lead compounds and in-depth mechanistic studies will be crucial for their translation into clinical candidates. The provided experimental protocols serve as a valuable resource for researchers aiming to synthesize and evaluate new derivatives in this promising class of compounds.
References
- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Quantitative structure-activity relationship (QSAR) studies on a series of 1,3,4-thiadiazole-2-thione derivatives as tumor-associated carbonic anhydrase IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Potential of 5-Phenyl-1,3,4-oxadiazole-2-thiol: A Comparative Guide for Researchers
For Immediate Release
In the ongoing quest for novel anticancer agents, the heterocyclic compound 5-phenyl-1,3,4-oxadiazole-2-thiol has emerged as a scaffold of significant interest. This guide offers a comprehensive comparison of its cytotoxic effects on various human cell lines, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their exploration of its therapeutic potential.
Performance Comparison: Cytotoxicity Against Human Cancer Cell Lines
While extensive research has focused on the diverse derivatives of the 1,3,4-oxadiazole core, data on the parent compound, this compound, is more nascent. However, available studies indicate its potential as a cytotoxic agent. To provide a clear comparative landscape, this guide synthesizes available data on this compound and contrasts it with well-characterized derivatives and standard chemotherapeutic drugs.
Derivatives of this compound have demonstrated significant cytotoxic activity against a range of human cancer cell lines. For instance, certain thioether derivatives have shown potent activity against breast (MCF-7), stomach (SGC-7901), and liver (HepG2) cancer cells, with some exhibiting greater potency than the standard drug 5-fluorouracil.[1][2] Other derivatives have displayed notable inhibitory effects against leukemia cell lines.[3]
The cytotoxic efficacy of these compounds is often attributed to their ability to interfere with various cellular processes and signaling pathways crucial for cancer cell survival and proliferation.
Experimental Protocols: Assessing Cytotoxicity
The evaluation of the cytotoxic effects of this compound and its analogs predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard and reliable method for assessing cell viability.
MTT Assay Protocol
Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, HepG2, A549)
-
This compound and its derivatives
-
Standard chemotherapeutic drugs (e.g., Doxorubicin, Cisplatin)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound, its derivatives, or standard drugs for 48-72 hours. A control group with no treatment is also maintained.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Mechanism of Action: Induction of Apoptosis
The cytotoxic effects of 1,3,4-oxadiazole derivatives are often linked to the induction of apoptosis, or programmed cell death. Studies on various derivatives suggest the involvement of the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins and mediated by the tumor suppressor protein p53.[4]
Upon cellular stress induced by these compounds, p53 can be activated, leading to an increased expression of pro-apoptotic proteins like Bax and a decreased expression of anti-apoptotic proteins like Bcl-2.[5][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.[4]
Proposed Apoptotic Signaling Pathway
Caption: Proposed p53-mediated intrinsic apoptotic pathway.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant cytotoxic potential against human cancer cells. Their mechanism of action, often involving the induction of apoptosis through the p53-mediated intrinsic pathway, makes them attractive candidates for further investigation in cancer drug discovery. This guide provides a foundational understanding for researchers to build upon, encouraging further studies to elucidate the specific cytotoxic profile of the parent compound and to optimize the therapeutic potential of its derivatives.
References
- 1. Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway - Arabian Journal of Chemistry [arabjchem.org]
- 5. The p53–Bcl-2 connection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The tissue dependent interactions between p53 and Bcl-2 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
in vivo efficacy studies of 5-phenyl-1,3,4-oxadiazole-2-thiol derivatives
A Comparative Guide to the In Vivo Efficacy of 5-Phenyl-1,3,4-oxadiazole-2-thiol Derivatives
This guide provides a comparative overview of the in vivo efficacy of this compound derivatives across various therapeutic areas, including their anti-inflammatory, antimicrobial, and anticancer activities. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Anti-inflammatory Activity
Derivatives of this compound have demonstrated significant anti-inflammatory properties in preclinical in vivo models. The most common assay to evaluate this activity is the carrageenan-induced paw edema model in rodents, which mimics the physiological processes of acute inflammation.
In Vivo Efficacy Data: Anti-inflammatory Activity
| Compound/Derivative | Animal Model | Dosage | Efficacy Metric | Result | Reference Compound | Reference Result |
| Flurbiprofen-based oxadiazole derivative 10 | Mice | Not Specified | Edema Inhibition | 88.33% | Flurbiprofen | 90.01% |
| Flurbiprofen-based oxadiazole derivative 3 | Mice | Not Specified | Edema Inhibition | 66.66% | Flurbiprofen | 90.01% |
| Flurbiprofen-based oxadiazole derivative 5 | Mice | Not Specified | Edema Inhibition | 55.55% | Flurbiprofen | 90.01% |
Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol outlines the key steps for inducing and measuring inflammation in a rodent model.
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into control, standard, and test groups.
-
Compound Administration: The test compounds (this compound derivatives) and the standard anti-inflammatory drug (e.g., indomethacin or diclofenac) are administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Paw volume is measured at various time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.
Experimental Workflow: Carrageenan-Induced Paw Edema Assay
Antimicrobial Activity
Several derivatives of this compound have shown promising in vivo antibacterial activity. These compounds are of particular interest due to the rise of antibiotic-resistant bacterial strains.
In Vivo Efficacy Data: Antimicrobial Activity
While many studies focus on in vitro minimum inhibitory concentrations (MICs), some have progressed to in vivo models.
| Compound/Derivative | Animal Model | Infection Model | Efficacy Metric | Result |
| 1,3,4-Oxadiazole thioether A10 | Rice plants | Xanthomonas oryzae pv. oryzicola infection | Disease lesion length | Significant reduction |
| 1,3,4-Oxadiazole thioether A18 | Rice plants | Xanthomonas oryzae pv. oryzae infection | Disease lesion length | Significant reduction |
Experimental Protocol: Murine Systemic Infection Model
This protocol is a standard method for evaluating the in vivo efficacy of antibacterial compounds.
-
Bacterial Culture: A pathogenic bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) is grown to a specific optical density.
-
Animal Infection: Mice are infected intraperitoneally or intravenously with a lethal or sub-lethal dose of the bacterial suspension.
-
Treatment: The test compounds are administered at various doses and schedules (e.g., single dose or multiple doses over several days) via an appropriate route (e.g., oral, intravenous).
-
Monitoring: Animals are monitored for survival over a period of several days. Other parameters such as bacterial load in organs (e.g., spleen, liver, kidneys) can also be assessed at specific time points.
-
Efficacy Determination: The efficacy of the compound is determined by the survival rate of the treated animals compared to the untreated control group or by the reduction in bacterial burden.
Signaling Pathway: Bacterial Two-Component System
The antibacterial mechanism of some 1,3,4-oxadiazole derivatives involves the disruption of bacterial two-component regulatory systems. These systems are crucial for bacteria to sense and respond to environmental changes, and their inhibition can impair bacterial virulence and survival.
Unveiling the Potential of 5-phenyl-1,3,4-oxadiazole-2-thiol Against Drug-Resistant Fungi
An objective comparison of the antifungal efficacy of 5-phenyl-1,3,4-oxadiazole-2-thiol and its derivatives against drug-resistant fungal strains, supported by experimental data.
The emergence of drug-resistant fungal infections poses a significant threat to global health. The extensive use of conventional antifungal agents has led to the selection of resistant strains, necessitating the development of novel therapeutic agents with alternative mechanisms of action. One such promising class of compounds is the 1,3,4-oxadiazole derivatives, with this compound at its core. This guide provides a comparative analysis of the efficacy of this compound and its analogues against clinically relevant drug-resistant fungi, alongside a review of the standard antifungal drugs currently in use.
Quantitative Efficacy Against Drug-Resistant Fungi
The in vitro antifungal activity of this compound and its derivatives has been evaluated against a range of fungal pathogens, including drug-resistant strains of Candida albicans and Aspergillus fumigatus. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a key indicator of antifungal potency, from various studies.
Table 1: Comparative in vitro activity of this compound derivatives against Candida albicans
| Compound | Fungal Strain | MIC (µg/mL) | Reference Antifungal | MIC (µg/mL) |
| This compound | C. albicans (ATCC 2091) | Weak to moderate activity | Fluconazole | - |
| 2-amino-5-substituted-1,3,4-oxadiazole derivative (2g) | C. albicans | 8 | - | - |
| 1,3,4-oxadiazole derivatives (LMM5 & LMM11) | C. albicans | 32 | Fluconazole | 0.125 - 0.25 |
| Phenylthiazole-based oxadiazole derivative (Compound 35) | C. albicans (Fluconazole-resistant) | 1 - 2 | Fluconazole | >128 |
| Phenylthiazole-based oxadiazole derivative (Compound 35) | C. glabrata | 0.5 - 1 | Amphotericin B | 1 - 2 |
Table 2: Comparative in vitro activity of this compound derivatives against Aspergillus species
| Compound | Fungal Strain | MIC (µg/mL) | Reference Antifungal | MIC (µg/mL) |
| 5-substituted-1,3,4-oxadiazole-2-thiols | A. fumigatus, A. flavus, A. niger | Concentration of 200 µg/mL showed activity | Terbinafine | - |
| 2-amino-5-substituted-1,3,4-oxadiazole derivative (2g) | A. niger | 64 | - | - |
Note: The presented MIC values are derived from different studies and experimental conditions, which may influence the direct comparison of potencies.
Standard Antifungal Agents for Resistant Infections
The primary classes of antifungal drugs used to treat severe Candida and Aspergillus infections include azoles, echinocandins, and polyenes.[1][2] However, resistance to these agents is a growing concern.
For drug-resistant Candida species, echinocandins are often the first-line treatment for invasive infections, with less than 1% of bloodstream infections reported as resistant.[3] Fluconazole may be used depending on susceptibility testing, with an estimated 6% of infections being resistant.[3]
Treatment of azole-resistant Aspergillus fumigatus is more challenging. Voriconazole is the primary treatment for most Aspergillus infections.[4] In cases of resistance, alternative agents like amphotericin B or combination therapies may be necessary.[4][5]
Experimental Protocols
The evaluation of the antifungal activity of this compound and its derivatives typically involves standardized in vitro susceptibility testing methods. The following is a generalized protocol based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.
1. Fungal Isolate Preparation:
-
Fungal isolates, including clinical drug-resistant strains and reference strains (e.g., C. albicans ATCC 90028, A. fumigatus ATCC 204305), are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
A suspension of fungal cells (for yeasts) or conidia (for molds) is prepared in sterile saline and adjusted to a specific concentration (e.g., 0.5 McFarland standard).
2. Antifungal Agent Preparation:
-
The test compound (this compound derivative) and standard antifungal drugs are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create stock solutions.
-
Serial twofold dilutions of the antifungal agents are prepared in a 96-well microtiter plate using a standardized growth medium (e.g., RPMI-1640).
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
The plates are incubated at 35°C for 24-48 hours.
4. MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% for azoles and ≥90% for polyenes and echinocandins) compared to the drug-free control well.[6] Growth inhibition can be assessed visually or by using a spectrophotometer to measure the optical density.
Visualizing the Path to Discovery and Action
To better understand the processes involved in evaluating these novel antifungal agents, the following diagrams illustrate the synthesis and experimental workflow.
Caption: Workflow for the synthesis and antifungal screening of this compound.
The potential mechanism of action for some 1,3,4-oxadiazole derivatives is believed to involve the inhibition of key fungal enzymes. One proposed target is thioredoxin reductase, an enzyme crucial for maintaining the redox balance within the fungal cell.[7][8]
Caption: Proposed mechanism of action for certain 1,3,4-oxadiazole antifungal agents.
Conclusion
The available data suggests that this compound and its derivatives represent a promising scaffold for the development of novel antifungal agents. Certain derivatives have demonstrated significant in vitro activity against drug-resistant strains of Candida albicans and Aspergillus species, in some cases outperforming standard therapies like fluconazole. Further research, including in vivo efficacy studies and elucidation of precise mechanisms of action, is warranted to fully realize the therapeutic potential of this class of compounds in combating the growing challenge of antifungal resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Synthesis and In Vitro Antimicrobial Activity of 1,3,4-Oxadiazole-2-thiol and its Analogs (2015) | R. Galge | 7 Citations [scispace.com]
- 4. Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]
- 8. Resistance profiles to antifungal agents in Candida albicans isolated from human oral cavities: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectral Cross-Validation of 5-phenyl-1,3,4-oxadiazole-2-thiol
This guide provides a comprehensive cross-validation of the spectral data for 5-phenyl-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By juxtaposing experimentally obtained spectral data with theoretical calculations and comparing it with a structurally similar analogue, this document serves as a valuable resource for researchers, scientists, and professionals in drug development.
Introduction
This compound is a versatile molecule known for a range of biological activities. Accurate spectral characterization is paramount for its identification, purity assessment, and understanding its structural and electronic properties. This guide presents a detailed comparison of its spectral signatures obtained through Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. A key aspect of this guide is the cross-validation of experimental findings with theoretical data derived from Density Functional Theory (DFT) calculations, which provides deeper insights into the vibrational modes and electronic transitions of the molecule. Furthermore, a comparative analysis with 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol is included to highlight the influence of substituent groups on the spectral properties.
Comparative Spectral Data
The following tables summarize the key spectral data for this compound and its nitro-substituted analogue.
Table 1: FT-IR Spectral Data Comparison
| Vibrational Mode | This compound (Experimental, cm⁻¹)[1][2] | This compound (Theoretical, DFT, cm⁻¹)[3][4][5] | 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol (Experimental, cm⁻¹)[1] |
| S-H Stretch | 2560 - 2570 | ~2438 | 2570 |
| C-H Stretch (Aromatic) | 3111, 2935 | 3068 | Not specified |
| C=N Stretch | 1514 - 1538 | ~1467 | 1538 |
| C=C Stretch (Aromatic) | 1554 | Not specified | 1580 |
| C-O-C Stretch (in ring) | 1108 | Not specified | 1009 |
| C=S Stretch | Not explicitly assigned | Not specified | Not explicitly assigned |
Table 2: ¹H NMR Spectral Data Comparison (in DMSO-d₆)
| Proton | This compound (δ, ppm)[1] | 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol (δ, ppm)[1] |
| Ar-H | 7.21-7.30 (m, 5H) | 8.10-8.12 (dd, 2H), 8.37-8.38 (dd, 2H) |
| SH | 12.33 (s, 1H) | 15.0 (s, 1H) |
Table 3: ¹³C NMR Spectral Data Comparison (in DMSO-d₆)
| Carbon | This compound (δ, ppm)[1] | 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol (δ, ppm)[1] |
| Ar-C | 125.02, 125.11, 126.21, 127.11 | 125.04, 125.05, 127.91, 128.02, 149.59 |
| C=N (Oxadiazole) | 158.66 | 159.42 |
| C=S (Oxadiazole) | 175.72 | 178.21 |
Table 4: UV-Vis Spectral Data
| Compound | λmax (nm)[2][6] | Solvent |
| This compound | 215, 299 | DMF |
Experimental Protocols
The methodologies described below are synthesized from the procedures reported in the cited literature.[1][2][7]
3.1 Synthesis of this compound
The synthesis is typically a multi-step process:
-
Esterification: Benzoic acid is refluxed with an alcohol (e.g., methanol or ethanol) in the presence of a catalytic amount of concentrated sulfuric acid to produce the corresponding benzoate ester.
-
Hydrazide formation: The ester is then reacted with hydrazine hydrate in an alcoholic solvent to yield benzoyl hydrazide.
-
Cyclization: The hydrazide is treated with carbon disulfide in the presence of a base like potassium hydroxide, followed by acidification, to yield the final product, this compound.
The purity of the synthesized compound is typically checked by thin-layer chromatography and its melting point.[1]
3.2 FT-IR Spectroscopy
FT-IR spectra are recorded using a spectrophotometer. The solid sample of this compound is mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
3.3 NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. The sample is dissolved in a deuterated solvent, commonly DMSO-d₆. Tetramethylsilane (TMS) is used as an internal standard.
3.4 UV-Vis Spectroscopy
The electronic absorption spectrum is recorded on a UV-Vis spectrophotometer. A dilute solution of the compound is prepared in a suitable solvent, such as dimethylformamide (DMF), and the absorbance is measured over a range of wavelengths, typically from 200 to 800 nm.[2][6]
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of spectral data for this compound.
Caption: Workflow for the spectral data cross-validation of this compound.
Discussion and Conclusion
The experimental spectral data for this compound shows good agreement with the theoretical values obtained from DFT calculations, providing a high degree of confidence in the structural assignment.[3][4][5] For instance, the characteristic S-H stretching vibration is observed experimentally around 2560-2570 cm⁻¹ and is predicted theoretically around 2438 cm⁻¹.[1][2] The minor discrepancies can be attributed to the fact that theoretical calculations are performed for a single molecule in the gas phase, while experimental data is often collected from solid or solution samples.
The comparison with 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol reveals the electronic influence of the nitro group. In the ¹H NMR spectrum, the aromatic protons of the nitro-substituted compound are shifted downfield due to the electron-withdrawing nature of the NO₂ group.[1] Similarly, in the ¹³C NMR spectrum, the carbon atoms of the oxadiazole ring in the nitro-analogue are deshielded and appear at a higher ppm value.[1]
References
- 1. asianpubs.org [asianpubs.org]
- 2. ijari.org [ijari.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Theoretical study of the infrared spectrum of this compound by using DFT calculations (2012) | Elida Romano | 22 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Benchmarking the Antioxidant Capacity of 5-phenyl-1,3,4-oxadiazole-2-thiol Against Standard Antioxidants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant capacity of 5-phenyl-1,3,4-oxadiazole-2-thiol and its derivatives against well-established standard antioxidants. The information is compiled from various in vitro studies to offer a benchmark for its potential as a therapeutic agent in combating oxidative stress-related diseases.
Quantitative Comparison of Antioxidant Activity
The antioxidant efficacy of this compound and its derivatives has been evaluated in several studies, primarily through the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The following tables summarize the available quantitative data, presenting the half-maximal inhibitory concentration (IC50), where a lower value indicates greater antioxidant activity. Direct comparison between different studies should be approached with caution due to variations in experimental conditions.
Table 1: Antioxidant Capacity of this compound Derivatives
| Compound | Assay | IC50 (µg/mL) | Source |
| 5-((2-amino-5-methylthiazol-4-yl) methyl)-1,3,4-oxadiazole-2-thiol derivatives (6a and 6e with p-hydroxyl group) | DPPH | 14.9 and 15.0 | [1] |
| 2,5-disubstituted 1,3,4-oxadiazole derivative (14b) | DPPH | 15.15 | [2] |
| Substituted 1,3,4-oxadiazole derivatives (AZ-5 and AZ-15) | DPPH | 45.02 and 42.88 | [3] |
| 5-Benzyl-1,3,4-oxadiazole-2-thiol (OXPA) | DPPH | Comparable to Vitamin C | [4] |
| Quinazoline-4-one and oxazine-4-one derivatives of 2-thiol-5-phenyl-1,3,4-oxadiazole (Compounds 10 and 13) | DPPH | Higher than BHT | [5] |
Table 2: Antioxidant Capacity of Standard Antioxidants
| Standard Antioxidant | Assay | IC50 (µg/mL) | Source |
| Ascorbic Acid (Vitamin C) | DPPH | 12.6 | [1] |
| Butylated Hydroxyanisole (BHA) | DPPH | - | [6] |
| Butylated Hydroxytoluene (BHT) | DPPH | - | [5] |
| Trolox | DPPH | - | - |
| Quercetin | DPPH | - | - |
Signaling Pathway Modulated by Oxadiazole Derivatives
Several studies suggest that 1,3,4-oxadiazole derivatives can exert their antioxidant effects by modulating key cellular signaling pathways, most notably the Keap1-Nrf2 pathway. This pathway is a master regulator of the cellular antioxidant response.
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or certain activators, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.
Caption: Keap1-Nrf2 signaling pathway activation by this compound.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to ensure reproducibility and facilitate comparative analysis.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Experimental Workflow:
Caption: General workflow for the DPPH radical scavenging assay.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare a series of dilutions of the test compound (this compound) and standard antioxidants (e.g., Ascorbic Acid, Trolox) in a suitable solvent.
-
Reaction Mixture: Add a small volume of the test compound or standard solution to the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Protocol:
-
Reagent Preparation: The ABTS•+ radical cation is generated by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours. The ABTS•+ solution is then diluted with a buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: A small aliquot of the test compound or standard antioxidant is added to the diluted ABTS•+ solution.
-
Measurement: The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant capacity to a 1 mM concentration of the substance under investigation.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a ferric chloride (FeCl₃) solution.
-
Reaction Mixture: The FRAP reagent is mixed with the test compound or standard.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).
-
Measurement: The absorbance of the colored product is measured at approximately 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change in the test sample with that of a ferrous sulfate standard solution. The results are typically expressed as micromole of Fe²⁺ equivalents per liter or per gram of sample.
References
- 1. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijari.org [ijari.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 6. Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Phenyl-1,3,4-oxadiazole-2-thiol: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Phenyl-1,3,4-oxadiazole-2-thiol (CAS No. 3004-42-0).
Immediate Safety Considerations
Before handling this compound, it is crucial to be aware of its associated hazards. The compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) should be worn at all times.
Hazard Identification and Personal Protective Equipment
| Hazard Classification | GHS Code | Recommended Personal Protective Equipment (PPE) |
| Causes skin irritation | H315 | Protective gloves, lab coat |
| Causes serious eye irritation | H319 | Safety goggles or face shield |
| May cause respiratory irritation | H335 | Use in a well-ventilated area or with a fume hood |
Disposal Procedures
The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal plant.[1] Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated and compatible waste container.
-
Ensure the container is in good condition and can be securely sealed.
-
-
Labeling:
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and local regulations for hazardous waste disposal. For some similar chemical compounds, disposal may involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[3]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Phenyl-1,3,4-oxadiazole-2-thiol
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals working with 5-Phenyl-1,3,4-oxadiazole-2-thiol (CAS Number: 3004-42-0). Adherence to these protocols is essential for ensuring laboratory safety and experimental integrity.
Chemical Identifier and Hazard Summary
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 3004-42-0[1][2] |
| Molecular Formula | C₈H₆N₂OS[2] |
| Molecular Weight | 178.21 g/mol [1][2] |
| Appearance | Solid[1] |
| Melting Point | 219-222 °C[1] |
Hazard Classification and Statements [1]
| Hazard Class | Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
| (Single Exposure) |
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
Strict adherence to the recommended personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may be required for splash hazards.[3] | To protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Gloves must be inspected prior to use.[3] | To prevent skin contact. |
| Respiratory Protection | Use a NIOSH-approved N95 dust mask.[1] All handling of the solid should be conducted in a certified chemical fume hood to mitigate dust inhalation.[4] | To prevent inhalation of the powdered chemical. |
| Body Protection | A laboratory coat should be worn and kept fastened.[3] | To protect from spills and contamination. |
| Footwear | Closed-toe shoes.[3] | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
Working with this compound, a combustible solid, requires careful planning and execution to manage its hazardous properties.
1. Pre-Handling Preparations:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying all potential hazards and outlining mitigation strategies.[3]
-
Designated Area: Set up a designated area for working with this compound, preferably within a chemical fume hood.[5]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are easily accessible and in good working order.[3]
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for solid chemical spills.
2. Weighing and Transfer:
-
Fume Hood: All weighing and transfer operations should be performed in a certified chemical fume hood to control dust and potential vapors.[5][6]
-
Minimize Dust: To prevent the generation of airborne dust, avoid pouring the powder directly from the bottle.[5] Use a spatula to transfer the solid in small scoops.[5]
-
Weighing Boats: Use weigh boats to contain the powder during weighing, as they are less likely to spill.[5]
-
Keep Containers Closed: Keep the container of this compound closed whenever it is not in use to prevent accidental spills.[5]
3. Experimental Work:
-
Controlled Environment: If the experiment involves heating, ensure it is done in a well-ventilated area, away from ignition sources, as this is a combustible solid.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the solvent is volatile, this should also be done in a fume hood.
-
Post-Handling: After handling, thoroughly decontaminate all surfaces, glassware, and equipment. Wet cleaning methods or a HEPA vacuum are recommended for cleaning any residual powder.[5] Wash hands and any exposed skin thoroughly with soap and water.[7]
Emergency Procedures
Spill Response:
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.[6]
-
Control Ignition Sources: Eliminate all potential ignition sources in the vicinity.[8]
-
Containment: For a small spill, cover the solid with a non-combustible absorbent material like sand or earth.[8][9]
-
Cleanup: Carefully sweep the contained material into a sealed container for disposal.[9] Use non-sparking tools for this process.[8][9]
-
Decontaminate: Clean the spill area thoroughly.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact: In case of contact, immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4][10]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek medical attention.[10]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be placed in a clearly labeled, sealed plastic bag. This bag should then be placed in a designated solid hazardous waste container.[3]
-
Chemical Waste: Unused or waste this compound and any solutions containing it should be collected in a separate, clearly labeled, and sealed hazardous waste container.
Disposal Procedure:
-
Labeling: Ensure all waste containers are explicitly labeled with the chemical name and associated hazards.
-
Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials, until they can be collected by a licensed hazardous waste disposal company.[3]
-
Neutralization (for large quantities): For larger-scale disposal, the acidic products that may form from the degradation of sulfur-containing compounds in the environment should be considered. Neutralization with limestone may be a required pretreatment before landfill disposal, following local regulations.[11]
Experimental Workflow Diagram
Caption: Safe handling workflow for this compound.
References
- 1. 5-苯基-1,3,4-噁二唑-2-硫醇 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. gz-supplies.com [gz-supplies.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. nj.gov [nj.gov]
- 9. Georgia Gulf Sulfur Corporation - Sulfur Spills [georgiagulfsulfur.com]
- 10. fishersci.com [fishersci.com]
- 11. open.alberta.ca [open.alberta.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
